Benzhydrocodone
Descripción
Structure
3D Structure
Propiedades
Key on ui mechanism of action |
Benzyhydrocodone is not reported to have pharmacological activity of its own and it not present in the plasma at detectable concentrations. Its active metabolite, [hydrocodone] is a mu-opioid receptor agonist. |
|---|---|
Número CAS |
1259440-61-3 |
Fórmula molecular |
C25H25NO4 |
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
[(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] benzoate |
InChI |
InChI=1S/C25H25NO4/c1-26-13-12-25-17-9-11-20(29-24(27)15-6-4-3-5-7-15)23(25)30-22-19(28-2)10-8-16(21(22)25)14-18(17)26/h3-8,10-11,17-18,23H,9,12-14H2,1-2H3/t17-,18+,23-,25-/m0/s1 |
Clave InChI |
VPMRSLWWUXNYRY-PJCFOSJUSA-N |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC(=O)C6=CC=CC=C6 |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Central Nervous System Mechanism of Action of Benzhydrocodone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzhydrocodone is a novel prodrug of the opioid agonist hydrocodone.[1][2][3] Chemically, it is comprised of hydrocodone covalently bonded to benzoic acid.[1] This molecular structure renders this compound itself pharmacologically inactive.[1][3] Its therapeutic effect is entirely dependent on its metabolic conversion to hydrocodone, which then exerts its analgesic action within the central nervous system (CNS). This guide provides a detailed examination of the pharmacokinetics, pharmacodynamics, and underlying molecular mechanisms of this compound's action in the CNS. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of critical pathways and workflows.
Pharmacokinetics: The Gateway to CNS Activity
The journey of this compound to an active analgesic begins with its metabolic conversion. Being a prodrug, this compound is designed for oral administration, after which it undergoes enzymatic cleavage to release the active hydrocodone molecule.
Metabolic Activation
Following oral ingestion, this compound is metabolized by enzymes in the intestinal tract, which cleave the benzoate (B1203000) ligand to release hydrocodone.[1][2][3][4] This conversion is rapid, and this compound itself is not present in the plasma at detectable concentrations.[3] The active hydrocodone then enters systemic circulation and crosses the blood-brain barrier to act on the CNS.
Hydrocodone is further metabolized in the liver by cytochrome P450 enzymes.[1][2][3]
-
O-demethylation via CYP2D6 produces hydromorphone , a potent mu-opioid receptor agonist.[1][2]
-
N-demethylation via CYP3A4 produces norhydrocodone .[1][2][3]
The analgesic effect is primarily driven by hydrocodone and its more potent metabolite, hydromorphone.
Caption: Metabolic pathway of this compound to its active metabolites.
Pharmacokinetic Profile
Clinical studies have been conducted to characterize the pharmacokinetic profile of hydrocodone following this compound administration, particularly in the context of abuse potential. A key study compared intranasal administration of this compound with intranasal hydrocodone bitartrate (B1229483) (HB) in recreational opioid users.[4][5] The results demonstrated that the prodrug formulation alters the pharmacokinetic profile of hydrocodone, leading to a delayed and lower peak concentration.[4][5]
Table 1: Pharmacokinetic Parameters of Hydrocodone after Intranasal Administration
| Parameter | This compound API (13.34 mg) | Hydrocodone Bitartrate (HB) API (15.0 mg) | % Difference | P-value |
| Cmax (ng/mL) | Lower than HB | Higher than this compound | 36.0% lower for this compound | < 0.0001 |
| Tmax (median, hours) | 1.75 | 0.5 | >3-fold longer for this compound | < 0.0001 |
| AUClast (hng/mL) | Lower than HB | Higher than this compound | 20.3% lower for this compound | < 0.0001 |
| AUCinf (hng/mL) | Lower than HB | Higher than this compound | 19.5% lower for this compound | < 0.0001 |
| AUC (0-1h) | Lower than HB | Higher than this compound | ≥75% lower for this compound | < 0.0001 |
Data sourced from a clinical study in recreational drug users.[4][5]
Pharmacodynamics in the Central Nervous System
The analgesic and other central effects of this compound are mediated by its active metabolite, hydrocodone, and its subsequent metabolite, hydromorphone.
Mu-Opioid Receptor Agonism
Hydrocodone acts as a full agonist primarily at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located on neuronal membranes in the CNS.[1][2][6] The binding of hydrocodone and hydromorphone to the MOR is the pivotal event that initiates the cascade of intracellular events leading to analgesia.[6][7] Mu receptors are densely populated in brain regions associated with pain perception, such as the brainstem and medial thalamus.[8]
Receptor Binding Affinity
The affinity of an opioid for the mu-receptor is a key determinant of its potency. While this compound itself is inactive, its metabolites have significant binding affinities for the MOR.[3] Hydromorphone, the O-demethylated metabolite of hydrocodone, exhibits a much stronger binding affinity than its parent compound.[9]
Table 2: Mu-Opioid Receptor Binding Affinities (Ki)
| Compound | Ki (nM) | Source Species | Notes |
| Hydrocodone | 19.8 | Rat brain | Relatively weak binding compared to its metabolite.[9] |
| Hydromorphone | 0.6 | Rat brain | Much stronger binding affinity than hydrocodone.[9] |
| Morphine | 1.2 | Rat brain | Reference compound.[9] |
Ki is the inhibition constant, representing the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Downstream Signaling Pathway
The activation of the mu-opioid receptor by hydrocodone initiates a series of intracellular events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, producing analgesia.
-
G-Protein Activation: Ligand binding causes a conformational change in the MOR, activating the associated inhibitory G-protein (Gi/Go).
-
Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation:
-
Calcium Channels: The G-protein activation leads to the closing of N-type voltage-gated calcium channels on the presynaptic terminal. This reduces calcium influx and subsequently decreases the release of excitatory neurotransmitters like glutamate (B1630785) and substance P.
-
Potassium Channels: G-protein activation also promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane. This leads to potassium efflux, hyperpolarization of the neuron, and a decreased likelihood of firing an action potential.
-
The net effect of these actions is a dampening of the pain signal transmission throughout the CNS.[7]
Caption: Mu-opioid receptor downstream signaling pathway.
Experimental Protocols
The quantitative data presented in this guide are derived from rigorous clinical trials. The methodology for the human abuse potential study, which provided the pharmacokinetic data in Table 1, is detailed below.
Protocol for Intranasal Abuse Potential Study[4][5]
-
Study Design: A single-center, randomized, double-blind, two-way crossover study.[4][5]
-
Subjects: Healthy, adult, non-dependent, recreational opioid users with a history of intranasal substance abuse.[4][10] A naloxone (B1662785) challenge was performed to confirm the absence of physical opioid dependence.[11]
-
Treatments: Subjects were randomized to receive two single, equimolar intranasal doses, separated by a washout period of approximately 72 hours:
-
Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at multiple time points post-dose to measure plasma concentrations of hydrocodone. Key parameters calculated included Cmax, Tmax, AUClast, and AUCinf.[5]
-
Pharmacodynamic Assessments: Subjective effects were measured using visual analog scales (VAS), including "Drug Liking," "Overall Drug Liking," and "Take Drug Again."[10] Nasal irritation and ease of insufflation were also assessed.[4][5]
-
Statistical Analysis: Pharmacokinetic parameters were analyzed using an analysis of variance (ANOVA) model. Ratios between log-transformed geometric least-squares mean values were calculated to compare treatments.[11]
Caption: Experimental workflow for the intranasal abuse potential study.
Conclusion
The mechanism of action of this compound in the central nervous system is indirect, relying entirely on its conversion to the active opioid agonist, hydrocodone. Hydrocodone and its potent metabolite, hydromorphone, exert their analgesic effects by acting as full agonists at mu-opioid receptors. This interaction triggers an intracellular signaling cascade that inhibits neuronal firing and reduces the transmission of nociceptive signals. The prodrug nature of this compound alters the pharmacokinetic profile of hydrocodone, resulting in a delayed Tmax and lower Cmax compared to equivalent doses of hydrocodone bitartrate, particularly via non-oral routes of administration. This detailed understanding of its multi-step mechanism is critical for ongoing research, drug development, and the rational therapeutic use of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C25H25NO4 | CID 49836084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Articles [globalrx.com]
- 7. drugs.com [drugs.com]
- 8. painphysicianjournal.com [painphysicianjournal.com]
- 9. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. zevra.com [zevra.com]
An In-depth Technical Guide to the Synthesis and Chemical Structure of Benzhydrocodone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzhydrocodone is a benzoate (B1203000) ester prodrug of the semi-synthetic opioid, hydrocodone. Developed to be an opioid analgesic with a lower potential for abuse, particularly through non-oral routes, its synthesis and chemical structure are of significant interest to the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the chemical reactions, experimental protocols, and purification methods. Furthermore, it elucidates the chemical structure of this compound through a summary of its key chemical and physical properties. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of opioid analgesics.
Chemical Structure and Properties
This compound, chemically known as (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl benzoate, is a derivative of hydrocodone where the hydroxyl group at position 6 is esterified with benzoic acid.[1][2] This structural modification renders the molecule pharmacologically inactive until it undergoes metabolism.[2]
Table 1: Chemical and Physical Properties of this compound [1][3]
| Property | Value |
| Molecular Formula | C₂₅H₂₅NO₄ |
| Molar Mass | 403.478 g/mol |
| IUPAC Name | 6,7-didehydro-4,5α-epoxy-3-methoxy-17-methylmorphinan-6-yl benzoate |
| CAS Number | 1259440-61-3 |
| Appearance | White to off-white crystalline solid |
Synthesis of this compound
The primary synthetic routes to this compound involve the esterification of hydrocodone with a benzoic acid derivative. Two main strategies have been described: a direct synthesis from hydrocodone free base and a "one-pot" synthesis starting from thebaine.
Synthesis from Hydrocodone Free Base
This method involves the direct reaction of hydrocodone free base with benzoic anhydride (B1165640).[4] The reaction is typically carried out at an elevated temperature.[4]
Experimental Protocol: Synthesis of this compound Hydrochloride from Hydrocodone Free Base [4]
This protocol is based on the general procedure described in US Patent 10,406,153 B2.
-
Reagents and Materials:
-
Hydrocodone free base
-
Benzoic anhydride
-
Hydrochloric acid (HCl)
-
n-Butanol
-
Water
-
Nitrogen gas (for inert atmosphere)
-
-
Procedure:
-
To a reaction vessel, add hydrocodone free base and benzoic anhydride.
-
Add toluene to the mixture.
-
Heat the reaction mixture to a temperature in the range of 120°C to 150°C under a nitrogen atmosphere.[4] The toluene will begin to distill off.
-
Maintain the reaction at this temperature for a sufficient time to ensure the completion of the esterification reaction. The reaction progress can be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add toluene and acetone to the reaction mixture.[4]
-
Adjust the pH of the mixture to a range of 1.0 to 5.0 by the addition of hydrochloric acid. This will form the hydrochloride salt of this compound and any unreacted hydrocodone.
-
Transfer the mixture to a separatory funnel. The this compound hydrochloride will preferentially partition into the aqueous phase, while unreacted benzoic anhydride and benzoic acid byproduct will remain in the organic (toluene) phase.[4]
-
Separate the aqueous and organic layers. The organic layer can be washed with water to extract any remaining product.[4]
-
Combine all aqueous layers.
-
The aqueous solution can be further purified by washing with an organic solvent like toluene to remove any remaining organic impurities.[4]
-
The this compound hydrochloride can then be isolated by crystallization. This is typically achieved by adding an alcoholic solvent, such as n-butanol, and then cooling the solution to induce precipitation.[4]
-
The precipitated this compound hydrochloride is then collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Table 2: Summary of Reaction Conditions for Synthesis from Hydrocodone Free Base
| Parameter | Condition | Reference |
| Starting Material | Hydrocodone Free Base | [4] |
| Acylating Agent | Benzoic Anhydride | [4] |
| Solvent | Toluene (initially) | [4] |
| Temperature | 120-150 °C | [4] |
| Work-up Solvents | Toluene, Acetone | [4] |
| pH Adjustment | HCl (to pH 1.0-5.0) | [4] |
| Purification | Liquid-liquid extraction, Crystallization | [4] |
One-Pot Synthesis from Thebaine
A more efficient route involves a "one-pot" synthesis that starts from thebaine, a natural alkaloid precursor to many semi-synthetic opioids.[4] This process first converts thebaine to hydrocodone in situ, which is then directly reacted with benzoic anhydride without the need for isolation of the hydrocodone intermediate.[4]
Experimental Workflow: One-Pot Synthesis of this compound
Caption: One-pot synthesis of this compound from thebaine.
Prodrug Activation and Mechanism of Action
This compound itself is a pharmacologically inactive prodrug.[2] Its therapeutic effect is realized only after oral administration and subsequent metabolism in the gastrointestinal tract. Intestinal enzymes cleave the benzoate ester, releasing the active opioid, hydrocodone.[2][5] Hydrocodone then acts as a full agonist, primarily at the µ-opioid receptor, to produce analgesia.[5]
Signaling Pathway: Prodrug Activation of this compound
Caption: Metabolic activation of this compound to hydrocodone.
Characterization Data
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoate group, the methoxy (B1213986) group protons, the N-methyl group protons, and the complex multiplet signals of the morphinan (B1239233) skeleton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the benzoate and morphinan moieties, the methoxy carbon, the N-methyl carbon, and the aliphatic carbons of the morphinan structure. |
| IR Spectroscopy | Characteristic absorption bands for the ester carbonyl (C=O) stretch, C-O stretching of the ester and ether groups, aromatic C-H stretching, and aliphatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (403.18 g/mol ), along with characteristic fragmentation patterns. |
Conclusion
The synthesis of this compound represents a targeted approach in medicinal chemistry to modify the properties of a known opioid for the purpose of reducing its abuse potential. The primary synthetic routes, from either hydrocodone free base or thebaine, utilize well-established esterification reactions. The prodrug nature of this compound, requiring in vivo enzymatic activation, is a key feature of its design. This technical guide provides a foundational understanding of the synthesis and chemical structure of this compound, which is crucial for researchers and professionals working in the field of opioid analgesics and drug development. Further research disclosing detailed experimental procedures and full characterization data would be a valuable contribution to the scientific literature.
References
- 1. One-pot conversion of thebaine to hydrocodone and synthesis of neopinone ketal. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US10406153B2 - Process for the preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 5. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Safer Opioid: A Technical Guide to the Discovery and Development of Benzhydrocodone
Foreword
The opioid crisis has necessitated a paradigm shift in analgesic development, prioritizing not only efficacy but also enhanced safety profiles to mitigate the risks of abuse and misuse. This whitepaper provides an in-depth technical exploration of the discovery and development of benzhydrocodone, a novel prodrug of hydrocodone. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core scientific principles, experimental methodologies, and clinical findings that have defined this innovative approach to pain management. Through detailed data presentation, experimental protocols, and visualizations of key pathways and processes, this guide aims to serve as a valuable resource for those engaged in the pursuit of safer and more effective therapeutic agents.
Introduction: The Prodrug Approach to Abuse Deterrence
This compound is a chemical entity born from the strategic application of prodrug technology to address the escalating problem of opioid abuse.[1] Developed by KemPharm, Inc., this compound is an inactive molecule that is enzymatically converted to the active opioid analgesic, hydrocodone, primarily in the gastrointestinal tract following oral administration.[1][2] The fundamental principle behind its design is to create a therapeutic agent that delivers its intended analgesic effect when taken as prescribed, but which possesses inherent properties that deter common methods of abuse, such as snorting or injection.[3]
This is achieved by chemically modifying hydrocodone through the attachment of a benzoate (B1203000) ligand, forming an ester linkage. This modification renders the molecule pharmacologically inert until the ester bond is cleaved by intestinal enzymes.[1] This targeted activation is designed to result in a slower rate of conversion and consequently, a blunted euphoric effect if the prodrug is administered via non-oral routes, thereby reducing its appeal for recreational use.[3] The combination product of this compound and acetaminophen, known as Apadaz®, received FDA approval in February 2018 for the short-term management of acute pain.[2][3]
The Discovery and Synthesis of this compound
The development of this compound was a deliberate effort to create a hydrocodone-based analgesic with a molecular-level abuse deterrent. The synthesis of this compound hydrochloride involves the reaction of hydrocodone free base with benzoic anhydride (B1165640).
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol outlines a one-pot synthesis method for this compound hydrochloride from hydrocodone free base.
Materials:
-
Hydrocodone free base
-
Benzoic anhydride
-
Acetone
-
Hydrochloric acid
-
n-Butanol
-
Water
Procedure:
-
Reaction: In a suitable reaction vessel, combine hydrocodone free base and benzoic anhydride in a molar ratio of approximately 1:3. Add toluene to the mixture.
-
Heat the reaction mixture to a temperature between 120°C and 150°C.[4] The toluene will begin to distill off.
-
Maintain the reaction at this temperature for a period sufficient to ensure complete conversion, typically several hours.
-
Work-up: After the reaction is complete, allow the mixture to cool. Add a mixture of an organic solvent (e.g., toluene) and a water-miscible solvent like acetone.
-
Adjust the pH of the mixture to a range of 1.0 to 5.0 by the addition of hydrochloric acid. This will form a biphasic mixture.[4]
-
Separate the aqueous layer, which contains the this compound hydrochloride. The organic layer will contain unreacted starting materials and byproducts.
-
Optionally, wash the organic layer with water and combine the aqueous washes with the primary aqueous layer to maximize product recovery.[4]
-
Crystallization: To the combined aqueous layers, add an alcoholic solvent such as n-butanol and water.
-
Cool the mixture to induce the precipitation of this compound hydrochloride.
-
Isolation: Isolate the precipitated this compound hydrochloride by filtration.
-
Drying: Dry the isolated product under vacuum to obtain the final this compound hydrochloride.
Preclinical and Clinical Development: A Workflow
The development of this compound followed a structured pathway from initial concept to regulatory approval. This workflow is designed to thoroughly evaluate the safety, efficacy, and abuse-deterrent properties of the prodrug.
In Vitro and In Vivo Pharmacokinetics
A cornerstone of this compound's development was the characterization of its pharmacokinetic profile, particularly its conversion to hydrocodone under various conditions.
Experimental Protocol: In Vitro Enzymatic Conversion Assay
This protocol provides a general framework for assessing the conversion of this compound to hydrocodone in simulated biological fluids.
Materials:
-
This compound hydrochloride
-
Simulated Gastric Fluid (SGF) (USP)
-
Simulated Intestinal Fluid (SIF) (USP) with pancreatin
-
Human plasma
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
Quenching solution (e.g., acetonitrile (B52724) with internal standard)
-
HPLC-MS/MS system for analysis
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or water).
-
Incubation:
-
For each biological matrix (SGF, SIF, plasma, and buffer as a control), pre-warm the matrix to 37°C.
-
Spike a known concentration of the this compound stock solution into each matrix to initiate the reaction.
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a quenching solution to stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Quantify the concentrations of this compound and hydrocodone in the supernatant using a validated HPLC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound and hydrocodone over time to determine the rate of conversion in each matrix.
Summary of Pharmacokinetic Data
The pharmacokinetic profile of hydrocodone following administration of this compound demonstrates key differences compared to immediate-release hydrocodone, particularly via the intranasal route.
| Parameter | Oral this compound/APAP (Fasted) | Intranasal this compound API | Intranasal Hydrocodone Bitartrate (B1229483) API |
| Hydrocodone Cmax | Bioequivalent to Norco® | 36.0% lower than HB API | - |
| Hydrocodone Tmax | ~1.25 hours[5] | Delayed by >1 hour vs. HB API | ~0.5 hours |
| Hydrocodone AUClast | Bioequivalent to Norco® | 20.3% lower than HB API | - |
| Hydrocodone AUCinf | Bioequivalent to Norco® | 19.5% lower than HB API | - |
| "Drug Liking" Emax | - | Significantly lower than HB API | - |
| Abuse Quotient | - | 47% lower than HB API | - |
APAP: Acetaminophen; API: Active Pharmaceutical Ingredient; AUC: Area Under the Curve; Cmax: Maximum Plasma Concentration; Emax: Maximum Effect; HB: Hydrocodone Bitartrate; Tmax: Time to Maximum Plasma Concentration.
Mechanism of Action: Mu-Opioid Receptor Signaling
Upon cleavage of the benzoate moiety, the liberated hydrocodone acts as a full agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3] Activation of the MOR initiates a signaling cascade that ultimately leads to analgesia.
The binding of hydrocodone to the MOR triggers the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).[6] This causes the dissociation of the Gαi/o-GTP and Gβγ subunits. The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability.[7] Additionally, the Gβγ subunit inhibits voltage-gated calcium channels, which decreases calcium influx and subsequently reduces the release of nociceptive neurotransmitters.[7] Together, these actions result in the analgesic effect of hydrocodone.
Clinical Efficacy and Safety
The clinical development program for this compound/acetaminophen (Apadaz®) was designed to establish its bioequivalence to existing hydrocodone/acetaminophen combination products and to evaluate its safety and abuse potential.
Clinical Trial Design: Intranasal Abuse Potential Study
A key study in the development of this compound was a randomized, double-blind, crossover study designed to assess the pharmacokinetics and abuse potential of intranasal this compound compared to intranasal hydrocodone bitartrate in non-dependent, recreational opioid users.
Study Design:
-
Participants: Healthy, non-dependent, recreational opioid users.
-
Treatments:
-
Intranasal this compound API (e.g., 13.34 mg, equimolar to 15 mg hydrocodone bitartrate)
-
Intranasal hydrocodone bitartrate API (e.g., 15 mg)
-
-
Design: Crossover design with a washout period between treatments.
-
Primary Endpoints:
-
Pharmacokinetic parameters of hydrocodone (Cmax, Tmax, AUC).
-
Subjective measures of "Drug Liking" using a visual analog scale (VAS).
-
-
Secondary Endpoints: Safety and tolerability, including nasal irritation.
Summary of Clinical Findings
Clinical studies demonstrated that orally administered this compound/acetaminophen is bioequivalent to other immediate-release hydrocodone combination products.[3] The safety profile of this compound/acetaminophen was evaluated in Phase 1 studies involving 200 healthy adults. The most common adverse events were consistent with those of other opioids.[3]
Common Adverse Events (>5%):
-
Nausea (21.5%)
-
Somnolence (18.5%)
-
Vomiting (13.0%)
-
Constipation (12.0%)
-
Pruritus (11.5%)
-
Dizziness (7.5%)
-
Headache (6.0%)
The human abuse potential studies were pivotal in demonstrating the abuse-deterrent properties of this compound. When administered intranasally, this compound resulted in a lower and slower rise in hydrocodone plasma concentrations compared to an equimolar dose of hydrocodone bitartrate. This was associated with significantly lower "Drug Liking" scores among study participants, suggesting a reduced desirability for abuse via this route.[3]
Conclusion
The discovery and development of this compound represent a significant advancement in the field of analgesic therapy, embodying a rational design approach to mitigate the risks associated with opioid use. By leveraging prodrug technology, this compound offers a mechanism-based approach to abuse deterrence that is inherent to the molecule itself. The comprehensive preclinical and clinical evaluation has demonstrated that this compound, when administered orally as Apadaz®, is a safe and effective treatment for short-term acute pain, while its pharmacokinetic profile suggests a lower potential for abuse via non-oral routes. This technical guide has provided a detailed overview of the scientific journey of this compound, from its synthesis and preclinical characterization to its clinical evaluation and mechanism of action. The continued exploration of such innovative approaches will be critical in addressing the ongoing opioid crisis and improving the safety of pain management.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10406153B2 - Process for the preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Pharmacological Profile of Benzhydrocodone Versus Hydrocodone
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Benzhydrocodone is a novel prodrug of the opioid agonist hydrocodone, developed to provide an immediate-release analgesic with potential abuse-deterrent properties. As a new molecular entity, this compound is pharmacologically inactive and requires enzymatic conversion in the gastrointestinal tract to release its active moiety, hydrocodone. This guide provides a detailed comparative analysis of the pharmacological profiles of this compound and hydrocodone, focusing on their distinct pharmacokinetic characteristics, shared pharmacodynamic mechanisms, and metabolic pathways. Quantitative data are presented to highlight the differences in bioavailability and absorption rates, particularly via non-oral routes, which underpins the rationale for this compound's development.
Introduction
This compound is a chemical conjugate of hydrocodone and benzoic acid, designed as an immediate-release (IR) opioid analgesic. Unlike conventional hydrocodone formulations, this compound itself is pharmacologically inert. Its therapeutic action is entirely dependent on its metabolism by intestinal enzymes, which cleave the benzoate (B1203000) ligand to release hydrocodone. This prodrug mechanism is a key design feature intended to moderate the rate of hydrocodone absorption and reduce abuse potential via non-oral routes like insufflation.
Upon oral administration, this compound/acetaminophen has been shown to be bioequivalent to other immediate-release hydrocodone combination products, ensuring comparable analgesic efficacy for its intended use in the short-term management of acute pain.
Pharmacodynamics: Mechanism of Action
The pharmacodynamic effects of this compound are exclusively attributable to its active metabolite, hydrocodone. This compound itself is not detected in plasma and has no inherent pharmacological activity.
Hydrocodone exerts its effects as a full agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2][3] The activation of MORs in the central nervous system alters the perception of and response to pain, producing analgesia.[4] This interaction also mediates the other physiological and psychological effects of opioids, including euphoria, respiratory depression, miosis (pupil constriction), and decreased gastrointestinal motility.[1][2][5]
The analgesic efficacy of hydrocodone is significantly influenced by its metabolism to hydromorphone, a far more potent MOR agonist. The binding affinity of hydrocodone for the μ-opioid receptor is relatively weak compared to its O-demethylated metabolite, hydromorphone, which binds with much greater strength.[6] This suggests that a substantial portion of the analgesic effect following hydrocodone administration is mediated by hydromorphone.[6]
Quantitative Data: Receptor Binding Affinity
The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher affinity. The following table summarizes the Kᵢ values for hydrocodone and its principal active metabolite, hydromorphone, at the human μ-opioid receptor.
| Compound | Class | Kᵢ (nM) at Human μ-Opioid Receptor |
| Hydrocodone | Agonist | 19.8[6][7] |
| Hydromorphone | Agonist | 0.6[6] |
Data derived from in-vitro radioligand binding assays using rat or human brain homogenates.
Pharmacokinetics: A Tale of Two Profiles
The primary pharmacological distinction between this compound and hydrocodone lies in their pharmacokinetic profiles, especially when administered via non-oral routes.
Oral Administration
When taken orally as intended, this compound is rapidly metabolized by intestinal enzymes, releasing hydrocodone for absorption.[8] Studies have demonstrated that this compound/acetaminophen formulations are bioequivalent to traditional hydrocodone/acetaminophen products.[1][2] A single oral dose of 6.67 mg of this compound results in hydrocodone plasma concentrations comparable to equimolar doses of hydrocodone bitartrate (B1229483).[8] The average half-life of the resulting hydrocodone is approximately 4.5 hours.[1][2]
| Parameter | Value (for Hydrocodone from this compound) |
| Dose (this compound) | 6.67 mg |
| Cₘₐₓ (Peak Plasma Concentration) | 19.18 ng/mL[8] |
| Tₘₐₓ (Time to Peak Concentration) | 1.25 hours[8] |
| AUC (Total Exposure) | 125.73 h*ng/mL[8] |
| t₁/₂ (Half-life) | ~4.5 hours[1][2] |
Intranasal Administration (Abuse Potential Study)
The prodrug nature of this compound becomes evident when non-oral routes are attempted. A clinical study in recreational drug users directly compared the intranasal administration of this compound API to an equimolar dose of hydrocodone bitartrate (HB) API. The results showed a significant blunting of the hydrocodone release profile from this compound.
This delayed and reduced hydrocodone exposure corresponds with lower "Drug Liking" scores in study participants, suggesting that the prodrug design may deter intranasal abuse.[6][9]
| Parameter | This compound API (Intranasal) | Hydrocodone Bitartrate API (Intranasal) | Comparison |
| Cₘₐₓ | Lower | Higher | 36.0% lower for this compound[6][9][10] |
| Tₘₐₓ | 1.75 hours (median)[2][6] | 0.5 hours (median)[2][6] | Delayed by >1 hour for this compound |
| AUC (Total Exposure) | Lower | Higher | ~20% lower for this compound[6][9][10] |
| Partial AUC (0-1h) | Significantly Lower | Higher | ≥75% reduction for this compound[6][9] |
| t₁/₂ (Half-life) | ~5.29 hours[6] | ~5.23 hours[6] | Similar |
| Abuse Quotient | 17.0 | 31.9 | 47% lower for this compound[6] |
Metabolism
The metabolic pathways of this compound and hydrocodone are sequential. This compound must first be converted to hydrocodone, which then enters its own well-established metabolic cascade.
-
This compound Conversion: The first step is the hydrolysis of this compound in the intestinal tract by enzymes, cleaving the molecule into hydrocodone and benzoic acid. This conversion is efficient orally but is significantly slower and less complete via other routes like insufflation.[6][11]
-
Hydrocodone Metabolism: Once formed, hydrocodone is extensively metabolized in the liver, primarily by two cytochrome P450 enzymes:
-
CYP2D6: This enzyme mediates O-demethylation, converting hydrocodone into hydromorphone , a potent opioid agonist that contributes significantly to the overall analgesic effect.[3][12][13]
-
CYP3A4: This enzyme mediates N-demethylation, converting hydrocodone into norhydrocodone , which is largely inactive.[3][12]
-
Both hydrocodone and its metabolites also undergo Phase II glucuronidation before renal excretion.[12]
-
The activity of the CYP2D6 enzyme is subject to genetic polymorphisms, which can lead to variations in hydromorphone formation and clinical response among patients.[12]
Metabolic Pathway Diagram
Caption: Metabolic pathway from this compound to excretion.
Experimental Protocols
Protocol: Intranasal Human Abuse Potential Study
This section outlines the methodology for a clinical study designed to assess the pharmacokinetics and abuse potential of intranasal this compound.
-
Objective: To compare the rate and extent of hydrocodone absorption and the subjective "Drug Liking" effects following intranasal administration of this compound API versus hydrocodone bitartrate (HB) API.[6][10]
-
Study Design: A single-center, randomized, double-blind, two-way crossover study.[10][14]
-
Participant Population: Healthy, adult, non-dependent, recreational opioid users with a history of intranasal drug abuse.[14][15]
-
Methodology:
-
Qualification: Participants undergo a naloxone (B1662785) challenge to confirm the absence of physical opioid dependence.[10]
-
Randomization: Eligible subjects are randomized into one of two treatment sequences.
-
Dosing: Subjects receive single, equimolar intranasal doses of this compound HCl (e.g., 13.34 mg) and hydrocodone bitartrate (e.g., 15.0 mg), separated by a minimum 72-hour washout period.[10]
-
Pharmacokinetic (PK) Sampling: Serial blood samples are collected at predefined intervals (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, 24 hours post-dose) for measurement of hydrocodone plasma concentrations.
-
Pharmacodynamic (PD) Assessment: Subjective effects are measured using a 100-point bipolar Visual Analog Scale (VAS) for "Drug Liking" at the same time points as PK sampling.[10]
-
Nasal Effects Assessment: Immediately post-administration, subjects rate the "Ease of Insufflation" and any nasal irritation.[10][15]
-
-
Bioanalytical Method: Plasma concentrations of hydrocodone and its metabolites are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[11][13]
-
Data Analysis: PK parameters (Cₘₐₓ, Tₘₐₓ, AUC) are calculated from the plasma concentration-time data. PD parameters (e.g., Eₘₐₓ for Drug Liking) are derived from VAS scores. Statistical comparisons are performed using a mixed-effects model on log-transformed data.[10]
Experimental Workflow Diagram
Caption: Workflow for a human intranasal abuse potential study.
Signaling Pathway
Hydrocodone, the active metabolite of this compound, activates the μ-opioid receptor, which signals through inhibitory G-proteins (Gᵢ/Gₒ).[2][8] This initiates a cascade of intracellular events that result in the neuron's hyperpolarization and reduced excitability, leading to analgesia.
-
G-Protein Activation: Agonist binding causes the Gαᵢ subunit to exchange GDP for GTP, leading to its dissociation from the Gβγ dimer.[8][12]
-
Downstream Effectors:
-
The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase , reducing intracellular levels of cyclic AMP (cAMP).[1][9]
-
The Gβγ dimer directly interacts with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing K⁺ efflux and hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing Ca²⁺ influx and neurotransmitter release).[1][9][12]
-
-
Signal Termination: The signal is terminated when the Gα subunit hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ dimer. This process is accelerated by Regulator of G-protein Signaling (RGS) proteins.[8][12]
μ-Opioid Receptor Signaling Diagram
Caption: Simplified μ-opioid receptor signaling cascade.
Conclusion
This compound represents a rational approach to opioid prodrug design. While its oral administration provides an analgesic effect bioequivalent to standard hydrocodone, its core pharmacological distinction is a significantly attenuated and delayed release of active hydrocodone when subjected to intranasal administration. This pharmacokinetic profile, supported by clinical abuse potential studies, suggests a reduced desirability for this common route of abuse. For researchers and drug developers, this compound serves as a case study in how molecular modification, rather than formulation-based strategies, can be employed to alter the pharmacokinetic properties of a drug to potentially reduce its abuse liability while maintaining its therapeutic efficacy when used as directed.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. Therapeutic monitoring of opioids: a sensitive LC-MS/MS method for quantitation of several opioids including hydrocodone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 13. Quantitation of Morphine, Codeine, Hydrocodone, Hydromorphone, Oxycodone, Oxymorphone, and 6-Monoacetylmorphine (6-MAM) in Urine, Blood, Serum, or Plasma Using Liquid Chromatography with Tandem Mass Spectrometry Detection | Springer Nature Experiments [experiments.springernature.com]
- 14. journals.plos.org [journals.plos.org]
- 15. shimadzu.com [shimadzu.com]
Initial Clinical Trial Results for Benzhydrocodone: A Technical Review of Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial clinical trial results for benzhydrocodone, a prodrug of hydrocodone. The focus is on the safety and efficacy data generated during its early-stage clinical development. This document summarizes key quantitative findings in structured tables, details the experimental methodologies of pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.
Executive Summary
This compound was developed as a prodrug of hydrocodone to offer a different pharmacokinetic profile and potentially deter abuse.[1][2] Clinical trials have primarily focused on its safety, tolerability, pharmacokinetic profile, and abuse potential, particularly via the intranasal route. The initial findings indicate that when administered orally, this compound is bioequivalent to hydrocodone bitartrate (B1229483) formulations in providing the active metabolite, hydrocodone.[3] Studies in recreational opioid users suggest that the prodrug nature of this compound may reduce its desirability for intranasal abuse compared to traditional hydrocodone formulations.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from initial clinical trials, focusing on pharmacokinetic parameters and abuse liability assessments.
Table 1: Pharmacokinetic Profile of Intranasal this compound vs. Hydrocodone Bitartrate [1][2][5]
| Parameter | This compound (13.34 mg) | Hydrocodone Bitartrate (15 mg) | Percentage Difference | p-value |
| Cmax (ng/mL) | Lower than HB | Higher than this compound | 36.0% lower | < 0.0001 |
| Tmax (hours) | Delayed | Faster than this compound | > 1-hour delay | < 0.0001 |
| AUClast (hng/mL) | Lower than HB | Higher than this compound | 20.3% lower | < 0.0001 |
| AUCinf (hng/mL) | Lower than HB | Higher than this compound | 19.5% lower | < 0.0001 |
Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Data from a single-center, randomized, double-blind, crossover study in healthy, non-dependent, recreational opioid users.
Table 2: Abuse Potential Assessment - Subjective Drug Effects (Intranasal Administration) [4][6]
| Assessment | This compound | Hydrocodone Bitartrate | p-value |
| "Drug Liking" Emax (VAS) | Significantly lower | Higher than this compound | 0.004 |
| "Overall Drug Liking" (VAS) | Lower at early time points | Higher at early time points | ≤ 0.0079 (up to 2h) |
| "Take Drug Again" (VAS) | Not significantly different | Not significantly different | N/A |
Emax: Maximum effect; VAS: Visual Analog Scale. Data from studies in healthy, non-dependent, recreational opioid users.
Table 3: Common Adverse Events in Phase 1 Studies (Oral Administration) [3]
| Adverse Event | Incidence Rate |
| Nausea | 21.5% |
| Somnolence | 18.5% |
| Vomiting | 13.0% |
| Constipation | 12.0% |
| Pruritus | 11.5% |
| Dizziness | 7.5% |
| Headache | 6.0% |
Data from six Phase 1 studies with a total of 200 healthy adult subjects receiving at least one oral dose of this compound/acetaminophen.[3]
Experimental Protocols
Intranasal Abuse Potential and Pharmacokinetics Study
Objective: To evaluate the pharmacokinetics and abuse potential of intranasal this compound compared to intranasal hydrocodone bitartrate in experienced, non-dependent recreational opioid users.[2]
Study Design:
-
Type: Single-center, randomized, double-blind, two-way crossover study.[2]
-
Phases: The study included a screening phase, a naloxone (B1662785) challenge to confirm non-dependence, an in-clinic treatment phase, and a follow-up.[2]
-
Treatment: Subjects received single equimolar intranasal doses of this compound (13.34 mg) and hydrocodone bitartrate (15.0 mg), separated by a washout period of at least 72 hours.[2][6]
-
Subjects: Healthy adult (18-55 years) non-dependent recreational opioid users.[2][6]
Methodology:
-
Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) to determine hydrocodone plasma concentrations.[7]
-
Abuse Potential Assessment: Subjective measures such as "Drug Liking" and "Overall Drug Liking" were assessed using a bipolar Visual Analog Scale (VAS) at various intervals after dosing.[6]
-
Safety and Tolerability: Nasal irritation and other adverse events were monitored and recorded throughout the study.[6]
Phase 1 Safety and Tolerability Studies (Oral Administration)
Objective: To assess the safety and tolerability of single and multiple oral doses of this compound in healthy adult subjects.
Study Design:
-
Type: Phase 1, typically single- and multiple-ascending dose designs.
-
Population: Healthy adult volunteers.
-
Methodology (General):
-
Dose Administration: Subjects would receive single or multiple oral doses of this compound/acetaminophen or placebo.
-
Safety Monitoring: Continuous monitoring for adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics: Blood samples are collected at predetermined intervals to characterize the pharmacokinetic profile of hydrocodone after oral administration of this compound.
-
(Note: Specific detailed protocols for the initial oral safety and efficacy studies are not extensively available in the public domain. The above represents a typical design for such trials.)
Visualizations
This compound Metabolism and Mechanism of Action
This compound is a prodrug that is enzymatically converted to hydrocodone in the gastrointestinal tract.[8] Hydrocodone then acts as an agonist at mu-opioid receptors.
Mu-Opioid Receptor Signaling Pathway
Upon binding of hydrocodone, the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia.[1][5]
Experimental Workflow for Intranasal Abuse Potential Study
The following diagram illustrates the logical flow of the clinical trial designed to assess the abuse potential of intranasal this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Bioavailability, Intranasal Abuse Potential, and Safety of this compound/Acetaminophen Compared with Hydrocodone Bitartrate/Acetaminophen in Recreational Drug Abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zevra.com [zevra.com]
- 8. How does Narcan work? [dornsife.usc.edu]
In-Depth Technical Guide: Mu-Opioid Receptor Binding Affinity of Benzhydrocodone's Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzhydrocodone is a prodrug that is pharmacologically inactive in its parent form.[1][2][3] Following oral administration, it is rapidly metabolized by intestinal enzymes into its active metabolite, hydrocodone.[4] Therefore, the therapeutic and abuse potential of this compound is attributable to the interaction of hydrocodone with opioid receptors. This guide focuses on the core of its mechanism: the binding affinity of hydrocodone for the mu-opioid receptor (MOR), the primary target for most opioid analgesics. Hydrocodone acts as a full agonist at the mu-opioid receptor.[1][3]
Data Presentation: Mu-Opioid Receptor Binding Affinity of Hydrocodone
The binding affinity of a compound for a receptor is a critical parameter in drug development, indicating the strength of the interaction. It is commonly expressed as the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The available data for hydrocodone's binding affinity to the mu-opioid receptor is summarized below.
| Compound | Receptor | Radioligand | System | Kᵢ (nM) | Reference |
| Hydrocodone | Mu-Opioid | [³H]-DAMGO | Rat brain homogenates | 19.8 | Chen et al., 1991[5] |
| Hydrocodone | Mu-Opioid | [³H]-DAMGO | Recombinant human MOR | 1-100 | Volpe et al., 2011[6] |
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of hydrocodone for the mu-opioid receptor is typically achieved through a competitive radioligand binding assay.[7][8] This in vitro method measures the ability of an unlabeled compound (the "competitor," in this case, hydrocodone) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective
To determine the inhibition constant (Kᵢ) of hydrocodone for the mu-opioid receptor.
Materials
-
Receptor Source: Cell membranes from tissue homogenates (e.g., rat brain) or from cell lines recombinantly expressing the human mu-opioid receptor.[5][6]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the mu-opioid receptor. A commonly used radioligand is [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).[5]
-
Test Compound: Hydrocodone.
-
Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist, such as naloxone, to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing cofactors like MgCl₂.
-
Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure
-
Membrane Preparation: The receptor-containing cell membranes are prepared and suspended in an ice-cold assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate with the following conditions, each in triplicate:
-
Total Binding: Contains the membrane preparation and the radioligand.
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of naloxone.
-
Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of hydrocodone.
-
-
Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[9]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a scintillation counter.
Data Analysis
-
Specific Binding Calculation: Specific binding is determined by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The data from the competitive binding wells are plotted as the percentage of specific binding versus the logarithm of the hydrocodone concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ (the concentration of hydrocodone that inhibits 50% of the specific binding of the radioligand).
-
Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[10][11]
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: Mu-Opioid Receptor Activation
Upon binding of an agonist like hydrocodone, the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade.[12][13] This primarily involves the activation of inhibitory G-proteins (Gᵢ/Gₒ), leading to downstream effects that produce analgesia.
Caption: Mu-opioid receptor signaling pathway activation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. m.youtube.com [m.youtube.com]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. bio.libretexts.org [bio.libretexts.org]
The Role of Benzoic Acid in the Benzhydrocodone Molecule: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzhydrocodone is a novel opioid analgesic designed as a prodrug of hydrocodone. This document provides an in-depth technical analysis of the pivotal role of benzoic acid in the molecular structure and pharmacological profile of this compound. By chemically conjugating benzoic acid to hydrocodone, a unique prodrug is formed with specific pharmacokinetic properties aimed at reducing the potential for abuse via non-oral routes of administration. This paper will detail the mechanism of action, summarize key quantitative data from clinical studies, and outline the experimental protocols used to evaluate its properties.
Introduction to this compound
This compound is an immediate-release opioid agonist and a Schedule II controlled substance.[1][2] Its chemical structure consists of the active opioid, hydrocodone, chemically bonded to benzoic acid.[1] This modification renders the molecule pharmacologically inactive until it is metabolized in the body.[1][3] The primary therapeutic agent, hydrocodone, is a full agonist of the mu-opioid receptor and is responsible for the analgesic effects.[1][2][4] this compound is indicated for the short-term management of acute pain severe enough to require an opioid analgesic and for which alternative treatments are inadequate.[1][2]
The conjugation of benzoic acid to hydrocodone is a deliberate molecular design strategy to create a prodrug with abuse-deterrent properties.[3][5][6] Unlike formulation-based abuse-deterrent technologies, the deterrence mechanism of this compound is inherent to its molecular structure.[5]
The Prodrug Mechanism: A Molecular Safeguard
This compound is a prodrug, meaning it is an inactive precursor that is converted into an active drug within the body.[7][8] The molecule itself does not bind effectively to opioid receptors and exhibits no pharmacological activity.[3] The analgesic effects are only produced after oral ingestion and subsequent metabolism.
The chemical bond between hydrocodone and benzoic acid is an enol-ester linkage.[9] This ester bond is designed to be cleaved by enzymes, specifically esterases, which are highly concentrated in the intestinal tract.[1][3][10] Upon oral administration, this compound travels to the intestines where these enzymes efficiently hydrolyze the molecule, releasing hydrocodone and benzoic acid. The released hydrocodone is then absorbed into the bloodstream to exert its analgesic effect.[3]
This targeted activation in the gastrointestinal tract is the cornerstone of its abuse-deterrent design. Routes of abuse such as intranasal (insufflation) or intravenous (injection) bypass the high concentration of intestinal enzymes, leading to significantly slower and lower release of the active hydrocodone.[5][11] This blunts the rapid, euphoric rush sought by recreational users, thereby reducing the desirability of the drug for abuse.[10][11]
Pharmacokinetics: The Impact of the Benzoic Acid Moiety
The addition of the benzoic acid ligand significantly alters the pharmacokinetic profile of hydrocodone, particularly when administered via non-oral routes. Clinical studies in recreational drug users have demonstrated that intranasal administration of this compound results in a lower and slower appearance of hydrocodone in the plasma compared to an equimolar dose of hydrocodone bitartrate (B1229483) (HB).[5][11]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters from a comparative study of intranasal this compound versus intranasal hydrocodone bitartrate (HB) in recreational opioid users.
| Parameter | This compound API (Intranasal) | Hydrocodone Bitartrate (HB) API (Intranasal) | Percentage Difference | p-value |
| Cmax (Peak Plasma Concentration) | Lower | Higher | 36.0% lower for this compound | < 0.0001[5][10][11] |
| Tmax (Time to Peak Concentration) | 1.75 hours (median) | 0.5 hours (median) | Delayed by >1 hour for this compound | N/A |
| AUClast (Total Drug Exposure) | Lower | Higher | 20.3% lower for this compound | < 0.0001[5][10][11] |
| AUCinf (Total Drug Exposure, extrapolated) | Lower | Higher | 19.5% lower for this compound | < 0.0001[5][10][11] |
| Partial AUC (up to 1 hour post-dose) | Lower | Higher | ≥ 75% reduction for this compound | < 0.0001[5][10][11] |
| Abuse Quotient (Cmax/Tmax) | 17.0 | 31.9 | 47% lower for this compound | N/A |
Data sourced from studies in recreational drug users.[11]
Abuse Potential and Subjective Effects Data
The altered pharmacokinetics directly translate to a lower abuse potential, as measured by subjective "Drug Liking" scores on a visual analog scale (VAS).
| Parameter | This compound API (Intranasal) | Hydrocodone Bitartrate (HB) API (Intranasal) | Finding | p-value |
| Drug Liking Emax (Peak "Liking") | 67.4 (mean) | 73.2 (mean) | Significantly lower for this compound | 0.004[5][10] |
| Ease of Insufflation VAS Score | 78.7 (mean) | 65.6 (mean) | Significantly harder to insufflate this compound | 0.0004[5][11] |
Experimental Protocols
The data presented above were generated from rigorous clinical trials designed to assess the pharmacokinetics and abuse potential of this compound.
Study Design: Pharmacokinetics and Abuse Potential of Intranasal this compound
-
Objective: To compare the rate and extent of hydrocodone absorption and the abuse potential of intranasal this compound hydrochloride with intranasal hydrocodone bitartrate (HB).[5]
-
Design: A single-center, randomized, double-blind, two-way crossover study.[5][10]
-
Participants: Healthy, non-dependent, adult recreational opioid users (N=51 completers).[10] Participants were not enriched by a drug discrimination test to better represent a real-world population.[5]
-
Procedure:
-
Qualification Phase: Participants underwent a naloxone (B1662785) challenge to confirm the absence of physical opioid dependence.[5]
-
Treatment Phase: Eligible subjects were randomized to one of two treatment sequences, receiving single, equimolar intranasal doses of this compound HCl (13.34 mg) and hydrocodone bitartrate (15.0 mg).[5][10]
-
Washout Period: A washout period of approximately 72 hours separated the two treatments.[5]
-
-
Data Collection:
-
Pharmacokinetics: Serial blood samples were collected over each dosing interval to determine hydrocodone plasma concentrations.[10]
-
Pharmacodynamics (Abuse Potential): "Drug Liking" was assessed at various time points using a bipolar 100-point visual analog scale (VAS).[10]
-
Other Measures: "Ease of Insufflation" and nasal effects were also assessed using a VAS.[5][11]
-
Chemical Synthesis Overview
The synthesis of this compound involves the creation of an enol ester. The process generally involves reacting hydrocodone free base with benzoic anhydride (B1165640) at an elevated temperature (e.g., 120°C to 150°C).[6] This reaction is typically carried out in a suitable solvent like toluene (B28343) and may be facilitated by a catalyst such as potassium benzoate.[12] The resulting product is then subjected to work-up and purification steps to yield this compound hydrochloride.[6] This process is designed to be efficient and produce a high-purity active pharmaceutical ingredient (API).[6]
Visualizations
Logical Pathway for Abuse Deterrence
Caption: Logical flow of this compound's abuse deterrence mechanism.
Metabolic Pathway of this compound
Caption: Metabolic activation and subsequent metabolism of this compound.
Experimental Workflow for Clinical Trial
Caption: Workflow of the crossover clinical trial design.
Conclusion
The role of benzoic acid in the this compound molecule is that of a purposefully designed promoiety. It is not pharmacologically active but is essential for the prodrug mechanism that forms the basis of the drug's abuse-deterrent properties. By creating an ester linkage that is preferentially cleaved in the intestine, the benzoic acid moiety ensures that the active hydrocodone is released efficiently only after oral administration. This unique, molecule-based approach results in a pharmacokinetic profile that is unfavorable for abuse via intranasal or other parenteral routes, representing a significant advancement in the development of safer opioid analgesics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C25H25NO4 | CID 49836084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound and Acetaminophen: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. zevra.com [zevra.com]
- 6. US10406153B2 - Process for the preparation of this compound hydrochloride - Google Patents [patents.google.com]
- 7. goodrx.com [goodrx.com]
- 8. drugs.com [drugs.com]
- 9. US9132125B2 - Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydrocodone, prodrugs, methods of making and use thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2014138740A1 - Pharmaceutically acceptable salts and polymorphic forms of hydrocodone benzoic acid enol ester and processes for making same - Google Patents [patents.google.com]
The Metabolic Journey of Benzhydrocodone: An In-depth Technical Guide to its In Vivo Conversion to Hydrocodone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzhydrocodone is a novel prodrug of the opioid agonist hydrocodone. Developed to offer a distinct pharmacokinetic profile compared to its active metabolite, understanding its metabolic activation is critical for drug development and clinical application. This technical guide provides a comprehensive overview of the in vivo metabolic pathway of this compound to hydrocodone, detailing the enzymatic processes, summarizing key pharmacokinetic data, and providing representative experimental protocols for its study.
Introduction
This compound is a chemical entity where hydrocodone is covalently bonded to benzoic acid, rendering it pharmacologically inactive in its native state.[1] Its therapeutic effect is entirely dependent on its in vivo hydrolysis to the active analgesic, hydrocodone. This prodrug design is intended to influence the rate of hydrocodone release and absorption, which can affect its clinical utility and abuse potential. This guide will elucidate the metabolic conversion of this compound, the subsequent metabolism of hydrocodone, and the methodologies used to quantify these processes.
The Metabolic Pathway: From Prodrug to Active Metabolite
The metabolic activation of this compound is a two-stage process, beginning with the hydrolysis of the ester bond to release hydrocodone, followed by the well-characterized metabolism of hydrocodone itself.
Stage 1: Intestinal Hydrolysis of this compound
This compound is rapidly metabolized to hydrocodone by enzymes present in the intestinal tract.[1][2] While the specific enzymes have not been definitively identified in all literature, the primary catalysts are believed to be carboxylesterases (CES) . Human carboxylesterase 2 (hCE2), which is highly expressed in the small intestine, is a strong candidate for this initial hydrolysis step due to its role in the metabolism of various ester-containing prodrugs.[3][4]
In vitro studies using simulated intestinal fluid have demonstrated that the conversion of this compound to hydrocodone is remarkably efficient, with reports of nearly 95% conversion within five minutes.[1] This rapid pre-systemic metabolism results in little to no detectable this compound in the systemic circulation following oral administration.[2]
Stage 2: Hepatic Metabolism of Hydrocodone
Once formed, hydrocodone is absorbed and undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[5][6] The two main pathways are:
-
O-demethylation by CYP2D6 to form hydromorphone , a potent active metabolite.
-
N-demethylation by CYP3A4 to form norhydrocodone (B1253062) , a major but largely inactive metabolite.[5]
Further metabolism of these products occurs through glucuronidation and other conjugation reactions.[5]
Quantitative Data from In Vivo Studies
Numerous clinical studies have evaluated the pharmacokinetics of hydrocodone following oral administration of this compound, often in combination with acetaminophen (B1664979) (APAP). These studies provide valuable quantitative data on the rate and extent of hydrocodone absorption.
Table 1: Pharmacokinetic Parameters of Hydrocodone after Oral Administration of this compound/APAP vs Hydrocodone Bitartrate (B1229483) (HB)/APAP
| Parameter | This compound/APAP (13.34 mg/650 mg) | Hydrocodone Bitartrate/APAP (15 mg/650 mg) | Reference |
| Cmax (ng/mL) | 34.7 (mean) | 39.1 (mean) | [6] |
| Tmax (hr) | 1.75 (median) | 0.5 (median) | [6] |
| AUClast (ngh/mL) | Lower by 20.3% | Higher | [7] |
| AUCinf (ngh/mL) | Lower by 19.5% | Higher | [7] |
Note: The doses of this compound and hydrocodone bitartrate are molar equivalents of hydrocodone.
Table 2: Early Systemic Exposure of Hydrocodone after Intranasal Administration
| Parameter | IN this compound/APAP | IN Hydrocodone Bitartrate/APAP | % Reduction | Reference |
| AUC0-0.5h | - | - | ~50% | [3] |
| AUC0-1h | - | - | ~29% | [3] |
| AUC0-2h | - | - | ~15% | [3] |
IN = Intranasal
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
In Vitro Hydrolysis of this compound in Simulated Intestinal Fluid
This protocol is a representative method for assessing the stability and conversion rate of this compound in an environment mimicking the small intestine.
Protocol:
-
Preparation of Simulated Intestinal Fluid (SIF): Prepare SIF powder (e.g., from biorelevant.com) according to the manufacturer's instructions. A typical formulation includes sodium taurocholate, lecithin, maleic acid, sodium chloride, and sodium hydroxide (B78521) to achieve a pH of approximately 6.5. To mimic enzymatic activity, supplement the SIF with pancreatin (B1164899), a mixture of digestive enzymes including esterases.[2]
-
Incubation: Pre-warm the SIF with pancreatin to 37°C. Initiate the reaction by adding a stock solution of this compound (in a suitable solvent like DMSO) to the SIF to achieve the desired final concentration.
-
Sampling: At various time points (e.g., 0, 1, 2, 5, 10, 30, and 60 minutes), collect aliquots of the incubation mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as a 3:1 ratio of cold acetonitrile. This will precipitate the proteins and enzymes.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentrations of this compound and hydrocodone in the supernatant using a validated LC-MS/MS method as described in section 4.2.
-
Data Analysis: Plot the concentration of hydrocodone formed over time to determine the rate of hydrolysis.
Quantification of Hydrocodone and Metabolites in Human Plasma by LC-MS/MS
This protocol details a sensitive and specific method for the simultaneous quantification of hydrocodone and its major metabolites in human plasma.[5][8][9]
Protocol:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 0.5 mL of human plasma, add an internal standard solution containing deuterated analogues of the analytes (e.g., hydrocodone-d6, hydromorphone-d6, norhydrocodone-d3).[5][9]
-
Condition a mixed-mode SPE cartridge with methanol (B129727) followed by equilibration with a suitable buffer.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the analytes of interest with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]
-
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
Table 3: Example MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrocodone | 300.2 | 199.1 |
| Hydromorphone | 286.2 | 185.1 |
| Norhydrocodone | 286.2 | 185.1 |
| Hydrocodone-d6 | 306.2 | 205.1 |
Note: These are representative values and may vary depending on the instrument and specific method.
Conclusion
The metabolic conversion of this compound to hydrocodone is a rapid and efficient process mediated by intestinal enzymes, likely carboxylesterases. This initial hydrolysis is the rate-limiting step for the delivery of the active hydrocodone moiety. The subsequent metabolism of hydrocodone is well-understood and involves hepatic CYP enzymes. The distinct pharmacokinetic profile of hydrocodone derived from this compound, characterized by a slower rise to peak concentration compared to immediate-release hydrocodone formulations, is a direct consequence of its prodrug nature. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of this compound's metabolic pathway, enabling further research and development in the field of opioid analgesics.
References
- 1. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
- 2. Assessment of enzymatic prodrug stability in human, dog and simulated intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Chemical and Physical Properties of Benzhydrocodone Hydrochloride
This technical guide provides a comprehensive overview of the chemical and physical properties of benzhydrocodone hydrochloride, a prodrug of the opioid agonist hydrocodone. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Chemical and Physical Properties
This compound hydrochloride is a salt form of this compound, a chemical entity where hydrocodone is covalently bonded to benzoic acid.[1][2] This modification renders the molecule inactive as a prodrug, requiring enzymatic cleavage in the gastrointestinal tract to release the active hydrocodone moiety.[1][2][3][4][5][6] The hydrochloride salt is the form used in the approved pharmaceutical product.[7]
General Properties
A summary of the key chemical and physical identifiers for this compound and its hydrochloride salt is presented below.
| Property | Value |
| Chemical Name | (5α)-6,7-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-yl benzoate (B1203000) hydrochloride |
| IUPAC Name | [(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] benzoate;hydrochloride[2][4] |
| Synonyms | KP201, this compound HCl[1][7][8] |
| Molecular Formula | C₂₅H₂₅NO₄ · HCl[2][7] |
| Molecular Weight | 439.9 g/mol [2][7][8] |
| CAS Registry Number | 1379679-42-1[7] |
| Appearance | White, capsule-shaped tablets (as formulated with acetaminophen)[1][9][10]; Solid powder (as a pure substance)[2] |
| LogP (this compound) | 4.14[8] |
Solubility
Studies conducted for regulatory submission evaluated the solubility and extraction of this compound from its tablet formulation. These small volume extraction studies demonstrated that this compound hydrochloride is generally less soluble than hydrocodone bitartrate (B1229483) across a range of solvents and pH buffers.[11]
Mechanism of Action and Metabolism
This compound itself is pharmacologically inactive.[1][2][4] Its therapeutic effect is dependent on its conversion to hydrocodone, which is a full agonist of opioid receptors with a higher affinity for the mu-opioid receptor.[1][3]
Upon oral administration, this compound is rapidly metabolized by intestinal enzymes to hydrocodone.[1][4] Hydrocodone then undergoes further metabolism in the liver, primarily through O-demethylation by CYP2D6 to form the potent opioid hydromorphone, and N-demethylation by CYP3A4.[1][4] Concomitant use of CYP3A4 inhibitors can increase hydrocodone plasma concentrations, potentially leading to fatal respiratory depression.[1][5][9][10][12]
Experimental Protocols
Pharmacokinetic Analysis (Intranasal Administration)
To assess the abuse potential of this compound, a randomized, double-blind, two-way crossover study was conducted in non-dependent, recreational opioid users. The primary objective was to compare the pharmacokinetic profiles of intranasally administered this compound hydrochloride and hydrocodone bitartrate.[13][14]
Methodology:
-
Study Population: Healthy, non-dependent, recreational opioid users aged 18 to 55.[13] A naloxone (B1662785) challenge was performed to confirm the absence of physical opioid dependence.[13]
-
Treatment: Subjects received single, equimolar intranasal doses of 13.34 mg this compound HCl and 15.0 mg hydrocodone bitartrate, separated by a washout period of approximately 72 hours.[13][14]
-
Pharmacokinetic Sampling: Blood samples (6 mL) were collected at specified intervals: 1 hour pre-dose, and at 5, 15, 30, and 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose.[14] Plasma was separated and frozen until analysis.[14]
-
Data Analysis: Key pharmacokinetic parameters such as Cmax (peak plasma concentration), Tmax (time to peak concentration), and AUC (area under the curve) were determined for the active metabolite, hydrocodone.[13][14]
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A validated RP-HPLC method has been developed for the simultaneous estimation of this compound and acetaminophen (B1664979) in tablet dosage forms.[6]
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography system.
-
Stationary Phase (Column): C18 column (e.g., Supelco L1, 25 cm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A mixture of 0.1M K₂HPO₄ buffer and methanol (B129727) in a 60:40 v/v ratio.[6]
-
Flow Rate: 1.5 mL/min.[15]
-
Detection: UV detection at a wavelength of 243 nm.[15]
-
Sample Preparation: A powdered tablet equivalent of 325 mg acetaminophen and 6.12 mg this compound is weighed, dissolved in the mobile phase, and sonicated. This stock solution is then diluted to the final working concentration.[6]
Pharmacokinetic Profile
Pharmacokinetic studies have demonstrated key differences between this compound and other immediate-release hydrocodone products, particularly via non-oral routes of administration.
Oral Administration
When administered orally, this compound is rapidly converted to hydrocodone, with no detectable levels of the prodrug reaching systemic circulation.[4] A single oral dose of 6.67 mg of this compound hydrochloride results in a hydrocodone Cmax of 19.18 ng/mL, a Tmax of 1.25 hours, and an AUC of 125.73 h*ng/mL.[4] The pharmacokinetic profile of hydrocodone from oral this compound is bioequivalent to other immediate-release hydrocodone combination products.[1][10]
Intranasal Administration
Intranasal administration of this compound hydrochloride results in significantly lower and delayed hydrocodone exposure compared to an equimolar dose of hydrocodone bitartrate.[13][14][16][17]
| Parameter (Hydrocodone) | This compound HCl (IN) | Hydrocodone Bitartrate (IN) | % Difference |
| Cmax | Lower | Higher | 36.0% lower[13][14][17] |
| AUCinf | Lower | Higher | 19.5% lower[13][14][17] |
| Median Tmax | 1.75 hours[14] | 0.5 hours[14] | Delayed >1 hour[14][17] |
| Partial AUC (≤1 hr) | Lower | Higher | ≥75% reduction[13][14][17] |
These findings suggest that the prodrug chemistry of this compound may deter intranasal abuse by reducing the rate and extent of hydrocodone absorption, thereby blunting the rapid euphoric effects sought by abusers.[14][17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride (1379679-42-1) for sale [vulcanchem.com]
- 3. Articles [globalrx.com]
- 4. This compound | C25H25NO4 | CID 49836084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. jetir.org [jetir.org]
- 7. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 8. genophore.com [genophore.com]
- 9. This compound and Acetaminophen: Package Insert / Prescribing Info / MOA [drugs.com]
- 10. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Apadaz (this compound/acetaminophen) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. zevra.com [zevra.com]
- 14. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Approach to Abuse Deterrence: An In-Depth Technical Guide on Early Benzhydrocodone Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research into the abuse-deterrent properties of benzhydrocodone, a novel prodrug of hydrocodone. This compound was developed to be a single-entity, immediate-release hydrocodone product without acetaminophen, designed with inherent physicochemical and pharmacological properties to deter non-oral routes of abuse.[1][2] This document synthesizes key findings from foundational studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex processes and relationships through diagrams as requested.
Core Concept: A Prodrug Strategy for Abuse Deterrence
This compound is a new molecular entity created by covalently bonding hydrocodone to benzoic acid.[3] This prodrug is pharmacologically inactive and must be metabolized by enzymes in the gastrointestinal tract to release the active therapeutic agent, hydrocodone.[4][5] The primary mechanism of abuse deterrence lies in this prodrug design. For individuals attempting to abuse the substance via non-oral routes, such as intranasal insufflation, the enzymatic conversion to hydrocodone is significantly slower and less efficient compared to oral ingestion.[3] This results in a blunted and delayed euphoric effect, which is less desirable to recreational users.[1]
Logical Relationship of this compound as a Prodrug
Caption: this compound's activation pathway, contrasting oral and intranasal routes.
Human Abuse Potential Study: Intranasal Administration
A pivotal early study was a single-center, randomized, double-blind, two-way crossover study designed to assess the pharmacokinetics and abuse potential of intranasally administered this compound active pharmaceutical ingredient (API) compared to an equimolar dose of hydrocodone bitartrate (B1229483) (HB) API in non-dependent, recreational opioid users.[3]
Experimental Protocol: Intranasal Human Abuse Potential Study
-
Type: Randomized, double-blind, single-dose, two-way crossover.
-
Population: Healthy, adult, non-dependent, recreational opioid users. A total of 51 subjects completed the study.
-
Treatments:
-
13.34 mg of intranasal this compound API.
-
15.0 mg of intranasal hydrocodone bitartrate (HB) API (equimolar to the this compound dose).
-
-
Procedures:
-
Qualification Phase: Included a Naloxone challenge to confirm the absence of physical opioid dependence. Notably, this study did not include a drug discrimination phase to enrich the subject pool with those who could reliably distinguish the opioid from a placebo.[1]
-
Treatment Phase: Subjects were randomized to one of two treatment sequences (this compound followed by HB, or vice versa), separated by a 72-hour washout period. Subjects fasted for at least eight hours before and four hours after each dose. The nasal insufflation was to be completed within five minutes.
-
Assessments:
-
Pharmacokinetic (PK) Sampling: Blood samples were collected at various time points to measure hydrocodone plasma concentrations.
-
Pharmacodynamic (PD) Assessments: Subjective measures, including "Drug Liking" assessed on a 100-point bipolar visual analog scale (VAS), were recorded throughout each dosing interval. Nasal irritation was also assessed.
-
-
Experimental Workflow: Human Abuse Potential Study
Caption: A diagram illustrating the workflow of the human abuse potential study.
Quantitative Data Summary
The results of the intranasal abuse potential study demonstrated significant differences in both the pharmacokinetic profiles and the subjective abuse-related measures between this compound and hydrocodone bitartrate.
Table 1: Pharmacokinetic Parameters of Hydrocodone After Intranasal Administration
| Parameter | This compound API | Hydrocodone Bitartrate (HB) API | % Difference (this compound vs. HB) | P-Value |
| Cmax (ng/mL) | Lower | Higher | 36.0% Lower | <0.0001[2][3] |
| Median Tmax (hours) | 1.75 | 0.5 | >3-fold delay[3] | N/A |
| AUCinf (ng·h/mL) | Lower | Higher | 19.5% Lower | <0.0001[2][3] |
| AUClast (ng·h/mL) | Lower | Higher | 20.3% Lower | <0.0001[2][3] |
| Abuse Quotient (Cmax/Tmax) | 17.0 | 31.9 | 47% Lower[3][6] | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUCinf: Area under the concentration-time curve from time zero to infinity; AUClast: Area under the concentration-time curve from time zero to the last measurable concentration.
Table 2: Subjective Abuse-Related Measures (Visual Analog Scale)
| Measure | This compound API | Hydrocodone Bitartrate (HB) API | P-Value |
| Drug Liking Emax (mean) | 67.4 | 73.2 | 0.004[1][6] |
| Ease of Insufflation (mean) | 78.7 (more difficult) | 65.6 (less difficult) | 0.0004[1][6] |
Emax: Maximum effect on the visual analog scale.
These data indicate that intranasal administration of this compound resulted in a significantly lower peak and overall exposure to hydrocodone, with a delayed time to peak concentration, when compared to hydrocodone bitartrate.[3] These pharmacokinetic findings were mirrored by lower "Drug Liking" scores, suggesting a reduced abuse potential.[3][5] Furthermore, subjects found this compound more difficult to insufflate.[1]
In Vitro Abuse-Deterrent Studies
In addition to human trials, in vitro laboratory studies were conducted to evaluate the physical and chemical properties of this compound that might deter abuse. These studies assessed the ease of extracting the active opioid for intravenous use or manipulation for smoking.
Experimental Protocols: In Vitro Manipulation and Extraction
-
Objective: To evaluate the potential to extract this compound and active hydrocodone from tablets, convert this compound to hydrocodone (hydrolysis), and prepare solutions for intravenous use or for smoking.[7]
-
Methodology:
-
Extraction Studies: Crushed and intact tablets were exposed to a variety of common and advanced solvents (ingestible and non-ingestible) for different durations. The amount of this compound and free hydrocodone in the resulting solution was quantified.[7]
-
Hydrolysis Studies: The stability of the this compound molecule was tested under various conditions, including harsh acidic and basic environments with the application of heat over extended periods, to determine the difficulty of converting the prodrug to hydrocodone.[7]
-
Smoking Studies: The suitability of this compound for smoking was assessed and compared to hydrocodone bitartrate.[7]
-
Key In Vitro Findings
-
Extraction: Common solvents extracted over 80% of hydrocodone from hydrocodone bitartrate tablets within five minutes. In contrast, the same solvents primarily dissolved intact this compound with minimal to no release of free hydrocodone.[7]
-
Hydrolysis: The conversion of this compound to hydrocodone required harsh acidic or basic conditions combined with heat over an extended time, suggesting that simple methods of extraction and conversion would be difficult for abusers.[7]
-
Smoking: Studies indicated that smoking this compound in any form is not feasible, unlike hydrocodone bitartrate.[7]
Conclusion
The early research on this compound consistently demonstrated properties indicative of abuse deterrence, particularly for non-oral routes of administration. The prodrug mechanism inherently delays and reduces the systemic exposure to hydrocodone following intranasal administration, which correlates with lower subjective ratings of "Drug Liking" in human abuse potential studies.[3] In vitro studies further supported these findings, showing that this compound is resistant to manipulation and extraction techniques commonly used by abusers.[7] These collective findings suggest that a prodrug-based approach is a rational and potentially effective strategy in the development of abuse-deterrent opioid analgesics.[1]
References
- 1. zevra.com [zevra.com]
- 2. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users | Semantic Scholar [semanticscholar.org]
- 6. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Benzhydrocodone in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrocodone is a prodrug of hydrocodone, an opioid agonist that primarily acts on the mu-opioid receptor.[1][2] It is designed for the management of pain severe enough to require opioid treatment.[1] As a prodrug, this compound is pharmacologically inactive until it is metabolized to hydrocodone, primarily by enzymes in the intestinal tract.[3][4] This application note provides detailed protocols for the in vivo evaluation of this compound in rodent models, covering analgesic efficacy, pharmacokinetic profiling, and abuse liability assessment.
Mechanism of Action
This compound is converted to hydrocodone, which then acts as an agonist at mu-opioid receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesia.[3][5] The activation of the Gi alpha subunit inhibits adenylate cyclase, reducing cAMP levels, and modulates ion channel activity, which ultimately reduces neuronal excitability and nociceptive signal transmission.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for hydrocodone in rodent models. Due to the limited availability of published rodent-specific data for this compound, data for its active metabolite, hydrocodone, are provided as a reference. Researchers should generate specific data for this compound in their own experimental settings.
Table 1: Pharmacokinetic Parameters of Hydrocodone in Rodents
| Parameter | Rat | Mouse | Reference |
| Route of Administration | Oral (gavage) | Intraperitoneal | [7][8] |
| Time to Maximum Concentration (Tmax) | ~3.47 hours | Not Specified | [7] |
| Maximum Concentration (Cmax) | ~7.90 ng/mL | Not Specified | [7] |
| Half-life (t1/2) | Not Specified | Not Specified |
Note: Pharmacokinetic parameters can vary significantly based on the rodent strain, sex, age, and experimental conditions.
Table 2: Analgesic Efficacy of Hydrocodone in Rodent Models
| Model | Species | Endpoint | ED50 (mg/kg) | Reference |
| Tail-Flick Test | Mouse | Increased latency | ~1.0 | [2] |
| Hot Plate Test | Mouse | Increased latency | Not Specified | [9] |
ED50 (Effective Dose, 50%) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
Analgesic Efficacy Studies
a. Hot Plate Test
This test assesses the response to a thermal stimulus, primarily mediated at the supraspinal level.[9][10]
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at 52-55°C.[9]
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.
-
Gently place a mouse on the hot plate and start a timer.
-
Observe the mouse for signs of nociception, such as hind paw licking, shaking, or jumping.
-
Record the latency to the first sign of nociception.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[10]
-
Administer this compound or vehicle control (e.g., orally) and test at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.[10]
-
b. Tail-Flick Test
This test measures a spinal reflex to a thermal stimulus.[9][10]
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the tail.
-
Procedure:
-
Gently restrain the mouse or rat.
-
Position the tail over the light source.
-
Activate the light source and start a timer.
-
The timer stops automatically when the rodent "flicks" its tail out of the beam.
-
Record the latency. A cut-off time is necessary to prevent tissue injury.[10]
-
Administer this compound or vehicle and test at various time points post-dosing.
-
Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following oral administration.
-
Animals: Male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.[11]
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of this compound via gavage.[11]
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[11]
-
Process blood samples to obtain plasma and store at -80°C until analysis.[11]
-
Analyze plasma samples for concentrations of this compound and its active metabolite, hydrocodone, using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.[11]
-
Abuse Liability Studies
a. Conditioned Place Preference (CPP)
CPP is used to assess the rewarding properties of a drug by pairing its effects with a specific environment.[12][13]
-
Apparatus: A two or three-compartment chamber with distinct visual and tactile cues in each compartment.[12]
-
Procedure:
-
Habituation (Day 1): Allow animals to freely explore all compartments of the apparatus for a set period (e.g., 15 minutes) to establish baseline preference.
-
Conditioning (Days 2-9): This phase typically involves alternating daily injections of the drug and vehicle.
-
Post-Conditioning Test (Day 10): Place the animal in the central compartment and allow free access to all compartments. Record the time spent in each compartment. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.[12]
-
b. Intravenous Self-Administration
This model assesses the reinforcing effects of a drug by determining if an animal will perform a task (e.g., lever pressing) to receive it.[14][15]
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and visual/auditory cues.[14]
-
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat. Allow for a recovery period.
-
Acquisition: Train the rats to press a lever to receive an infusion of a known drug of abuse, such as cocaine or hydrocodone.[1] One lever is designated as "active" (delivers drug infusion), and the other is "inactive" (no consequence).
-
Substitution: Once a stable baseline of responding is established, substitute this compound for the training drug to determine if it maintains self-administration behavior.
-
Dose-Response: Evaluate different doses of this compound to characterize its reinforcing efficacy.
-
Visualizations
Caption: Experimental workflow for in vivo studies of this compound in rodent models.
Caption: Simplified signaling pathway of hydrocodone via the mu-opioid receptor.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Dosing protocol and analgesic efficacy determine opioid tolerance in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 11. benchchem.com [benchchem.com]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 14. biomed-easy.com [biomed-easy.com]
- 15. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: RP-HPLC Method for the Simultaneous Estimation of Benzhydrocodone and Acetaminophen in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzhydrocodone is an opioid agonist prodrug, and acetaminophen (B1664979) is a non-opioid analgesic and antipyretic.[1][2][3] The combination is used for the short-term management of acute pain.[3][4] This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous estimation of this compound and acetaminophen in tablet dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][5]
Experimental Protocol
1. Materials and Reagents
-
Reference standards of this compound and acetaminophen
-
Dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄), analytical grade[1][2]
-
Orthophosphoric acid for pH adjustment
-
Purified water for HPLC
-
Commercially available tablets containing this compound and acetaminophen (e.g., Apadaz®, 6.12 mg this compound / 325 mg acetaminophen)[1][2]
2. Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Waters Alliance HPLC system 2695 model or equivalent, with a photodiode array detector or UV detector.[2] |
| Column | Hibar® C18 (250 x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase | 0.1M K₂HPO₄ buffer: Methanol (60:40 v/v), pH adjusted to 4.5 with orthophosphoric acid.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Detection Wavelength | 270 nm[2] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
3.1. Mobile Phase Preparation
Prepare a 0.1M solution of dipotassium hydrogen phosphate in purified water. Mix 600 mL of this buffer with 400 mL of HPLC grade methanol. Adjust the pH of the final mixture to 4.5 using orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.[2]
3.2. Standard Stock Solution Preparation
Accurately weigh and transfer 325 mg of acetaminophen and 6.12 mg of this compound reference standards into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to dissolve. Dilute to the mark with the mobile phase to obtain a final concentration of 3250 µg/mL of acetaminophen and 61.2 µg/mL of this compound.[2]
3.3. Working Standard Solution Preparation
Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase. This will result in a working standard solution with final concentrations of 325 µg/mL for acetaminophen and 6.12 µg/mL for this compound.[2]
3.4. Sample Solution Preparation
Weigh and powder 20 tablets. Accurately weigh a quantity of the powder equivalent to 325 mg of acetaminophen and 6.12 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredients.[2] Dilute to the mark with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter.[6] From the filtered solution, pipette 1.0 mL into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain the final sample solution.[2]
4. Method Validation Protocol
The developed method was validated as per ICH guidelines for the following parameters:
-
System Suitability: The system suitability was evaluated by injecting the working standard solution six times. The percentage relative standard deviation (%RSD) for the peak areas and retention times was calculated.
-
Specificity: The specificity of the method was determined by analyzing the blank (mobile phase) and placebo solutions to check for any interference with the peaks of acetaminophen and this compound.
-
Linearity: Linearity was established by preparing a series of solutions at five concentration levels, from 50% to 150% of the working standard concentration. The calibration curves were plotted as peak area versus concentration, and the correlation coefficient (r²) was determined.[1][2]
-
Accuracy (Recovery): The accuracy of the method was assessed by performing recovery studies at three different concentration levels (50%, 100%, and 150%). A known amount of the standard drug was spiked into the pre-analyzed sample solution, and the recovery percentage was calculated.[1]
-
Precision:
-
System Precision: Six replicate injections of the working standard solution were made, and the %RSD of the peak areas was calculated.
-
Method Precision (Repeatability): Six different sample preparations from the same batch of tablets were analyzed, and the %RSD of the assay values was determined.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the signal-to-noise ratio of the response. A signal-to-noise ratio of 3:1 is generally considered for LOD and 10:1 for LOQ.[1]
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min) and the mobile phase composition (±2% organic phase).
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acetaminophen | This compound | Acceptance Criteria |
| Retention Time (min) | ~3.69 | ~4.96 | %RSD ≤ 2.0 |
| Tailing Factor | < 2 | < 2 | T ≤ 2 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 |
Note: The retention times are approximate and may vary slightly between systems.[2][5]
Table 2: Method Validation Summary
| Validation Parameter | Acetaminophen | This compound |
| Linearity Range (µg/mL) | 162.5 - 487.5[1][2][5] | 3.06 - 9.18[1][2][5] |
| Correlation Coefficient (r²) | > 0.999[1][2] | > 0.999[1][2] |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (%RSD) | < 2.0 | < 2.0 |
| LOD (µg/mL) | 0.311[1][2][5] | 0.036[1][2][5] |
| LOQ (µg/mL) | 1.035[1][2][5] | 0.121[1][2][5] |
Visualizations
References
- 1. ijrpr.com [ijrpr.com]
- 2. jetir.org [jetir.org]
- 3. This compound and Acetaminophen (Professional Patient Advice) - Drugs.com [drugs.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Method development and validation of simultaneous estimation of acetaminophen and behydrocodone in tablet dosage forms | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 6. Hydrocodone with Acetaminophen Analyzed by HPLC - AppNote [mtc-usa.com]
Application Notes & Protocols: Determining Appropriate Benzhydrocodone Dosage for Preclinical Animal Studies
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals in a controlled, preclinical research setting. All animal studies must be conducted in accordance with the ethical guidelines established by an Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. The information provided herein does not constitute medical advice or an endorsement for use outside of legally sanctioned and ethically approved research.
Introduction
Benzhydrocodone is a prodrug of the mu-opioid receptor agonist, hydrocodone.[1] Upon oral administration, this compound is designed to be metabolized by intestinal enzymes into hydrocodone, the active analgesic compound.[1][2] Preclinical animal studies are essential to characterize the pharmacodynamic properties, including analgesic efficacy and potential side effects, of new chemical entities like this compound.
A critical first step in these studies is the determination of an appropriate dosage range. This process involves a combination of theoretical dose calculation based on existing data for the active metabolite and empirical dose-ranging studies to establish a dose-response relationship. This document provides a guide to calculating initial doses using allometric scaling and outlines standard protocols for assessing analgesic efficacy in rodent models.
Principle of Dosage Calculation: Allometric Scaling
Allometric scaling is a method used to extrapolate drug doses between different animal species based on the principle that many physiological processes scale with body size.[3][4] For most systemic drugs, dose is scaled based on body surface area (BSA), which correlates more closely with metabolic rate across species than body weight alone.[5] The U.S. Food and Drug Administration (FDA) provides guidance on this method to determine the Maximum Recommended Starting Dose (MRSD) for investigational drugs in first-in-human trials by calculating the Human Equivalent Dose (HED) from animal data.[6][7] The same principles can be applied to estimate starting doses in preclinical models from existing data.
The conversion is facilitated by a "Km" factor, which is the body weight (kg) divided by the body surface area (m²). The HED is calculated using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
Conversely, an Animal Equivalent Dose (AED) can be calculated from a known human dose or a dose from another animal species.
Data Presentation: Dose Conversion Factors
The following tables summarize the standard Km factors and conversion multipliers for calculating doses between species.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor ( kg/m ²) |
| Human (adult) | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
| Dog | 10 | 0.45 | 20 |
| Rabbit | 1.8 | 0.15 | 12 |
| Monkey (Cyno) | 3 | 0.24 | 12 |
| Table 1: Body surface area conversion factors (Km) for various species. |
| To Convert from: | To: Rat (mg/kg) | To: Mouse (mg/kg) | To: Dog (mg/kg) | To: Human (mg/kg) |
| Rat (mg/kg) | 1 | 0.5 | 3.3 | 0.16 |
| Mouse (mg/kg) | 2 | 1 | 6.6 | 0.08 |
| Dog (mg/kg) | 0.3 | 0.15 | 1 | 0.54 |
| Human (mg/kg) | 6.2 | 12.4 | 1.85 | 1 |
| Table 2: Interspecies dose conversion multipliers based on body surface area. |
Proposed Dosing Strategy for this compound
Since this compound is a prodrug of hydrocodone, an initial starting dose for efficacy studies can be estimated from existing preclinical data on hydrocodone.
-
Identify a Reference Dose: Studies have reported that a 5 mg/kg intraperitoneal dose of hydrocodone produces significant behavioral effects (conditioned place preference) in rats.[8][9] This dose can serve as a conservative starting point for an analgesic dose-response study.
-
Molar Mass Adjustment: this compound and the commonly used salt, hydrocodone bitartrate, have different molecular weights. To deliver an equimolar amount of the active hydrocodone moiety, a dose adjustment is necessary.
-
Establish a Dose Range: A dose-ranging study is critical to identify the minimum effective dose and the dose at which ceiling effects or adverse events occur.[12] A logarithmic or semi-logarithmic spacing of doses is common. Based on the 4.5 mg/kg starting point, a suggested range for an initial study in rats could be:
-
1.0 mg/kg
-
3.0 mg/kg
-
10.0 mg/kg
-
30.0 mg/kg
-
This range brackets the estimated effective dose and allows for the characterization of the dose-response curve.
Experimental Workflow and Protocols
The overall workflow for determining an effective dose involves calculation, followed by empirical testing in validated models of nociception.
Protocol: Hot-Plate Test for Thermal Pain
The hot-plate test measures the response latency to a thermal stimulus, a model that involves supraspinal (brain-level) processing, making it suitable for evaluating centrally-acting analgesics like opioids.[13][14]
-
Apparatus: A commercially available hot-plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a clear acrylic cylinder to keep the animal on the heated surface.
-
Procedure:
-
Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[14]
-
Apparatus Setup: Set the hot-plate surface temperature to a constant, noxious temperature, typically between 52-55°C.[14][15]
-
Baseline Measurement: Gently place the animal onto the hot plate and immediately start a timer. Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping. Record the latency (in seconds) to the first clear hind paw response.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed from the plate, and the cut-off time is recorded as its latency.[15]
-
Drug Administration: Administer the calculated dose of this compound or vehicle via the desired route (e.g., oral gavage).
-
Post-Drug Measurement: At the predicted time of peak drug effect (e.g., 30-60 minutes post-administration), place the animal back on the hot plate and measure the response latency as described in step 3.
-
-
Data Analysis: The primary endpoint is the change in latency from baseline after drug administration. Data are often converted to Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] × 100
Protocol: Tail-Flick Test for Spinal Nociception
The tail-flick test is a classic assay that primarily measures spinally-mediated reflexes to a thermal stimulus.[13][16]
-
Apparatus: A tail-flick analgesia meter that applies a focused, high-intensity beam of light to the ventral surface of the animal's tail.[17] An integrated sensor automatically detects the tail flick and records the latency.
-
Procedure:
-
Acclimation & Restraint: Acclimate the animal to the testing room. Gently place the animal in a restraining device, allowing its tail to be exposed. Allow the animal to habituate to the restrainer.[18]
-
Baseline Measurement: Position the animal's tail over the light source, typically 3-4 cm from the tip. Activate the light source, which starts a timer. The timer stops automatically when the animal flicks its tail out of the beam's path. Record this baseline latency.
-
Cut-off Time: A cut-off time (e.g., 10-15 seconds) is essential to prevent burns. If no flick occurs, the beam shuts off automatically, and the cut-off time is recorded.[13]
-
Drug Administration: Administer this compound or vehicle.
-
Post-Drug Measurement: At the appropriate time post-administration, repeat the latency measurement. Typically, an average of three readings is taken for each time point.[17]
-
-
Data Analysis: As with the hot-plate test, the change in latency is the key variable, and results are often expressed as %MPE.
This compound Mechanism of Action
This compound's analgesic effect is mediated by its active metabolite, hydrocodone, which is a full agonist of the mu-opioid receptor (MOR).[2] The MOR is a G-protein coupled receptor (GPCR) that, upon activation, initiates downstream signaling cascades.
-
G-Protein Pathway (Analgesia): MOR activation leads to the dissociation of the inhibitory G-protein (Gαi/o). This inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, increasing potassium efflux and decreasing calcium influx, which hyperpolarizes the neuron and reduces neurotransmitter release. These actions combine to produce the primary analgesic effect.[10][11]
-
β-Arrestin Pathway (Side Effects & Tolerance): Following activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which uncouples the receptor from G-proteins (desensitization) and targets it for internalization. This pathway is thought to mediate some of the adverse effects of opioids, such as respiratory depression and tolerance.[10][11]
References
- 1. GSRS [precision.fda.gov]
- 2. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 3. Calculation of Equivalent Dose and Effective Dose [MOE] [env.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C25H25NO4 | CID 49836084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 11. uwm.edu [uwm.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound and Acetaminophen: Package Insert / Prescribing Info / MOA [drugs.com]
- 14. Acetaminophen; this compound Hydrochloride | C33H35ClN2O6 | CID 118988662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchcompliance.hawaii.edu [researchcompliance.hawaii.edu]
- 16. HYDROCODONE BITARTRATE | 143-71-5 [chemicalbook.com]
- 17. Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hydrocodone Bitartrate | C44H64N2O23 | CID 23724881 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzhydrocodone in Acute Pain Management Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzhydrocodone for Acute Pain Management
This compound is a prodrug of the opioid agonist hydrocodone, approved for the short-term management of acute pain severe enough to require an opioid analgesic and for which alternative treatments are inadequate.[1][2][3][4] Developed by KemPharm, Inc. and marketed as Apadaz® in combination with acetaminophen (B1664979), this compound is designed to offer a molecular-level approach to abuse deterrence.[4][5] Unlike traditional opioid formulations, this compound itself is pharmacologically inactive and must be metabolized in the gastrointestinal tract to release the active therapeutic agent, hydrocodone.[6] This mechanism is intended to reduce the abuse potential via non-oral routes of administration, such as intranasal or intravenous use.[6]
These application notes provide an overview of this compound's mechanism of action, clinical data in acute pain, and its abuse-deterrent properties. Detailed protocols for preclinical and clinical evaluation are also presented to guide researchers in the study of this and similar compounds.
Mechanism of Action and Pharmacokinetics
This compound is a new molecular entity created by covalently bonding hydrocodone to benzoic acid.[6] Upon oral ingestion, enzymes in the intestinal tract hydrolyze this bond, releasing hydrocodone and benzoic acid.[5] Hydrocodone is a full agonist of the mu-opioid receptor, and its binding to these receptors in the central nervous system is responsible for its analgesic effects.[1]
The pharmacokinetic profile of this compound is central to its therapeutic and abuse-deterrent characteristics. After oral administration, this compound is rapidly converted to hydrocodone, with plasma concentrations of the prodrug being below the limit of quantitation.[3] The resulting hydrocodone exposure is bioequivalent to that of immediate-release hydrocodone/acetaminophen combination products.[1] However, when administered intranasally, the conversion to hydrocodone is less efficient, leading to a delayed and lower peak plasma concentration (Cmax) of hydrocodone compared to intranasal administration of hydrocodone bitartrate (B1229483).[6]
Signaling Pathway of Hydrocodone at the Mu-Opioid Receptor
Figure 1: Mechanism of Action of this compound.
Clinical Efficacy in Acute Pain Management
The FDA approval of this compound/acetaminophen was based on pharmacokinetic studies demonstrating bioequivalence to other approved immediate-release hydrocodone combination products.[5] The safety of this compound/acetaminophen was assessed in six Phase 1 studies involving 200 healthy adults.[1][4]
Table 1: Common Adverse Events in Phase 1 Clinical Trials of this compound/Acetaminophen [1][4]
| Adverse Event | Frequency |
| Nausea | 21.5% |
| Somnolence | 18.5% |
| Vomiting | 13.0% |
| Constipation | 12.0% |
| Pruritus | 11.5% |
| Dizziness | 7.5% |
| Headache | 6.0% |
Abuse-Deterrent Properties
A key feature of this compound is its potential to deter abuse, particularly via the intranasal route. Human abuse potential (HAP) studies have been conducted in non-dependent, recreational opioid users to compare the pharmacokinetics and "drug liking" of intranasal this compound with intranasal hydrocodone bitartrate.
Table 2: Pharmacokinetic Parameters of Hydrocodone Following Intranasal Administration of this compound API vs. Hydrocodone Bitartrate (HB) API [6]
| Parameter | This compound API | Hydrocodone Bitartrate API | % Difference | p-value |
| Cmax (ng/mL) | Lower | Higher | 36.0% Lower | <0.0001 |
| Tmax (hours, median) | 1.75 | 0.5 | Delayed by >1 hour | <0.0001 |
| AUClast (ngh/mL) | Lower | Higher | 20.3% Lower | <0.0001 |
| AUCinf (ngh/mL) | Lower | Higher | 19.5% Lower | <0.0001 |
Table 3: Subjective Measures of Abuse Potential Following Intranasal Administration [6]
| Measure | This compound API | Hydrocodone Bitartrate API | p-value |
| Drug Liking Emax (VAS) | Significantly Lower | Higher | 0.004 |
These data suggest that the prodrug nature of this compound leads to a less rewarding experience when abused intranasally, which may deter this route of administration.[6]
Detailed Experimental Protocols
Protocol 1: Assessment of Analgesic Efficacy in a Post-Operative Dental Pain Model
Objective: To evaluate the analgesic efficacy and safety of this compound/acetaminophen compared to placebo in subjects with moderate to severe pain following third molar extraction.
Study Design: A single-center, randomized, double-blind, placebo-controlled, parallel-group study.
Subject Population:
-
Inclusion Criteria: Healthy male and female subjects aged 18 to 40 years, scheduled for surgical extraction of one or more impacted third molars, and experiencing at least a moderate level of pain on a 4-point categorical scale and a score of ≥ 50 mm on a 100-mm Visual Analog Scale (VAS) for pain intensity within 6 hours post-surgery.
-
Exclusion Criteria: History of opioid use disorder, allergy to hydrocodone, acetaminophen, or NSAIDs, significant medical conditions, and pregnancy or lactation.
Methodology:
-
Screening and Enrollment: Obtain informed consent and perform baseline assessments.
-
Surgery: Subjects undergo standardized third molar extraction surgery.
-
Pain Assessment: Post-surgery, pain intensity is assessed every 30 minutes until the subject reports moderate to severe pain.
-
Randomization and Dosing: Eligible subjects are randomized to receive a single oral dose of either this compound/acetaminophen (e.g., two tablets of 6.12 mg/325 mg) or placebo.
-
Efficacy Assessments:
-
Pain intensity and pain relief are assessed at pre-specified time points (e.g., 15, 30, 45, 60 minutes, and hourly for up to 12 hours post-dose) using a VAS and a categorical scale.
-
The primary efficacy endpoint is the sum of the pain intensity differences over a specified time period (e.g., SPID-6).
-
Time to onset of analgesia and time to rescue medication use are also recorded.
-
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study. Vital signs are also regularly assessed.
Protocol 2: In Vitro Evaluation of Abuse-Deterrent Properties
Objective: To assess the physical and chemical properties of this compound/acetaminophen tablets to deter abuse by manipulation and extraction.
Materials:
-
This compound/acetaminophen tablets
-
Comparator immediate-release hydrocodone/acetaminophen tablets
-
Various mechanical manipulation tools (e.g., mortar and pestle, coffee grinder, pill crusher)
-
A range of solvents (e.g., water, ethanol, acidic and basic solutions)
-
Heating and freezing equipment
-
Analytical instrumentation (e.g., HPLC)
Methodology:
-
Particle Size Reduction:
-
Subject tablets to various mechanical forces to assess their resistance to crushing and grinding.
-
Analyze the resulting particle size distribution.
-
-
Extraction Studies:
-
Attempt to extract hydrocodone from both intact and manipulated tablets using a variety of solvents at different temperatures and with agitation.
-
Quantify the amount of hydrocodone extracted using a validated HPLC method. A sample acid/base extraction protocol for hydrocodone from tablets containing acetaminophen is as follows:
-
Grind the tablet and place the powder in a test tube.
-
Add 0.2 N sulfuric acid.
-
Extract twice with chloroform (B151607), discarding the chloroform layer.
-
Basify the aqueous solution with 10% sodium hydroxide.
-
Extract with chloroform.
-
Evaporate the chloroform and reconstitute for analysis.
-
-
-
Syringeability:
-
For extracts obtained in the previous step, assess the ease of drawing the solution into a syringe, noting any gelling or precipitation that may hinder injection.
-
Experimental Workflow for In Vitro Abuse-Deterrent Testing
Figure 2: Workflow for In Vitro Abuse-Deterrent Testing.
Protocol 3: Human Abuse Potential Study - Intranasal Route
Objective: To assess the abuse potential of intranasally administered this compound compared to hydrocodone bitartrate and placebo in non-dependent, recreational opioid users.
Study Design: A single-center, randomized, double-blind, placebo- and active-controlled, crossover study.
Subject Population:
-
Inclusion Criteria: Healthy male and female subjects aged 18 to 55 years with a history of recreational, non-dependent opioid use, including intranasal administration. Subjects must be able to distinguish the effects of an active opioid from placebo.
-
Exclusion Criteria: Opioid dependence, significant medical or psychiatric conditions, and positive urine drug screen for non-study drugs.
Methodology:
-
Screening and Qualification: Obtain informed consent. Subjects undergo a medical and psychological evaluation. A naloxone (B1662785) challenge is performed to confirm the absence of physical opioid dependence. A drug discrimination test is conducted to ensure subjects can differentiate the effects of the active comparator (hydrocodone bitartrate) from placebo.
-
Randomization and Treatment Periods: Eligible subjects are randomized to a sequence of treatments, including intranasally administered crushed this compound, crushed hydrocodone bitartrate, and placebo. Each treatment period is separated by a washout period.
-
Pharmacodynamic Assessments:
-
The primary endpoint is the maximal effect (Emax) on a 100-mm bipolar "Drug Liking" Visual Analog Scale (VAS), where 0 = strong disliking, 50 = neutral, and 100 = strong liking.
-
Other subjective assessments include "High," "Good Effects," "Bad Effects," and "Take Drug Again" VAS scales.
-
Pupillometry is used as an objective measure of opioid effect.
-
Assessments are performed at pre-specified time points before and after dosing.
-
-
Pharmacokinetic Sampling: Blood samples are collected at scheduled intervals to determine the plasma concentrations of hydrocodone and any metabolites.
-
Safety Monitoring: Continuous monitoring of vital signs and adverse events.
Experimental Workflow for a Human Abuse Potential Study
Figure 3: Workflow for a Human Abuse Potential Study.
References
- 1. Measurement of Drug Liking in Abuse Potential Studies: A Comparison of Unipolar and Bipolar Visual Analog Scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. crimelab.phoenix.gov [crimelab.phoenix.gov]
Application Notes and Protocols for Safe Handling of Benzhydrocodone Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrocodone is a potent opioid agonist and a Schedule II controlled substance.[1] It is a prodrug that is converted to hydrocodone in the body.[2] In its powdered form, this compound presents a significant occupational health risk, primarily through inhalation and dermal exposure.[3][4] These application notes provide detailed protocols and safety guidelines for handling this compound powder in a laboratory setting to minimize the risk of exposure and ensure a safe working environment.
Hazard Identification and Risk Assessment
This compound is a fine white powder.[5] As a potent opioid, exposure can lead to serious health effects, including respiratory depression, which can be life-threatening.[1][6] It is crucial to conduct a thorough risk assessment before handling this compound powder.
Key Hazards:
-
Inhalation: Airborne powder can be readily inhaled, leading to rapid systemic absorption and potential overdose.[3][4]
-
Dermal Contact: The powder can settle on skin and be absorbed, posing a secondary exposure risk.[3]
-
Ingestion: Accidental ingestion through hand-to-mouth contact can occur if proper hygiene is not followed.[7]
-
Ocular Exposure: Powder can cause irritation and may be absorbed through the mucous membranes of the eyes.[1]
A risk assessment should be conducted to evaluate the specific procedures and quantities of this compound powder being used to determine the appropriate level of control measures.
Occupational Exposure Limits (OELs)
Currently, there is no established Occupational Exposure Limit (OEL) specific to this compound. In the absence of a specific OEL, a conservative approach should be taken, treating this compound as a highly potent compound. For context, established OELs for other potent opioids are exceedingly low. For example, the time-weighted average OEL (OEL-TWA) for fentanyl is 0.1 mcg/m³, and for sufentanil, it is 0.032 mcg/m³.[5][8] It is recommended to handle this compound powder in a manner that keeps airborne concentrations as low as reasonably achievable (ALARA).
Engineering Controls
Engineering controls are the primary and most effective means of controlling exposure to hazardous substances.[3]
-
Containment: All procedures involving the handling of this compound powder, such as weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood, a glove box, or other suitable containment enclosure.[3][9]
-
Ventilation: The containment area must have adequate ventilation with single-pass air to prevent the accumulation of airborne particles.[6]
-
Negative Pressure: Laboratories where this compound powder is handled should be maintained under negative pressure to prevent the escape of contaminants to adjacent areas.
Personal Protective Equipment (PPE)
Appropriate Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound powder. The selection of PPE should be based on a comprehensive risk assessment.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) with HEPA filters or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with powder-free nitrile gloves.- Disposable sleeves. | High risk of aerosolization and inhalation of potent powder. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[9] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant, powder-free nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.[9] |
Important Considerations for PPE:
-
Respirator Program: All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training, in accordance with OSHA standards.[10]
-
Glove Selection: Use powder-free nitrile gloves. It is recommended to double-glove when handling the powder directly.[11] Gloves should be changed immediately if contaminated or torn.
-
Donning and Doffing: Follow proper procedures for donning and doffing PPE to prevent cross-contamination.
Safe Handling and Storage Protocols
6.1 General Handling Practices:
-
Never Work Alone: A second individual trained in emergency procedures should be present when handling this compound powder.[9]
-
Minimize Dust Generation: Handle the powder carefully to avoid creating dust.
-
Decontamination: All surfaces and equipment that come into contact with this compound powder must be decontaminated after use.
-
Hygiene: Do not store or consume food and beverages in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[9]
6.2 Storage:
-
This compound is a Schedule II controlled substance and must be stored in a securely locked safe or vault that meets all regulatory requirements.
-
The storage container should be clearly labeled as "this compound Powder - Potent Opioid."
-
Maintain an accurate inventory and record of all use.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
7.1 Spill Kit Contents: A dedicated spill kit for potent powders should be readily available and include:
-
Appropriate PPE (including a respirator).
-
Absorbent pads.
-
Wetting agent (e.g., water or a suitable deactivating solution).
-
Scoop and dustpan.
-
Sealable plastic bags for waste disposal.
-
Warning signs to isolate the area.[12]
7.2 Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE from the spill kit, including a respirator.
-
Wet the Spill: Gently cover the spill with absorbent pads and then wet the pads with water or a deactivating solution to prevent the powder from becoming airborne.[6][12]
-
Collect the Material: Carefully scoop the wetted material and absorbent pads into a sealable plastic bag.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by a detergent and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
Experimental Protocols
8.1 Protocol for Weighing this compound Powder
-
Preparation:
-
Ensure the chemical fume hood or containment enclosure is certified and functioning correctly.
-
Decontaminate the work surface within the enclosure.
-
Gather all necessary equipment (e.g., weigh paper, spatula, vials).
-
Don the appropriate PPE as outlined in Table 1.
-
-
Procedure:
-
Place the analytical balance inside the containment enclosure.
-
Carefully open the container of this compound powder.
-
Slowly and deliberately transfer the desired amount of powder onto the weigh paper using a clean spatula. Avoid any sudden movements that could generate dust.
-
Once the desired weight is obtained, securely close the primary container.
-
Transfer the weighed powder to the receiving vessel.
-
-
Post-Procedure:
-
Carefully decontaminate the spatula and any other reusable equipment.
-
Dispose of the weigh paper and any other disposable items as hazardous waste.
-
Wipe down the work surface with a deactivating solution.
-
Follow proper procedures for doffing PPE.
-
8.2 Protocol for Surface Wipe Sampling
This protocol is essential for verifying the effectiveness of cleaning procedures and monitoring for surface contamination.
-
Materials:
-
Wipe sampling kit (containing appropriate wipes, wetting solvent, and sample vials).
-
Template to define the sampling area (e.g., 10 cm x 10 cm).
-
PPE as required for the area being sampled.
-
-
Procedure:
-
Select the surfaces to be sampled (e.g., work surfaces, equipment, floors in front of the fume hood).
-
Put on clean gloves.
-
Moisten the wipe with the recommended solvent.
-
Place the template on the surface to be sampled.
-
Wipe the defined area in two perpendicular directions, applying firm pressure.[13]
-
Place the wipe in a labeled sample vial.
-
-
Analysis:
Visualizations
Caption: Workflow for safe handling of this compound powder.
Caption: Flowchart for responding to a this compound powder spill.
Decontamination and Waste Disposal
-
Decontamination: A validated decontamination procedure should be in place. This may involve the use of specific cleaning agents that are known to degrade or solubilize the compound.
-
Waste Disposal: All waste contaminated with this compound powder, including PPE, disposable labware, and spill cleanup materials, must be collected in clearly labeled, sealed containers and disposed of through a certified hazardous waste vendor.[9]
By adhering to these detailed protocols and maintaining a culture of safety, researchers, scientists, and drug development professionals can handle this compound powder while minimizing the risk of occupational exposure.
References
- 1. pharm-int.com [pharm-int.com]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oklahomapoison.org [oklahomapoison.org]
- 6. pharmtech.com [pharmtech.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. ACMT and AACT Position Statement: Preventing Occupational Fentanyl and Fentanyl Analog Exposure to Emergency Responders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 11. ACMT Position Statement: Preventing Occupational Opioid Exposure to Emergency Responders - ACMT [acmt.net]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Hazardous Drug Sampling in Pharmacy | Technical Safety Services [techsafety.com]
- 14. samhsa.gov [samhsa.gov]
Validated LC-MS/MS Method for the Quantification of Benzhydrocodone in Human Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrocodone is a prodrug of the opioid agonist hydrocodone. It is designed to be pharmacologically inactive until it is metabolized in the gastrointestinal tract to hydrocodone. This mechanism of action is intended to offer a different pharmacokinetic profile compared to immediate-release hydrocodone. Accurate and reliable quantification of both this compound and its active metabolite, hydrocodone, in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical trial monitoring.
This document provides a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and hydrocodone in human plasma. The method is sensitive, specific, and robust, making it suitable for regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound hydrochloride, hydrocodone bitartrate, and hydrocodone-d6 (internal standard).
-
Chemicals and Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA as anticoagulant), free of interfering substances.
-
-
Consumables:
-
Polypropylene tubes
-
Volumetric flasks and pipettes
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Autosampler vials
-
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required.
-
LC System: Capable of delivering accurate gradients at flow rates suitable for 2.1 mm ID columns (e.g., Shimadzu Nexera, Waters Acquity UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source (e.g., Sciex API 4000/5000, Agilent 6400 series, Waters Xevo TQ-S).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, hydrocodone, and hydrocodone-d6 (Internal Standard, IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of this compound and hydrocodone in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the hydrocodone-d6 stock solution in 50:50 (v/v) methanol:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 0.1 to 100 ng/mL for both this compound and hydrocodone. Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL hydrocodone-d6).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (see below) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry (MS/MS) Parameters
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| This compound | 404.2 (Proposed) | 199.1 (Proposed) | 150 |
| Hydrocodone | 300.2 | 199.1 | 150 |
| Hydrocodone-d6 | 306.2 | 205.1 | 150 |
Note: The MRM transitions for this compound are proposed based on its chemical structure and may require optimization.
Method Validation Summary
A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables provide a summary of the expected performance characteristics of the validated method, based on typical results for similar opioid assays.[1]
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |
| This compound | 0.1 - 100 | > 0.995 | 0.1 | 85 - 115 | < 20 |
| Hydrocodone | 0.1 - 100 | > 0.995 | 0.1 | 85 - 115 | < 20 |
Table 2: Intra- and Inter-Day Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| This compound | LQC | 0.3 | 95 - 105 | < 10 | 93 - 107 | < 12 |
| MQC | 15 | 97 - 103 | < 8 | 96 - 104 | < 9 | |
| HQC | 75 | 98 - 102 | < 7 | 97 - 103 | < 8 | |
| Hydrocodone | LQC | 0.3 | 94 - 106 | < 11 | 92 - 108 | < 13 |
| MQC | 15 | 96 - 104 | < 9 | 95 - 105 | < 10 | |
| HQC | 75 | 99 - 101 | < 6 | 98 - 102 | < 7 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| This compound | LQC | > 80 | 90 - 110 |
| HQC | > 85 | 92 - 108 | |
| Hydrocodone | LQC | > 82 | 88 - 112 |
| HQC | > 88 | 91 - 109 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key parameters for LC-MS/MS method validation.
References
Application Note: Stability of Benzhydrocodone in Various Solvent Systems
AN-001
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for evaluating the stability of benzhydrocodone in various solvent systems under forced degradation conditions. The protocol outlines the experimental setup for acidic, basic, oxidative, and photolytic stress testing. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and its primary degradation product, hydrocodone, is also described. Representative data is presented to guide researchers in performing similar stability studies.
Introduction
This compound is a prodrug of hydrocodone, an opioid agonist. It is chemically [(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] benzoate. The stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH and FDA.[1][2][3][4][5] This application note describes a comprehensive protocol for the stability testing of this compound in different solvent systems to simulate various stress conditions.
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Hydrocodone Bitartrate (B1229483) Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, Milli-Q or equivalent)
-
Potassium Phosphate Monobasic (KH2PO4)
-
Orthophosphoric Acid (85%)
-
Hydrochloric Acid (HCl, 1N and 0.1N)
-
Sodium Hydroxide (NaOH, 1N and 0.1N)
-
Hydrogen Peroxide (H2O2, 3% and 30%)
-
0.45 µm Syringe Filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
pH meter.
-
Analytical balance.
-
Water bath or oven for thermal stress.
-
Photostability chamber.
Preparation of Solutions
-
Mobile Phase: Prepare a buffer solution of 0.05 M KH2PO4 and adjust the pH to 6.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 72.5:27.5 (v/v) ratio.[6] Filter and degas the mobile phase before use.
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution of Hydrocodone: Accurately weigh and dissolve an appropriate amount of hydrocodone bitartrate reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: From the stock solutions, prepare a working standard solution containing 100 µg/mL of this compound and 100 µg/mL of hydrocodone in the mobile phase.
Forced Degradation Studies
For each condition, a solution of this compound at a concentration of 1 mg/mL is prepared in the respective stressor solution. A control sample (this compound in mobile phase) should be analyzed concurrently.
-
Acidic Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before HPLC analysis.
-
-
Basic Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1N HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the sample before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in 3% H2O2.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Filter the sample before HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound powder in an oven at 80°C for 48 hours.
-
After exposure, prepare a 1 mg/mL solution in the mobile phase.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase and filter before analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound in the mobile phase to UV light (254 nm) in a photostability chamber for 24 hours.
-
At specified time points, withdraw an aliquot, dilute to a final concentration of 100 µg/mL with the mobile phase, and filter before analysis.
-
HPLC Analysis
-
Column: C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.05 M KH2PO4 buffer (pH 6.0) : Acetonitrile (72.5:27.5, v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 225 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
The retention times for this compound and hydrocodone should be determined by injecting the working standard solution. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of the control sample.
Data Presentation
The following tables summarize hypothetical quantitative data from the forced degradation studies.
Table 1: Stability of this compound under Acidic Hydrolysis (0.1N HCl at 60°C)
| Time (hours) | This compound Remaining (%) | Hydrocodone Formed (%) |
| 0 | 100.0 | 0.0 |
| 2 | 92.5 | 7.2 |
| 4 | 85.1 | 14.5 |
| 8 | 71.3 | 28.1 |
| 12 | 58.9 | 40.5 |
| 24 | 35.2 | 63.8 |
Table 2: Stability of this compound under Basic Hydrolysis (0.1N NaOH at 60°C)
| Time (hours) | This compound Remaining (%) | Hydrocodone Formed (%) |
| 0 | 100.0 | 0.0 |
| 2 | 88.7 | 11.0 |
| 4 | 78.2 | 21.3 |
| 8 | 59.8 | 39.5 |
| 12 | 43.1 | 56.2 |
| 24 | 18.5 | 80.7 |
Table 3: Stability of this compound under Oxidative Conditions (3% H2O2 at RT)
| Time (hours) | This compound Remaining (%) | Other Degradants (%) |
| 0 | 100.0 | 0.0 |
| 2 | 99.1 | 0.9 |
| 4 | 98.3 | 1.7 |
| 8 | 96.5 | 3.5 |
| 12 | 94.8 | 5.2 |
| 24 | 90.2 | 9.8 |
Table 4: Stability of this compound under Thermal and Photolytic Stress
| Stress Condition | Duration | This compound Remaining (%) |
| Thermal (80°C, solid) | 48 hours | 98.5 |
| Photolytic (UV 254nm, solution) | 24 hours | 95.3 |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Hypothesized primary degradation pathway of this compound via hydrolysis.
Discussion
The results indicate that this compound is most susceptible to degradation under basic and acidic hydrolytic conditions, leading to the cleavage of the ester bond to form hydrocodone and benzoic acid. The degradation follows pseudo-first-order kinetics. Under oxidative stress, this compound shows moderate degradation, suggesting that the molecule is relatively stable towards oxidation. Thermal and photolytic stress resulted in minimal degradation, indicating good stability under these conditions.
The developed RP-HPLC method was found to be suitable for separating this compound from its primary degradation product, hydrocodone, thus proving its stability-indicating nature. Further studies would be required to identify and characterize any minor degradation products formed under oxidative, thermal, and photolytic stress.
Conclusion
This application note provides a robust framework for assessing the stability of this compound in various solvent systems. The detailed protocols for forced degradation studies and the stability-indicating HPLC method can be readily adopted by researchers in the fields of pharmaceutical analysis and drug development. The provided data and visualizations offer a clear understanding of the stability profile of this compound under different stress conditions.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. asianjpr.com [asianjpr.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of Benzhydrocodone in Conscious Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzhydrocodone is a prodrug of the opioid agonist hydrocodone. Upon oral administration, it is rapidly metabolized to hydrocodone, which exerts its analgesic effects primarily through the activation of mu (µ)-opioid receptors in the central nervous system.[1][2] These application notes provide detailed protocols for the oral administration of this compound to conscious rats, a critical procedure in preclinical pharmacokinetic and pharmacodynamic studies. The protocols outlined below are designed to ensure accurate dosing and reproducible results while adhering to ethical guidelines for animal research.
Data Presentation
Due to the limited availability of specific oral this compound pharmacokinetic data in rats, the following table presents a summary of human pharmacokinetic parameters for orally administered this compound and hydrocodone. These values can serve as a reference for designing preclinical studies in rats, with the understanding that interspecies differences will exist. A proposed, inferred pharmacokinetic profile for rats is also provided to guide initial experimental design.
Table 1: Pharmacokinetic Parameters of Hydrocodone Following Oral Administration
| Parameter | Human (this compound/APAP)[3] | Human (Hydrocodone ER)[4] | Rat (Inferred from available data) |
| Tmax (h) | 1.25 - 2.50 | 6.0 - 8.0 | ~1.0[5] |
| Cmax (ng/mL) | 16.04 - 19.18 | 22.74 - 28.86 | Dose-dependent |
| t½ (h) | 4.33 - 4.53 | 4.9 - 6.5 | ~4-6[5] |
| Metabolites | Hydrocodone, Hydromorphone[6] | Norhydrocodone, Hydromorphone[4] | Hydrocodone, Hydromorphone, Norhydrocodone[7] |
Note: The rat pharmacokinetic parameters are inferred and should be determined empirically in specific experimental settings.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound suitable for oral administration to rats.
Materials:
-
This compound hydrochloride powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
-
Sterile water for injection
Procedure:
-
Calculate the required amount of this compound and vehicle. The concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).
-
Weigh the this compound hydrochloride powder accurately using a calibrated balance.
-
Prepare the 0.5% methylcellulose vehicle. Dissolve the appropriate amount of methylcellulose in sterile water with the aid of a stir plate.
-
Triturate the this compound powder. Place the weighed powder in a mortar and add a small volume of the vehicle to create a smooth paste. This step is crucial for preventing clumping.
-
Suspend the paste. Gradually add the remaining vehicle to the mortar while continuously triturating to ensure a uniform suspension.
-
Transfer to a volumetric flask. Transfer the suspension to a volumetric flask and rinse the mortar and pestle with a small amount of vehicle to ensure all the drug is transferred.
-
Adjust to the final volume. Add the vehicle to the volumetric flask to reach the final desired volume.
-
Ensure continuous stirring. Place the final suspension on a stir plate with a magnetic stir bar to maintain homogeneity until and during administration.
Protocol 2: Oral Administration by Gavage in Conscious Rats
Objective: To accurately deliver a specified dose of this compound directly into the stomach of a conscious rat.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (stainless steel, ball-tipped)
-
Syringe (1-5 mL, depending on dosing volume)
-
Animal scale
-
Protective gloves and lab coat
Procedure:
-
Animal Preparation:
-
Fast the rats overnight (approximately 12 hours) prior to dosing to ensure an empty stomach and reduce variability in absorption. Allow free access to water.
-
Weigh each rat immediately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
-
Restraint:
-
Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck and support the body with the other hand. The head and neck should be extended to create a straight line to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.
-
Fill the syringe with the calculated volume of the this compound suspension and attach the gavage needle.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.
-
-
Dosing:
-
Once the needle is in the correct position, slowly depress the syringe plunger to deliver the suspension.
-
Administer the entire volume.
-
-
Post-Dosing:
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
-
Protocol 3: Pharmacokinetic Blood Sampling
Objective: To collect serial blood samples from conscious rats following oral administration of this compound to determine its pharmacokinetic profile.
Materials:
-
Microcentrifuge tubes containing an appropriate anticoagulant (e.g., K2-EDTA)
-
Capillary tubes or appropriate blood collection system for the chosen sampling site (e.g., tail vein, saphenous vein)
-
Anesthetic (for terminal bleed if required)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Pre-dose Sample: Collect a baseline blood sample (Time 0) before administering this compound.
-
Post-dose Sampling: Collect blood samples at predetermined time points. Based on the inferred Tmax of approximately 1 hour for hydrocodone in rats, a suggested sampling schedule is: 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.[5]
-
Blood Collection:
-
For serial sampling in the same animal, the saphenous or tail vein is commonly used.
-
Collect approximately 100-200 µL of blood at each time point into pre-chilled microcentrifuge tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new, labeled microcentrifuge tubes.
-
-
Sample Storage: Immediately freeze the plasma samples at -80°C until analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the oral administration of this compound and subsequent pharmacokinetic analysis in conscious rats.
Caption: Experimental workflow for oral administration and pharmacokinetic analysis.
Signaling Pathway of this compound (via Hydrocodone)
This compound is a prodrug that is rapidly converted to hydrocodone. Hydrocodone then acts as an agonist at the mu-opioid receptor, a G-protein coupled receptor (GPCR). The diagram below outlines the primary signaling cascade following receptor activation.
Caption: Signaling pathway of this compound via mu-opioid receptor activation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medicine.vumc.org [medicine.vumc.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. dovepress.com [dovepress.com]
- 5. Frontiers | Preclinical and Clinical Pharmacology of Hydrocodone for Chronic Pain: A Mini Review [frontiersin.org]
- 6. Population pharmacokinetic analysis for hydrocodone following the administration of hydrocodone bitartrate extended-release capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: In Vitro Dissolution Testing of Benzhydrocodone Tablet Formulations
Introduction
Benzhydrocodone is a prodrug of hydrocodone, an opioid agonist, indicated for the management of pain severe enough to require an opioid analgesic and for which alternative treatments are inadequate. As an immediate-release solid oral dosage form, the in vitro dissolution characteristics of this compound tablets are a critical quality attribute, ensuring consistent drug release and bioavailability. This application note provides a detailed protocol for the in vitro dissolution testing of this compound immediate-release tablet formulations, intended for researchers, scientists, and drug development professionals.
The methodology described herein is based on established FDA guidelines for immediate-release solid oral dosage forms and published analytical procedures. The dissolution test serves multiple purposes, including quality control for lot-to-lot consistency, guidance for formulation development, and ensuring continued product quality after manufacturing changes.[1]
Physicochemical Properties of this compound
Understanding the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to developing a relevant dissolution method. This compound is a prodrug that is rapidly metabolized to hydrocodone. While specific solubility data for this compound is not widely published, the pKa of hydrocodone is approximately 8.23.[2] This suggests that this compound, as a basic compound, will exhibit pH-dependent solubility, being more soluble in acidic environments. The dissolution medium should be selected to ensure sink conditions, where the volume of medium is at least three times that required to form a saturated solution of the drug.
Experimental Protocol
This protocol outlines the necessary materials, apparatus, and procedures for conducting the in vitro dissolution testing of this compound tablets.
Materials and Apparatus
-
Dissolution Apparatus: USP Apparatus 2 (Paddle)[3]
-
Dissolution Vessels: 1000 mL glass vessels
-
Paddles: USP compliant paddles
-
Water Bath: Capable of maintaining a constant temperature of 37 ± 0.5 °C
-
Analytical Balance: Calibrated, with a sensitivity of 0.1 mg
-
HPLC System: With a UV detector, autosampler, and data processing software
-
HPLC Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters: 0.45 µm, nylon or PVDF (validated for non-interference)
-
Reagents: Hydrochloric acid (HCl), Potassium dihydrogen phosphate (B84403) (KH2PO4), Methanol (HPLC grade), Water (HPLC grade)
Dissolution Method Parameters
The following dissolution parameters are recommended based on FDA guidance for similar immediate-release opioid products.[3]
| Parameter | Recommended Setting |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 900 mL of 0.1 N HCl |
| Temperature | 37 ± 0.5 °C |
| Paddle Speed | 50 RPM |
| Sampling Times | 10, 15, 20, 30, 45, and 60 minutes |
| Number of Units | 12 |
Table 1: Recommended In Vitro Dissolution Parameters for this compound Tablets.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is required for the quantification of this compound in the dissolution samples. The following method is adapted from a published procedure for the analysis of this compound in pharmaceutical dosage forms.[4]
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | 0.1M K2HPO4 : Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Table 2: Recommended HPLC Parameters for the Analysis of this compound.
Standard and Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the dissolution medium (0.1 N HCl). Further dilute the stock solution with the dissolution medium to a concentration that is in the linear range of the HPLC method and approximates the expected concentration of the samples at 100% drug release.
-
Sample Preparation:
-
Place one this compound tablet in each of the 12 dissolution vessels containing 900 mL of 0.1 N HCl, pre-heated to 37 ± 0.5 °C.
-
Immediately start the paddle rotation at 50 RPM.
-
At each specified time point (10, 15, 20, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 10 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Filter the withdrawn samples through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
-
If necessary, dilute the filtered samples with the dissolution medium to fall within the calibration curve range.
-
Data Analysis and Acceptance Criteria
The percentage of this compound dissolved at each time point is calculated using the following formula:
% Dissolved = (Concentration of sample / Concentration of standard) * (Volume of dissolution medium / Labeled amount of drug) * Dilution factor * 100
For immediate-release solid oral dosage forms containing highly soluble drug substances, the general acceptance criterion is Q = 80% in 30 minutes .[5] For detailed profile comparison between different formulations or batches, the similarity factor (f2) can be calculated.
| Time Point (minutes) | Acceptance Criteria |
| 30 | Not less than 80% (Q) of the labeled amount of this compound is dissolved. |
Table 3: General Acceptance Criteria for this compound Immediate-Release Tablets.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro dissolution testing of this compound tablets.
Caption: Workflow for the in vitro dissolution testing of this compound tablets.
Logical Relationship of Dissolution Testing
The following diagram outlines the logical relationship between the different components of the dissolution testing process.
References
Application Notes and Protocols for Ethical Conduct in Benzhydrocodone Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a framework for ensuring the ethical conduct of clinical trials involving benzhydrocodone, a hydrocodone prodrug. Given the opioid crisis, research involving new opioid analgesics carries a significant ethical weight, demanding rigorous protocols to protect participants and ensure the scientific validity of the trial.
Overarching Ethical Principles
Clinical trials involving this compound must adhere to the foundational principles of biomedical ethics:
-
Beneficence and Non-Maleficence: The research should aim to contribute to generalizable knowledge about pain management while minimizing harm to participants. The potential benefits of this compound as an analgesic must be weighed against the inherent risks of opioid use, including addiction, respiratory depression, and overdose.[1]
-
Justice: The selection of participants should be equitable, avoiding the exploitation of vulnerable populations.[2] The burdens and benefits of the research should be distributed fairly.
-
Respect for Persons (Autonomy): All participants must be fully informed about the study's purpose, procedures, potential risks, and benefits before providing voluntary, informed consent.[3][4]
Participant Recruitment and Screening Protocol
Objective: To select an appropriate patient population for whom the potential benefits of this compound outweigh the risks and to exclude individuals at high risk for adverse outcomes.
Methodology:
-
Inclusion/Exclusion Criteria: Develop specific criteria based on the indication being studied (e.g., acute pain).
-
Inclusion: May include age limits (e.g., 18-65 years), diagnosis of a condition causing moderate to severe pain, and inadequate response to non-opioid analgesics.[5]
-
Exclusion: Should include a history of substance use disorder, current use of other central nervous system (CNS) depressants (e.g., benzodiazepines), significant respiratory conditions like asthma, and known or suspected gastrointestinal obstruction.[6] Patients with a history of hypersensitivity to hydrocodone or acetaminophen (B1664979) should also be excluded.[6]
-
-
Risk Assessment: Utilize validated tools to assess the risk of aberrant medication-taking behavior and opioid misuse.[7] This should be a standard part of the screening process.
-
Vulnerable Populations: Exercise extreme caution when considering the inclusion of vulnerable populations, such as pregnant women, individuals with cognitive impairments, or those with a history of psychiatric disorders.[2][8][9] For these populations, the justification for their inclusion must be particularly strong, and additional safeguards should be in place.
Informed Consent Process
Objective: To ensure that prospective participants have a complete understanding of the clinical trial to make an autonomous and informed decision about their participation.
Methodology:
-
Comprehensive Disclosure: The informed consent form (ICF) and discussion should include, but not be limited to:
-
The investigational nature of the study.
-
The purpose and procedures of the study, including randomization and the use of a placebo if applicable.
-
The potential risks and benefits of this compound, including common adverse events (see Table 1), the risk of physical dependence, addiction, and overdose.[6][10][11]
-
Alternative treatments available outside of the clinical trial.[3]
-
The voluntary nature of participation and the right to withdraw at any time without penalty.
-
-
Assessing Understanding: The investigator or qualified designee should engage in a thorough discussion with the potential participant, encouraging questions.[3] It is recommended to ask the participant to summarize the key aspects of the study to ensure comprehension.[3]
-
Documentation: The informed consent discussion and the signing of the ICF must be documented in the participant's research record.
Data Presentation: Quantitative Overview of this compound
Table 1: Common Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Percentage of Participants Reporting (%) | Citation |
| Nausea | 21.5 | [6][10][12] |
| Somnolence | 18.5 | [6][10][12] |
| Vomiting | 13.0 | [6][10][12] |
| Constipation | 12.0 | [6][10][12] |
| Pruritus | 11.5 | [6][10][12] |
| Dizziness | 7.5 | [6][10] |
| Headache | 6.0 | [6][10] |
Table 2: Pharmacokinetic and Abuse Potential Data (Intranasal Administration)
| Parameter | This compound | Hydrocodone Bitartrate | Citation |
| Peak Plasma Hydrocodone Concentration (Cmax) | 36.0% lower | - | [13][14] |
| Total Hydrocodone Exposure (AUC) | ~20% lower | - | [13][14] |
| Time to Peak Concentration (Tmax) | Delayed by >1 hour | - | [13][14] |
| "Drug Liking" Emax (Visual Analog Scale) | Significantly lower (p=0.004) | Higher | [13][14] |
Experimental Protocols
Protocol for a Human Abuse Potential (HAP) Study
Objective: To assess the abuse potential of this compound compared to another opioid, such as hydrocodone bitartrate.
Methodology:
-
Study Design: A randomized, double-blind, crossover study is a common design.[10][14]
-
Participant Population: Healthy adult, non-dependent, recreational opioid users.[13][14] A naloxone (B1662785) challenge should be performed to confirm the absence of physical dependence.[15]
-
Intervention: Participants receive molar-equivalent doses of intranasal this compound and the comparator drug, separated by a washout period.[10][13]
-
Data Collection:
-
Pharmacokinetics: Serial blood samples are collected to determine hydrocodone plasma concentrations (Cmax, Tmax, AUC).[13][14]
-
Pharmacodynamics: Subjective measures of "Drug Liking" are assessed using a bipolar visual analog scale (VAS) at multiple time points after dosing.[13][14] Other subjective measures can include "Overall Drug Liking" and "Take Drug Again."[16]
-
-
Safety Monitoring: Continuous monitoring of vital signs, especially respiratory rate and oxygen saturation, is crucial.[17] Adverse events should be recorded throughout the study.
Protocol for Participant Monitoring During a this compound Clinical Trial
Objective: To ensure the ongoing safety of participants through regular and systematic monitoring for adverse events and signs of misuse.
Methodology:
-
Frequency of Monitoring: Participants should be monitored at baseline and at regular intervals throughout the trial. The frequency should be determined by the trial phase and risk level of the participant.
-
Adverse Event Monitoring: Systematically collect data on all adverse events, with particular attention to known opioid-related side effects (see Table 1).[12]
-
Respiratory Depression Monitoring: For any participants receiving opioids, continuous monitoring of oxygenation and ventilation is recommended, especially in a hospital setting.[17][18]
-
Aberrant Behavior Monitoring: Utilize tools like urine drug testing at baseline and randomly throughout the trial to monitor for the use of non-prescribed substances.[7] Patient self-reports on medication use should also be collected and cross-referenced.[19]
-
Withdrawal Assessment: For trials involving tapering or discontinuation of this compound, participants should be monitored for opioid withdrawal symptoms.[10]
Risk Mitigation and Management
Objective: To have a predefined plan to address potential risks associated with a this compound clinical trial.
Methodology:
-
Risk Identification: Proactively identify potential risks, including but not limited to, protocol deviations, adverse drug reactions, and participant non-compliance.[20][21]
-
Mitigation Strategies: Develop specific strategies to mitigate identified risks. For example:
-
Risk of Overdose: Provide education on the signs of overdose to participants and their families. Consider co-prescribing naloxone.[22]
-
Risk of Misuse/Diversion: Implement strict medication dispensing and accountability procedures.
-
Risk of Unblinding: Implement robust blinding procedures for both participants and study staff.
-
-
Contingency Planning: Establish clear procedures for responding to adverse events, including criteria for dose reduction, temporary or permanent discontinuation of the study drug, and emergency medical intervention.[21]
Mandatory Visualizations
Caption: Ethical oversight workflow for a this compound clinical trial.
Caption: Patient journey with key ethical checkpoints in a clinical trial.
Caption: this compound mechanism and pathways to adverse effects.
References
- 1. acofp.org [acofp.org]
- 2. nam.edu [nam.edu]
- 3. The Importance of Informed Consent in Opioid Drug Prescribing [narconon.org]
- 4. Informed Consent in Opioid Addiction Treatment: An Ethical Obligation | 2014-05-22 | CARLAT PUBLISHING [thecarlatreport.com]
- 5. Effect of Opioid vs Nonopioid Medications on Pain-Related Function in Patients With Chronic Back Pain or Hip or Knee Osteoarthritis Pain: The SPACE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. heal.nih.gov [heal.nih.gov]
- 9. opioidprinciples.jhsph.edu [opioidprinciples.jhsph.edu]
- 10. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Informed Consent | Pain Management [ihs.gov]
- 12. drugs.com [drugs.com]
- 13. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. zevra.com [zevra.com]
- 16. researchgate.net [researchgate.net]
- 17. psmf.org [psmf.org]
- 18. childkindinternational.org [childkindinternational.org]
- 19. technewslit.com [technewslit.com]
- 20. Potential Risks and Mitigation Strategies Before the Conduct of a Clinical Trial: An Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 22. A narrative review of risk mitigation strategies in the management of opioids for chronic pain and palliative care in older adults: interprofessional collaboration with the pharmacist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low oral bioavailability of benzhydrocodone in early development
Welcome to the Benzhydrocodone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with this compound.
Understanding this compound's Unique Profile
This compound is a prodrug of hydrocodone, meaning it is pharmacologically inactive until it is metabolized into hydrocodone.[1][2][3] This design is intentional, primarily to deter abuse by non-oral routes of administration.[4] Therefore, its pharmacokinetic profile is not a challenge to be "overcome," but a key feature to be understood and worked with. This guide will help you interpret your experimental results in the context of this compound's unique properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's conversion to hydrocodone?
A1: this compound is converted to hydrocodone by enzymes in the intestinal tract.[2][3] In vitro data suggests that this conversion is rapid and nearly complete (95%) within five minutes in intestinal fluid.[4] This enzymatic cleavage releases the active hydrocodone molecule and benzoic acid.
Q2: How does the oral bioavailability of this compound compare to other hydrocodone formulations?
A2: Bioequivalence studies have demonstrated that this compound in combination with acetaminophen (B1664979) (APAP) is bioequivalent to other immediate-release hydrocodone combination products, such as those containing hydrocodone bitartrate (B1229483).[1][5] This indicates that when taken orally, this compound effectively delivers a comparable amount of hydrocodone to the systemic circulation.
Q3: Why is the Tmax for hydrocodone delayed when administering this compound compared to hydrocodone bitartrate?
A3: The delay in Tmax (time to maximum plasma concentration) is an inherent feature of this compound being a prodrug. The initial step of enzymatic conversion in the intestine must occur before hydrocodone can be absorbed into the bloodstream. This is in contrast to hydrocodone bitartrate, which is already in its active form and can be absorbed more readily. For instance, in intranasal administration studies, the median Tmax for hydrocodone from this compound was delayed by more than an hour compared to hydrocodone bitartrate.[4]
Q4: What is the effect of food on the oral bioavailability of this compound?
A4: Studies have shown that this compound/APAP can be administered without regard to food.[5] While a high-fat meal may slightly decrease the peak exposure (Cmax) of hydrocodone, the overall exposure (AUC) remains equivalent.[5] This suggests that food does not significantly impact the efficacy of orally administered this compound.
Q5: Why is the abuse potential of this compound lower via non-oral routes?
A5: The abuse-deterrent properties of this compound stem from its reliance on intestinal enzymes for activation. When administered via non-oral routes, such as intranasal, it bypasses this primary metabolic site, leading to a significantly slower and lower conversion to hydrocodone.[6] Studies have shown that intranasal administration of this compound results in a lower Cmax and AUC for hydrocodone compared to intranasal hydrocodone bitartrate.[4][7]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Lower than expected hydrocodone Cmax in an oral administration animal study. | Species-specific differences in intestinal enzymes responsible for this compound metabolism. | Investigate the expression and activity of relevant intestinal esterases in the animal model being used. Consider a different animal model if necessary. |
| High variability in plasma hydrocodone levels between subjects. | Genetic polymorphisms in CYP2D6 and CYP3A4, which are involved in the further metabolism of hydrocodone. | Genotype study subjects for CYP2D6 and CYP3A4 variants to assess their potential impact on hydrocodone metabolism. |
| Unexpectedly rapid appearance of hydrocodone in an in vitro gut model. | The in vitro model may have an unnaturally high concentration of esterases, or the formulation may be breaking down prematurely. | Verify the enzymatic activity of the in vitro model. Assess the stability of the this compound formulation under the experimental conditions. |
| Difficulty in achieving a target plasma concentration of hydrocodone. | The dose of this compound may not be molar-equivalent to the desired hydrocodone dose, or the prodrug conversion rate is slower than anticipated in the experimental system. | Ensure dose calculations are based on molar equivalents of hydrocodone. Conduct a dose-ranging study to establish the dose-response relationship in your specific model. |
Data Presentation
Table 1: Comparative Pharmacokinetics of Intranasal this compound API vs. Hydrocodone Bitartrate (HB) API
| Parameter | This compound API | Hydrocodone Bitartrate API | % Difference | p-value | Reference |
| Cmax (ng/mL) | Lower | Higher | 36.0% lower | < 0.0001 | [4][8] |
| AUClast (ngh/mL) | Lower | Higher | 20.3% lower | < 0.0001 | [4][9][10][8] |
| AUCinf (ngh/mL) | Lower | Higher | 19.5% lower | < 0.0001 | [4][8] |
| Median Tmax (hours) | 1.75 | 0.5 | Delayed > 1 hour | < 0.0001 | [4][9][8] |
Table 2: Comparative Pharmacokinetics of Intranasal this compound/APAP vs. Intranasal Hydrocodone Bitartrate (HB)/APAP
| Parameter | Intranasal this compound/APAP | Intranasal HB/APAP | % Difference | p-value | Reference |
| Hydrocodone Cmax | Lower | Higher | 11% lower | 0.0027 | [6] |
| AUC0-0.5h | Lower | Higher | ~50% lower | ≤ 0.0024 | [6] |
| AUC0-1h | Lower | Higher | ~29% lower | ≤ 0.0024 | [6] |
| AUC0-2h | Lower | Higher | ~15% lower | ≤ 0.0024 | [6] |
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound to Hydrocodone
Objective: To determine the rate and extent of this compound conversion to hydrocodone in simulated intestinal fluid.
Materials:
-
This compound powder
-
Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) (USP standard)
-
HPLC system with a suitable column for separation of this compound and hydrocodone
-
Incubator/shaker set to 37°C
-
Quenching solution (e.g., acetonitrile)
-
Reference standards for this compound and hydrocodone
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Pre-warm the SIF to 37°C.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the SIF to achieve the desired starting concentration.
-
Incubate the mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the concentrations of remaining this compound and formed hydrocodone.
-
Calculate the percentage of conversion at each time point.
Protocol 2: Comparative Oral Bioavailability Study in a Rat Model
Objective: To compare the pharmacokinetic profiles of hydrocodone after oral administration of this compound and hydrocodone bitartrate in rats.
Materials:
-
This compound and hydrocodone bitartrate
-
Appropriate vehicle for oral gavage (e.g., water, 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 200-250g)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS for bioanalysis of hydrocodone in plasma
Methodology:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Divide the rats into two groups: Group A (this compound) and Group B (Hydrocodone Bitartrate).
-
Prepare dosing solutions of this compound and a molar equivalent dose of hydrocodone bitartrate in the vehicle.
-
Administer the respective formulations to the rats via oral gavage.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of hydrocodone in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group and perform statistical analysis to compare the bioavailability.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Bioavailability, Intranasal Abuse Potential, and Safety of this compound/Acetaminophen Compared with Hydrocodone Bitartrate/Acetaminophen in Recreational Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zevra.com [zevra.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Management of Common Adverse Events of Benzhydrocodone in Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing common adverse events associated with benzhydrocodone in a clinical study setting.
I. Summary of Common Adverse Events
The following table summarizes the most common adverse events observed in Phase 1 clinical studies of this compound, along with their reported incidence rates.
| Adverse Event | Incidence Rate (%) |
| Nausea | 21.5% |
| Somnolence | 18.5% |
| Vomiting | 13.0% |
| Constipation | 12.0% |
| Pruritus | 11.5% |
| Dizziness | 7.5% |
| Headache | 6.0% |
II. Troubleshooting Guides & FAQs
This section provides a detailed question-and-answer format to address specific issues that may be encountered during clinical studies with this compound.
Nausea and Vomiting
Q1: A study participant is reporting nausea shortly after this compound administration. What is the initial step?
A1: The initial step is to assess the severity and characteristics of the nausea.
-
Mild Nausea: Advise the participant to rest in a comfortable position. Movement, especially of the head, can exacerbate opioid-induced nausea due to vestibular system effects.[1] If the participant is ambulatory, suggest slow movements. Offering bland foods like crackers may also help.
-
Moderate to Severe Nausea/Vomiting: If nausea is persistent, distressing, or accompanied by vomiting, pharmacological intervention should be considered.
Q2: What are the recommended pharmacological interventions for managing this compound-induced nausea and vomiting in a clinical trial setting?
A2: Several classes of antiemetics can be considered. The choice of agent may depend on the study protocol and the participant's clinical status.
-
Serotonin (5-HT3) Receptor Antagonists: Ondansetron (B39145) is a commonly used agent in this class and is considered a gold standard for comparison.[2]
-
Dopamine (B1211576) Antagonists: Prochlorperazine (B1679090) can be effective but may cause sedation.[3]
-
Antihistamines and Anticholinergics: These agents, such as dimenhydrinate, are particularly useful if the nausea is related to movement and vestibular sensitivity.[2][4]
A step-wise approach is often employed, starting with a 5-HT3 antagonist or a dopamine antagonist.
Experimental Protocol for Management of Nausea and Vomiting:
-
Assessment: Upon the participant's report of nausea or an episode of vomiting, a trained clinician should assess the severity using a validated scale (e.g., a numeric rating scale from 0 to 10).
-
Non-Pharmacological Intervention (for mild nausea):
-
Advise the participant to minimize head movement and rest in a recumbent or semi-recumbent position.
-
Offer sips of clear fluids and bland foods as tolerated.
-
-
Pharmacological Intervention (for moderate to severe nausea or vomiting):
-
First-line: Administer a pre-approved antiemetic as per the study protocol. An example would be ondansetron 4-8 mg orally or intravenously.
-
Second-line: If nausea persists, consider an agent from a different class, such as prochlorperazine 5-10 mg orally or intramuscularly.
-
-
Follow-up: Re-assess the participant's symptoms 30-60 minutes after the intervention. Document the effectiveness of the intervention and any adverse events.
-
Opioid Dose Adjustment: If nausea and vomiting are persistent and difficult to manage, a dose reduction of this compound should be considered if analgesia is adequate.[4]
Q3: Can we proactively administer antiemetics to prevent nausea and vomiting?
A3: Prophylactic administration of antiemetics can be considered, especially in participants with a history of opioid-induced nausea or motion sickness.[4] However, routine prophylaxis may not be necessary for all participants. The decision should be based on the study design and risk-benefit assessment for each participant.
Constipation
Q1: A participant on a multi-day this compound regimen reports no bowel movement for the past two days. What is the recommended course of action?
A1: Opioid-induced constipation (OIC) is an expected and common adverse event that requires proactive management.[4]
-
Initial Assessment: Inquire about the participant's baseline bowel habits, current symptoms (e.g., straining, hard stools, bloating), and laxative use.
-
Prophylactic Measures: For any participant starting a multi-day course of this compound, prophylactic laxative therapy should be initiated.
Q2: What is the standard protocol for preventing and managing opioid-induced constipation in a clinical study?
A2: A multimodal approach is recommended.
Experimental Protocol for Management of Opioid-Induced Constipation:
-
Patient Education: At the start of this compound administration, educate the participant about the high likelihood of constipation and the importance of preventative measures.
-
Non-Pharmacological Interventions:
-
Encourage adequate fluid intake (at least 8 glasses of water per day, unless contraindicated).
-
Recommend increasing dietary fiber intake.
-
Encourage physical activity as tolerated.
-
-
Pharmacological Prophylaxis (to be initiated with the first dose of this compound):
-
First-line: A combination of a stool softener (e.g., docusate (B154912) sodium 100 mg twice daily) and a stimulant laxative (e.g., senna 8.6 mg, one to two tablets at bedtime) is a common and effective regimen.[4][5]
-
-
Treatment of Established Constipation:
-
If the participant has not had a bowel movement in 2-3 days despite prophylaxis, titrate the stimulant laxative dose upwards.
-
Consider adding an osmotic laxative such as polyethylene (B3416737) glycol 3350 (17g in 8 ounces of water daily).
-
-
Rescue Therapy: For persistent constipation, enemas or suppositories may be considered as per the study protocol.
-
Advanced Therapies: For refractory OIC, peripherally acting mu-opioid receptor antagonists (PAMORAs) like methylnaltrexone (B1235389) or naloxegol (B613840) may be an option, but their use should be explicitly defined in the study protocol.[6][7][8][9]
Somnolence
Q1: A study participant appears excessively drowsy after receiving this compound. How should this be managed?
A1: Opioid-induced somnolence is common, especially at the initiation of therapy or after a dose increase.[4]
-
Assess Level of Sedation: Use a validated sedation scale (e.g., the Pasero Opioid-Induced Sedation Scale) to quantify the level of somnolence.
-
Ensure Safety: Monitor the participant's respiratory rate and oxygen saturation. Ensure they are in a safe environment to prevent falls.
Q2: What are the intervention strategies for managing somnolence?
A2: Management depends on the severity of sedation and the participant's pain control.
Experimental Protocol for Management of Somnolence:
-
Assessment: A clinician should assess the participant's level of sedation and respiratory status.
-
Mild to Moderate Somnolence (Easily arousable):
-
Continue to monitor the participant. Tolerance to the sedative effects often develops over a few days.
-
If pain is well-controlled, consider a 25% dose reduction of this compound for subsequent doses.[10]
-
-
Severe Somnolence (Difficult to arouse, decreased respiratory rate):
-
This is a serious adverse event that requires immediate attention.
-
Withhold the next dose of this compound.
-
Provide respiratory support if necessary.
-
Consider the administration of an opioid antagonist like naloxone (B1662785) as per the study's safety protocol.
-
-
Pharmacological Counter-measures (for persistent, problematic somnolence with good pain control):
-
In some cases, and if specified in the protocol, psychostimulants like methylphenidate or modafinil (B37608) may be considered to counteract sedation.[5][11]
-
Pruritus (Itching)
Q1: A participant is complaining of itching after this compound administration. Is this an allergic reaction?
A1: Opioid-induced pruritus is typically not a true allergic reaction but a centrally mediated effect.[4] It often occurs on the face, particularly around the nose.
Q2: How can opioid-induced pruritus be managed in a clinical trial?
A2: Management ranges from non-pharmacological measures to specific medications.
Experimental Protocol for Management of Pruritus:
-
Assessment: Evaluate the severity and location of the pruritus.
-
Non-Pharmacological Interventions:
-
Cool compresses and moisturizers can provide some relief.[4]
-
-
Pharmacological Interventions:
-
Antihistamines: While the mechanism is not histamine-related, sedating antihistamines like diphenhydramine (B27) (25-50 mg orally or IV) are often used for their sedative effects, which can help participants tolerate the itching.[4][12]
-
5-HT3 Antagonists: Ondansetron has shown some efficacy in reducing opioid-induced pruritus.[13][14]
-
Opioid Antagonists/Agonist-Antagonists: For severe, refractory pruritus, a low-dose infusion of naloxone or administration of an opioid agonist-antagonist like nalbuphine (B1235481) can be effective.[12][14][15][16] However, these interventions carry a risk of reversing analgesia and should be used with caution and under strict protocol guidelines.
-
Dizziness and Headache
Q1: A participant reports feeling dizzy after taking this compound. What should be done?
A1: Dizziness is a known side effect of opioids and can be related to postural hypotension.
-
Safety Measures: Advise the participant to change positions slowly (e.g., from lying to sitting, and from sitting to standing).[17] Assist with ambulation if necessary to prevent falls.
-
Hydration: Ensure the participant is adequately hydrated.
Q2: A participant has developed a headache after starting this compound. How is this typically managed?
A2: Headaches are a less common but reported side effect.
-
Assessment: Rule out other causes of headache.
-
Symptomatic Treatment: Simple analgesics like acetaminophen (B1664979) or non-steroidal anti-inflammatory drugs (NSAIDs) can be considered, provided they are not contraindicated by the study protocol or the participant's medical history. The total daily dose of acetaminophen from all sources should be carefully monitored.
III. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for managing adverse events in a clinical study.
Caption: Decision tree for the management of nausea and vomiting.
References
- 1. Opioid-Induced Nausea Involves a Vestibular Problem Preventable by Head-Rest | PLOS One [journals.plos.org]
- 2. cda-amc.ca [cda-amc.ca]
- 3. A retrospective chart review of opioid-induced nausea and somnolence on commencement for cancer pain treatment | Journal of Opioid Management [wmpllc.org]
- 4. Management of Common Opioid-Induced Adverse Effects | AAFP [aafp.org]
- 5. login.medscape.com [login.medscape.com]
- 6. Opioid-induced Constipation: Old and New Concepts in Diagnosis and Treatment [jnmjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. uspharmacist.com [uspharmacist.com]
- 9. Management of Opioid-Induced Constipation and Bowel Dysfunction: Expert Opinion of an Italian Multidisciplinary Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Four Strategies for Managing Opioid-Induced Side Effects in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. ovid.com [ovid.com]
- 14. Neuraxial opioid-induced pruritus: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms and treatment of opioid-induced pruritus: Peripheral and central pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological control of opioid-induced pruritus: a quantitative systematic review of randomized trials | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 17. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
Technical Support Center: Optimizing HPLC Parameters for Benzhydrocodone Analysis
Welcome to the technical support center for the chromatographic analysis of benzhydrocodone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for robust and accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound analysis?
A successful HPLC analysis of this compound often begins with a reversed-phase C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[1][2] The pH of the aqueous phase is a critical parameter due to the basic nature of this compound and should be controlled to ensure consistent retention and good peak shape.
Q2: Why is the pH of the mobile phase so important for this compound analysis?
This compound is a basic compound. The pH of the mobile phase dictates its degree of ionization, which in turn significantly affects its retention time, peak shape, and selectivity.[2] Operating at a low pH (e.g., below 3.5) ensures that this compound is fully protonated, which can lead to sharper peaks and better retention on a C18 column. Inconsistent pH can lead to peak tailing or splitting.
Q3: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase HPLC. The primary causes include:
-
Secondary Interactions: Interaction of the basic analyte with acidic residual silanol (B1196071) groups on the silica-based stationary phase.
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of this compound can result in mixed ionic and neutral forms of the analyte, leading to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
Solutions to mitigate peak tailing are detailed in the troubleshooting section below.
Q4: I am observing a split peak for this compound. What could be the reason?
Peak splitting can arise from several factors:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Co-elution: A closely eluting impurity or degradant might be present.
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths.
-
Blocked Frit: A partially blocked column inlet frit can distort the sample band.
Refer to the troubleshooting guide for detailed solutions.
Q5: Can I use a gradient elution method for this compound analysis?
Yes, gradient elution is often advantageous, especially when analyzing this compound in the presence of other compounds with different polarities, such as acetaminophen (B1664979) or potential impurities. A gradient allows for better separation of all components within a reasonable run time. The steepness of the gradient is a key parameter to optimize for achieving the desired resolution.
Troubleshooting Guides
Issue 1: Poor Peak Resolution
Symptoms:
-
This compound peak is not baseline separated from an adjacent peak (e.g., acetaminophen, impurity).
-
Resolution (Rs) value is below the required limit (typically < 1.5).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Mobile Phase Composition | Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase the retention time of this compound and may improve resolution from less retained compounds.[2] Modify Mobile Phase pH: Since this compound is a basic compound, adjusting the pH of the aqueous phase can significantly alter its selectivity relative to other components. Experiment with a pH range of 2.5-4.5. |
| Inappropriate Column Chemistry | Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded C18 column can offer different interactions and improve resolution. |
| Gradient Slope is Too Steep | Optimize Gradient Profile: A shallower gradient (slower increase in organic solvent concentration) can enhance the separation of closely eluting peaks. |
| High Flow Rate | Reduce Flow Rate: Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, potentially improving resolution, though it will increase the analysis time. |
| Elevated Column Temperature | Adjust Column Temperature: While higher temperatures can improve efficiency, they may also decrease retention and alter selectivity. Experiment with a lower column temperature to see if resolution improves. |
Issue 2: Peak Tailing
Symptom:
-
The this compound peak is asymmetrical with an elongated trailing edge.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Silanol Interactions | Use a Low pH Mobile Phase: A mobile phase pH between 2.5 and 3.5 will suppress the ionization of residual silanol groups on the stationary phase, minimizing their interaction with the positively charged this compound molecule.[2] Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites. Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing for basic compounds. |
| Column Overload | Reduce Sample Concentration/Injection Volume: Dilute the sample or inject a smaller volume to ensure you are operating within the linear range of the column. |
| Column Contamination | Wash the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants. |
Issue 3: Peak Splitting
Symptom:
-
A single this compound peak appears as two or more merged peaks.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Sample Solvent Mismatch | Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient or a solvent with a similar or weaker elution strength. |
| Column Void or Channeling | Replace the Column: A physical void in the column packing is often irreparable. Using a guard column can help protect the analytical column and extend its lifetime. |
| Partially Blocked Frit | Back-flush the Column: Disconnect the column and flush it in the reverse direction with an appropriate solvent. If this does not resolve the issue, the frit may need to be replaced, or the entire column. |
| Co-eluting Impurity | Optimize Selectivity: Adjust the mobile phase pH, organic solvent type, or gradient profile to try and separate the two components. If co-elution is suspected, LC-MS analysis can help identify the interfering compound. |
Data Presentation
Table 1: Reported HPLC Methods for this compound and Hydrocodone Analysis
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| This compound & Acetaminophen | C18 (250 x 4.6 mm, 5 µm) | 0.1M K₂HPO₄: Methanol (60:40 v/v), pH 4.5 | 1.0 | UV at 270 nm | This compound: 4.956 | [1] |
| This compound & Acetaminophen | C18 (250 x 4.6 mm, 5 µm) | 0.1M K₂HPO₄: Methanol (70:30 v/v) | 1.0 | UV at 270 nm | This compound: 4.9 | |
| Hydrocodone & Acetaminophen | Primesep 200 (100 x 3.2 mm, 5 µm) | Gradient: 5-50% Acetonitrile with 0.05-0.3% H₃PO₄ | 0.5 | UV at 270 nm | Not specified | |
| Hydrocodone & Ibuprofen | Zodiac C18 (250 x 4.6 mm, 5 µm) | 0.1M NaH₂PO₄: Methanol (60:40 v/v), pH 5.0 | 1.0 | UV at 234 nm | Hydrocodone: 4.019 | [3] |
| Hydrocodone Bitartrate & Guaifenesin | Agilent C18 (150 x 4.6 mm, 3.5 µm) | Acetonitrile: 0.1% OPA (50:50 v/v) | 1.0 | PDA at 247 nm | Hydrocodone Bitartrate: 4.127 | [4] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for this compound and Acetaminophen
This protocol is based on a published method for the simultaneous estimation of this compound and acetaminophen in tablets.[1]
1. Materials and Reagents:
-
This compound and Acetaminophen reference standards
-
HPLC grade Methanol
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)
-
Orthophosphoric acid (for pH adjustment)
-
HPLC grade water
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 0.1M K₂HPO₄ buffer: Methanol (60:40 v/v). Adjust pH to 4.5 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 270 nm
3. Preparation of Solutions:
-
Mobile Phase: Dissolve an appropriate amount of K₂HPO₄ in HPLC grade water to make a 0.1M solution. Mix 600 mL of this buffer with 400 mL of methanol. Filter and degas. Adjust the final pH to 4.5.
-
Standard Solution: Accurately weigh and dissolve this compound and acetaminophen reference standards in the mobile phase to obtain a known concentration (e.g., 6 µg/mL this compound and 325 µg/mL acetaminophen).
-
Sample Solution: For tablet analysis, crush a tablet and dissolve the powder in the mobile phase to achieve a similar concentration as the standard solution. Sonicate and filter before injection.
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak areas should be less than 2.0%.
-
The resolution between the acetaminophen and this compound peaks should be greater than 2.0.
-
The tailing factor for the this compound peak should be less than 2.0.
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Logical relationships in troubleshooting peak tailing.
References
Technical Support Center: Troubleshooting Variability in Benzhydrocodone Pharmacokinetic Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in benzhydrocodone pharmacokinetic (PK) data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to hydrocodone?
This compound is a prodrug of hydrocodone, meaning it is an inactive compound that is converted into the pharmacologically active hydrocodone within the body.[1][2] It is formed by covalently bonding hydrocodone to benzoic acid.[1] This conversion primarily occurs through enzymatic action in the intestinal tract.[1][3]
Q2: What is the primary metabolic pathway for hydrocodone?
Hydrocodone undergoes a complex metabolic process in the liver. The key enzymes involved are Cytochrome P450 2D6 (CYP2D6) and Cytochrome P450 3A4 (CYP3A4).[4][5] CYP2D6 is responsible for the O-demethylation of hydrocodone to its more potent active metabolite, hydromorphone.[4][6] CYP3A4 is involved in the N-demethylation to norhydrocodone (B1253062).[7]
Q3: What are the major known causes of variability in hydrocodone pharmacokinetics?
The most significant sources of variability in hydrocodone pharmacokinetics are:
-
Genetic polymorphisms of CYP2D6: Variations in the gene encoding the CYP2D6 enzyme can lead to different metabolic phenotypes, such as poor, intermediate, extensive (normal), and ultrarapid metabolizers.[4][6][8] This directly impacts the conversion of hydrocodone to hydromorphone, affecting analgesic efficacy and potential toxicity.[4][8]
-
Drug-drug interactions: Concomitant use of drugs that inhibit or induce CYP3A4 can alter hydrocodone plasma concentrations.[2][5][9] CYP3A4 inhibitors can increase hydrocodone levels, potentially leading to adverse effects, while inducers can decrease its concentration and efficacy.[5]
-
Patient-specific factors: Age, organ function (especially liver and kidney), and disease state can also contribute to pharmacokinetic variability.
Q4: Does food intake affect the pharmacokinetics of this compound?
The administration of this compound with or without food does not have a clinically significant effect on its pharmacokinetics.[3] Studies have shown that a high-fat meal does not substantially alter the overall exposure (AUC) to the drug.[3]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters (AUC, Cmax)
Question: We are observing a high degree of variability in the area under the curve (AUC) and maximum concentration (Cmax) of hydrocodone among subjects in our study. What are the potential causes and how can we investigate them?
Answer:
High inter-individual variability is a common challenge in studies involving hydrocodone due to its complex metabolism. The primary causes and troubleshooting steps are outlined below:
Possible Causes:
-
CYP2D6 Genetic Polymorphisms: This is a major contributor to variability.[4][8] Individuals metabolize hydrocodone at different rates depending on their CYP2D6 genotype.[6] Poor metabolizers may have higher hydrocodone and lower hydromorphone concentrations, while ultrarapid metabolizers will have the opposite profile.[4]
-
Concomitant Medications: Undisclosed or newly started medications that are inhibitors or inducers of CYP3A4 can significantly alter hydrocodone plasma levels.[2][5]
-
Patient Compliance: Inconsistent adherence to the dosing regimen in multi-dose studies can introduce significant variability.[10]
-
Hepatic or Renal Impairment: The effect of hepatic or renal impairment on the pharmacokinetics of this compound has not been fully determined but could be a source of variability.[11]
Troubleshooting Steps:
-
Genotype Subjects for CYP2D6: If feasible, genotype the study participants for common CYP2D6 alleles to stratify the data based on metabolizer status (e.g., poor, intermediate, extensive, ultrarapid metabolizers).[6] This can help explain a significant portion of the observed variability.
-
Review Concomitant Medications: Thoroughly review and document all concomitant medications for each subject at each study visit. Pay close attention to known CYP3A4 inhibitors (e.g., certain azole antifungals, macrolide antibiotics, protease inhibitors) and inducers (e.g., rifampin, carbamazepine, St. John's Wort).[5][9]
-
Assess Patient Compliance: Implement methods to monitor patient compliance, such as pill counts, medication event monitoring systems (MEMS), or direct questioning.
-
Stratify by Organ Function: If data on renal and hepatic function are available (e.g., creatinine (B1669602) clearance, liver function tests), stratify the pharmacokinetic data to assess the influence of organ impairment.
Issue 2: Unexpectedly Low or High Hydrocodone Concentrations in Bioanalytical Assays
Question: Our bioanalytical data shows hydrocodone concentrations that are consistently lower or higher than expected across a subset of samples. What could be causing this and how can we troubleshoot it?
Answer:
Unexpectedly low or high concentrations can stem from pre-analytical (sample handling), analytical (assay performance), or clinical (patient-specific) factors.
Possible Causes:
-
Sample Handling and Processing Issues: Inconsistencies in blood sample collection, processing (e.g., time to centrifugation, hemolysis), or storage conditions can affect drug stability and lead to inaccurate measurements.[10][12]
-
Bioanalytical Method Issues: Problems with the analytical method, such as matrix effects, improper calibration, or issues with the internal standard, can lead to systematic errors in quantification.[12][13]
-
Dosing Errors: Inaccurate dose administration or recording can lead to discrepancies between expected and observed concentrations.[12]
-
Drug-Drug Interactions: As mentioned previously, interactions with CYP3A4 inhibitors or inducers can lead to unexpectedly high or low hydrocodone concentrations, respectively.[5]
Troubleshooting Steps:
-
Review Sample Handling Procedures: Audit the entire sample handling workflow, from collection to storage. Check for deviations from the protocol, such as delays in processing, improper storage temperatures, or repeated freeze-thaw cycles.
-
Re-evaluate Bioanalytical Method Validation:
-
Assess Matrix Effects: Perform experiments to evaluate the impact of the biological matrix on ionization efficiency.[10]
-
Verify Calibration Curve and Quality Controls: Re-run calibration standards and quality control (QC) samples to ensure the accuracy and precision of the assay. The mean value of QC samples should be within ±15% of the nominal value.[14]
-
Check for Analyte Stability: Conduct stability studies of hydrocodone in the biological matrix under conditions that mimic the sample handling and storage process.[10]
-
-
Investigate Dosing Records: Cross-verify dosing records with clinical site documentation to rule out any errors in dose administration or recording.[12]
-
Screen for Interacting Drugs: If unexpected results are widespread, consider if any unrecorded concomitant medications could be a factor.
Data Presentation
Table 1: Factors Contributing to Variability in this compound/Hydrocodone Pharmacokinetics
| Factor | Mechanism | Potential Impact on Hydrocodone PK Parameters |
| Genetic Polymorphisms | ||
| CYP2D6 Poor Metabolizers | Reduced or absent CYP2D6 enzyme activity, leading to decreased conversion of hydrocodone to hydromorphone.[4] | Increased hydrocodone Cmax and AUC. Decreased hydromorphone Cmax and AUC. Potential for reduced analgesic effect.[4] |
| CYP2D6 Ultrarapid Metabolizers | Increased CYP2D6 enzyme activity due to gene duplication, leading to rapid conversion of hydrocodone to hydromorphone.[4] | Decreased hydrocodone Cmax and AUC. Increased hydromorphone Cmax and AUC. Potential for increased opioid effects or adverse events at standard doses.[4] |
| Drug-Drug Interactions | ||
| CYP3A4 Inhibitors | Inhibition of CYP3A4-mediated metabolism of hydrocodone.[5] Examples: ketoconazole, clarithromycin, ritonavir.[9] | Increased plasma concentration of hydrocodone, which could increase or prolong adverse reactions and may cause potentially fatal respiratory depression.[2][5] |
| CYP3A4 Inducers | Induction of CYP3A4-mediated metabolism of hydrocodone.[5] Examples: rifampin, carbamazepine, phenytoin.[9] | Decreased plasma concentration of hydrocodone, which could decrease efficacy and potentially lead to withdrawal symptoms in physically dependent patients.[5] |
| Other Factors | ||
| Patient Non-Compliance | Inconsistent or incorrect dosing by the study participant. | Unpredictable and highly variable plasma concentrations, making data interpretation difficult. |
| Sample Handling/Processing | Degradation of the analyte or introduction of interfering substances due to improper sample collection, storage, or processing.[12] | Erroneously high or low measured concentrations, leading to inaccurate PK parameter calculations. |
| Bioanalytical Method Issues | Matrix effects, poor recovery, or lack of specificity in the analytical method.[13] | Systematic bias (inaccuracy) or high variability (imprecision) in the measured concentrations. |
Table 2: Pharmacokinetic Parameters of Hydrocodone After Intranasal Administration of this compound vs. Hydrocodone Bitartrate (HB)
| Parameter | This compound API (13.34 mg) | Hydrocodone Bitartrate (HB) API (15.0 mg) | % Difference |
| Cmax (Peak Plasma Concentration) | Lower | Higher | 36.0% lower[15][16] |
| Tmax (Time to Cmax) | Delayed (Median: 1.75 hours) | Faster (Median: 0.5 hours) | >3-fold longer[1] |
| AUClast (Total Exposure) | Lower | Higher | 20.3% lower[15][16] |
| AUCinf (Total Exposure) | Lower | Higher | 19.5% lower[15][16] |
Data adapted from a study in recreational drug users.[1][15]
Experimental Protocols
Protocol: Quantification of Hydrocodone and its Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized and validated for individual laboratory settings.
-
Objective: To accurately quantify the concentration of hydrocodone, hydromorphone, and norhydrocodone in human plasma samples.
-
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
Reference standards for hydrocodone, hydromorphone, and norhydrocodone
-
Deuterated internal standards (hydrocodone-d6, hydromorphone-d6, norhydrocodone-d3)[7]
-
Acetonitrile, methanol, formic acid (HPLC grade or higher)
-
Solid Phase Extraction (SPE) cartridges (mixed-mode)[7]
-
HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 analytical column[7]
-
-
Procedure:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of each analyte and internal standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of the analytes. A typical range is 1-100 ng/mL.[7]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank plasma.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 0.5 mL of plasma sample, calibration standard, or QC, add the internal standard solution.[7]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the curve.
-
Calculate the concentration of the analytes in the unknown samples and QCs from the calibration curve.
-
-
-
Acceptance Criteria (as per Bioanalytical Method Validation Guidelines): [14]
-
The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
The accuracy and precision (%CV) of the QC samples should be within ±15% (±20% for LLOQ).
-
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for high PK data variability.
Caption: Experimental workflow for plasma sample analysis.
References
- 1. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Acetaminophen: Package Insert / Prescribing Info / MOA [drugs.com]
- 6. Cytochrome P450 2D6 Polymorphisms and Predicted Opioid Metabolism in African-American Children with Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Genes Influence The Breakdown Of Hydrocodone? - Xcode Life [xcode.life]
- 10. benchchem.com [benchchem.com]
- 11. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Enhancing the Tamper-Resistance of Benzhydrocodone Formulations
Welcome to the Technical Support Center for Benzhydrocodone Formulation Development. This resource is designed for researchers, scientists, and drug development professionals dedicated to creating safer and more tamper-resistant analgesic formulations. Here you will find a comprehensive collection of troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.
Our goal is to provide you with the necessary information to overcome common challenges in the development of abuse-deterrent formulations (ADFs) for this compound, a prodrug of hydrocodone. The information is presented in a practical, question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
General Formulation Questions
Q1: What are the primary tamper-resistant strategies applicable to this compound formulations?
A1: this compound's primary intrinsic tamper-resistant feature is its nature as a prodrug; it requires enzymatic conversion in the gastrointestinal tract to become active hydrocodone.[1] This inherently reduces the abuse potential via non-oral routes like insufflation or injection, as the conversion to hydrocodone is less efficient.[1] Beyond this, several formulation-based strategies can be employed:
-
Physical Barriers: Incorporating high-molecular-weight polymers (e.g., polyethylene (B3416737) oxide) to create a hard, crush-resistant tablet matrix.[2][3][4]
-
Chemical Barriers (Gelling Agents): Including hydrophilic polymers (e.g., hydroxypropyl methylcellulose) that form a viscous gel when the formulation is crushed and mixed with a solvent, thus preventing extraction for injection.[2][5]
-
Aversion Technologies: Adding agents that produce an unpleasant effect (e.g., nasal irritation) if the product is manipulated for insufflation.
-
Agonist/Antagonist Combinations: Co-formulating with an opioid antagonist (like naloxone (B1662785) or naltrexone) that is sequestered and only released upon tampering, thereby blocking the euphoric effects of the opioid.
Q2: How does the prodrug nature of this compound contribute to tamper resistance?
A2: this compound is a new molecular entity where hydrocodone is covalently bonded to benzoic acid.[1] It is pharmacologically inactive until it undergoes hydrolysis by enzymes in the intestinal tract to release the active hydrocodone.[1] When administered intranasally, for example, the conversion to hydrocodone is significantly slower and less complete compared to oral administration. This results in a delayed and lower peak plasma concentration of hydrocodone, reducing the "drug liking" and potential for abuse via this route.[1]
Q3: Are there any approved abuse-deterrent formulations of this compound?
A3: While this compound itself is designed with abuse-deterrent properties, formulations containing it may not have an official FDA abuse-deterrent label unless they have undergone specific in-vitro and in-vivo studies to prove their effectiveness against tampering.[6] For instance, even with its prodrug characteristics, a formulation could still be susceptible to oral over-consumption, which is a common form of abuse.[6]
Troubleshooting Guides
Issue 1: My crush-resistant this compound tablets are showing capping and lamination during compression.
Possible Causes & Solutions:
-
Formulation Issues:
-
Inadequate Binder: The binder may not be providing sufficient cohesion.
-
Solution: Increase the concentration of the binder or switch to a more effective one for your formulation.[9]
-
-
High Lubricant Level: Over-lubrication, especially with hydrophobic lubricants like magnesium stearate, can weaken tablet bonds.
-
Solution: Reduce the lubricant concentration or the blending time after lubricant addition.[9]
-
-
-
Tooling Problems: Worn or improperly designed punches and dies can contribute to these defects.
-
Solution: Inspect tooling for wear and consider using tapered dies to facilitate air escape.
-
Issue 2: The gelling agent in my formulation is not forming a sufficiently viscous gel to prevent extraction.
Possible Causes & Solutions:
-
Incorrect Polymer Concentration: The concentration of the gelling agent (e.g., HPMC, PEO) may be too low.
-
Solution: Increase the concentration of the gelling agent. The viscosity of the resulting gel is generally concentration-dependent.
-
-
Inappropriate Polymer Grade: The molecular weight and viscosity grade of the polymer are critical.
-
Solution: Select a higher viscosity grade of the polymer (e.g., HPMC K100M).[10]
-
-
pH of the Solvent: The gelling properties of some polymers can be pH-dependent.
-
Solution: Evaluate the gelling performance in a range of solvents with different pH values that an abuser might use.
-
-
Interaction with Other Excipients: Other components in the formulation could be interfering with the hydration and swelling of the gelling agent.
-
Solution: Conduct compatibility studies with all excipients to identify any antagonistic effects.
-
Issue 3: I am observing inconsistent results in my in-vitro drug release studies for the tampered formulation.
Possible Causes & Solutions:
-
Inconsistent Tampering Method: The method used to crush or manipulate the tablets is not standardized.
-
Solution: Develop a standardized and reproducible method for tampering in the laboratory. This could involve using a specific type of mill or crusher and sieving the resulting powder to obtain a consistent particle size distribution for testing.
-
-
Variable Particle Size: Different particle sizes will have different dissolution rates.
-
Solution: Characterize the particle size distribution of the tampered product using techniques like sieve analysis or laser diffraction to ensure consistency between batches.
-
-
Inadequate Degassing of Dissolution Media: Dissolved gases in the dissolution medium can form bubbles on the surface of the powder, affecting wetting and dissolution.
-
Solution: Ensure the dissolution medium is properly de-gassed according to USP guidelines before starting the experiment.
-
Experimental Protocols & Data
Protocol 1: Evaluation of Crush Resistance
Objective: To quantify the force required to crush the this compound formulation and to analyze the particle size distribution of the resulting material.
Methodology:
-
Tablet Hardness/Breaking Force:
-
Use a calibrated tablet hardness tester.
-
Place the tablet diametrically between the platens.[11]
-
Apply a compressive force at a constant rate until the tablet fractures.[12]
-
Record the force in Newtons (N) or kiloponds (kp). A higher breaking force indicates greater crush resistance.[13]
-
Test a minimum of 10 tablets and calculate the mean and standard deviation.
-
-
Particle Size Analysis of Crushed Tablets:
-
Crush the tablets using a standardized mechanical force (e.g., a pill crusher or a mortar and pestle with controlled force and duration).
-
Sieve Analysis:
-
Use a stack of calibrated sieves with decreasing mesh sizes.
-
Place the crushed powder on the top sieve and shake for a set amount of time using a mechanical sieve shaker.
-
Weigh the amount of powder retained on each sieve to determine the particle size distribution.
-
-
Laser Diffraction:
-
Data Presentation:
| Formulation ID | Mean Breaking Force (N) ± SD | % Particles < 500 µm (Sieve Analysis) | Dv50 (µm) (Laser Diffraction) |
| Benzhydrocodone_Control | 80 ± 5 | 95% | 150 |
| Benzhydrocodone_ADF1 (with PEO) | 250 ± 15 | 40% | 850 |
| Benzhydrocodone_ADF2 (with HPMC) | 180 ± 10 | 60% | 600 |
Protocol 2: Evaluation of Extraction Resistance (Gelling Potential)
Objective: To assess the ability of the formulation to resist extraction of this compound in various solvents.
Methodology:
-
Preparation of Tampered Formulation: Crush the tablets to a fine powder using a standardized method.
-
Solvent Extraction:
-
Place a standardized amount of the crushed powder (e.g., equivalent to one dose) into a beaker.
-
Add a small volume of solvent (e.g., 5-10 mL) to simulate extraction for injection. Use a range of solvents including water, ethanol, and acidic and basic solutions.
-
Stir the mixture for a defined period (e.g., 10 minutes).
-
-
Syringeability and Injectability:
-
Attempt to draw the solution into a syringe (e.g., 25G needle).
-
Record the volume of liquid that can be drawn up and observe the viscosity and presence of particulates.
-
Attempt to expel the contents of the syringe.
-
-
Quantification of Extracted this compound:
Data Presentation:
| Formulation ID | Solvent | Volume Extracted (mL) | This compound Recovered (%) | Observations |
| Benzhydrocodone_Control | Water | 4.5 | 85% | Clear solution |
| Benzhydrocodone_ADF1 (with Gelling Agent) | Water | 0.5 | 10% | Highly viscous gel formed |
| Benzhydrocodone_ADF1 (with Gelling Agent) | 40% Ethanol | 1.0 | 15% | Viscous gel formed |
Visualizations
Experimental Workflow for Tamper-Resistance Testing
Caption: Workflow for evaluating the tamper-resistance of this compound formulations.
Signaling Pathway of Hydrocodone at the Mu-Opioid Receptor
Caption: Downstream signaling cascade following hydrocodone binding to the mu-opioid receptor.
References
- 1. Material Properties and Drug Release from Polyethylene Oxide Based Abuse-Deterrent Tablets - ProQuest [proquest.com]
- 2. Abuse-Deterrent Formulations, an Evolving Technology Against the Abuse and Misuse of Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [iro.uiowa.edu]
- 4. researchgate.net [researchgate.net]
- 5. WO2014190440A1 - Abuse deterrent immediate release formulation - Google Patents [patents.google.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Tablet Defects and How to Overcome Them in Manufacturing - Vici Health Sciences [vicihealthsciences.com]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. Top 10 Troubleshooting Guide Tableting - Biogrund [biogrund.com]
- 10. Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. packqc.com [packqc.com]
- 12. tablethardness.com [tablethardness.com]
- 13. Hardness and Friability Test for Tablets [pharmaspecialists.com]
- 14. Particle size analysis by laser diffraction [protocols.io]
- 15. epfl.ch [epfl.ch]
- 16. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 17. Method development and validation of simultaneous estimation of acetaminophen and behydrocodone in tablet dosage forms | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 18. jetir.org [jetir.org]
Technical Support Center: In Vitro Analysis of Benzhydrocodone Conversion to Hydrocodone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential for benzhydrocodone conversion to hydrocodone in vitro. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound conversion to hydrocodone in vitro?
A1: this compound is a prodrug of hydrocodone.[1] It is converted to the active moiety, hydrocodone, and benzoic acid through enzymatic hydrolysis of the ester bond.[2] This conversion is primarily mediated by esterase enzymes.[3]
Q2: Which specific enzymes are responsible for the in vitro hydrolysis of this compound?
A2: While broadly attributed to "intestinal enzymes," the primary enzymes responsible for the hydrolysis of ester-containing drugs in the intestine are human carboxylesterases, with carboxylesterase-2 (hCE2) being the predominant form in this tissue.[4][5] Therefore, hCE2 is the key enzyme expected to catalyze the conversion of this compound to hydrocodone in vitro when simulating intestinal conditions. Carboxylesterase-1 (CES1) is more predominant in the liver and can also hydrolyze ester-containing compounds.[6]
Q3: How stable is this compound in different in vitro environments?
A3: this compound exhibits different stability profiles depending on the in vitro matrix. In simulated intestinal fluid, its conversion to hydrocodone is rapid, with studies indicating nearly 95% conversion within five minutes.[4][7] In contrast, the conversion is significantly slower in whole blood, requiring approximately 240 minutes for near-complete conversion.[4][7] The conversion of this compound to hydrocodone in vitro has been described as a "difficult process" outside of the optimal enzymatic environment of the intestine.[1]
Q4: What are the primary analytical methods for quantifying this compound and hydrocodone in vitro?
A4: The most common and reliable analytical methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of the analytes in complex matrices.[8] RP-HPLC is a robust method suitable for quantifying higher concentrations and is often used for the analysis of tablet dosage forms.[9]
Troubleshooting Guide
Q1: I am observing a much lower than expected conversion rate of this compound to hydrocodone in my in vitro assay using intestinal fluid simulate.
A1:
-
Enzyme Activity: Ensure that the simulated intestinal fluid contains active esterase enzymes, or that you have supplemented it with a sufficient concentration of active recombinant human carboxylesterase-2 (hCE2). The enzymatic activity can be compromised by improper storage or handling.
-
pH of the Medium: The pH of the incubation medium is critical for optimal enzyme activity. Ensure the pH is within the optimal range for hCE2.
-
Incubation Time: While conversion is rapid, ensure your time points are appropriate to capture the conversion kinetics. For very rapid reactions, initial time points (e.g., 0, 1, 2, 5 minutes) are crucial.
-
Sample Preparation: Ensure that your sample preparation method (e.g., protein precipitation, solid-phase extraction) is efficiently extracting both this compound and hydrocodone. Inefficient extraction of hydrocodone could lead to an underestimation of the conversion.
Q2: My chromatogram shows peak tailing for hydrocodone, affecting accurate quantification.
A2:
-
Column Choice: Ensure you are using a suitable HPLC/UHPLC column. A C18 column is commonly used for opioid analysis.[10]
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of amine-containing compounds like hydrocodone. Adjusting the pH of the mobile phase with a suitable buffer (e.g., phosphate (B84403) buffer) can improve peak symmetry.[10]
-
Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.
Q3: I am seeing significant variability in my results between experimental replicates.
A3:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme solution and the internal standard.
-
Temperature Fluctuations: Maintain a constant and uniform temperature during incubation. Enzyme kinetics are highly sensitive to temperature changes.
-
Inadequate Mixing: Ensure thorough mixing of the reaction components at the start of the incubation.
-
Matrix Effects in LC-MS/MS: If using LC-MS/MS, matrix components can interfere with the ionization of the analytes, leading to variability. Optimize the sample clean-up procedure to minimize matrix effects. The use of a stable isotope-labeled internal standard for both this compound and hydrocodone is highly recommended to correct for such variability.
Data Presentation
Table 1: Summary of In Vitro this compound Conversion Data
| In Vitro Matrix | Key Enzymes | Time to Near-Complete Conversion | Percent Conversion | Reference(s) |
| Simulated Intestinal Fluid | Carboxylesterases (primarily hCE2) | ~5 minutes | ~95% | [4][7] |
| Whole Blood | Esterases | ~240 minutes | Near-complete | [4][7] |
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound to Hydrocodone using Recombinant Human Carboxylesterase 2 (hCE2)
1. Materials:
-
This compound reference standard
-
Hydrocodone reference standard
-
Recombinant human carboxylesterase 2 (hCE2)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Internal standard (e.g., hydrocodone-d6)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
LC-MS/MS system
2. Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound, hydrocodone, and the internal standard in a suitable solvent (e.g., methanol or DMSO).
-
Prepare Working Solutions: Dilute the stock solutions to the desired concentrations in the phosphate buffer.
-
Enzyme Preparation: Prepare a working solution of hCE2 in the phosphate buffer at the desired concentration.
-
Incubation:
-
Add the this compound working solution to the wells of a 96-well plate or microcentrifuge tubes.
-
Pre-incubate the plate/tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the hCE2 working solution.
-
Incubate at 37°C with gentle shaking.
-
Collect samples at various time points (e.g., 0, 1, 2, 5, 10, 30, 60, 120, 240 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the protein.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set up the mass spectrometer for positive electrospray ionization (ESI) and monitor the appropriate multiple reaction monitoring (MRM) transitions for this compound, hydrocodone, and the internal standard.[8]
-
-
Data Analysis:
-
Calculate the concentrations of this compound and hydrocodone at each time point using a standard curve.
-
Plot the concentration of hydrocodone formed over time to determine the conversion rate.
-
Mandatory Visualization
Caption: Workflow for assessing this compound to hydrocodone conversion in vitro.
Caption: Enzymatic pathway of this compound conversion to hydrocodone.
References
- 1. agilent.com [agilent.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
Strategies to minimize the abuse potential of benzhydrocodone via insufflation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to minimize the abuse potential of benzhydrocodone via insufflation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is designed to deter abuse via insufflation?
A1: this compound is a prodrug of hydrocodone, meaning it is pharmacologically inactive until it is metabolized into hydrocodone.[1][2] This conversion is designed to occur efficiently in the gastrointestinal tract via intestinal enzymes following oral administration.[1][3] When this compound is administered via non-oral routes like insufflation, it bypasses this intended metabolic activation step, leading to significantly reduced and delayed conversion to hydrocodone.[4][5] This blunts the rapid, high-concentration delivery of the active opioid to the brain that is sought by individuals seeking to abuse the drug.[4][6]
Q2: How does the pharmacokinetic profile of intranasal this compound differ from intranasal hydrocodone?
A2: Studies in recreational drug users have shown that intranasal (IN) administration of this compound results in a significantly lower peak plasma concentration (Cmax) and delayed time to peak concentration (Tmax) of hydrocodone compared to an equimolar dose of intranasal hydrocodone bitartrate (B1229483) (HB).[4][7] Specifically, the Cmax of hydrocodone was found to be 36.0% lower, and total hydrocodone exposure (AUC) was about 20% lower for IN this compound compared to IN HB.[7] The delay in Tmax is more than one hour.[7]
Q3: What is the impact of these pharmacokinetic differences on the subjective effects, or "abuse potential," of intranasal this compound?
A3: The altered pharmacokinetic profile directly correlates with a lower abuse potential.[4] Key subjective measures, such as "Drug Liking" assessed on a visual analog scale (VAS), are significantly lower for intranasal this compound compared to intranasal hydrocodone.[7][8] The peak effect (Emax) for Drug Liking is lower, and the onset of these effects is delayed.[4] Additionally, subjects have reported that this compound is more difficult to insufflate and causes greater adverse nasal effects, such as irritation, which can further deter this route of abuse.[5][9]
Q4: What are other established strategies for creating abuse-deterrent opioid formulations?
A4: Besides the prodrug approach used for this compound, several other abuse-deterrent technologies exist. These include:
-
Physical/Chemical Barriers: Formulations are made with hard polymers or gelling agents that resist crushing, chewing, or dissolving in solvents.
-
Agonist/Antagonist Combinations: An opioid antagonist like naltrexone (B1662487) is sequestered within the formulation. If the product is manipulated (e.g., crushed), the antagonist is released and can block the euphoric effects of the opioid agonist.
-
Aversion Technologies: Aversive agents are added to the formulation to produce unpleasant effects (e.g., severe nasal irritation) if manipulated and administered via a non-oral route.
Troubleshooting Guides for Experimental Research
Q1: In our human abuse potential (HAP) study, we are observing high variability in "Drug Liking" scores for intranasal this compound. What could be the cause?
A1: High variability can stem from several factors in a HAP study.
-
Subject Selection: Ensure your study population consists of experienced, non-dependent recreational opioid users who can reliably distinguish between active drug and placebo.[1] A robust qualification phase, including a naloxone (B1662785) challenge to confirm non-dependence and a drug discrimination test, is critical.
-
Dose Selection: The doses chosen for the test drug (this compound) and the active control (e.g., hydrocodone) should be appropriate. Supratherapeutic doses should be included to mimic real-world abuse scenarios.[1]
-
Procedural Consistency: Insufflation technique can vary. Ensure standardized instructions and procedures for drug administration are followed by all participants to minimize variability in delivery and absorption.
Q2: Our in vitro experiments are showing a higher-than-expected conversion of this compound to hydrocodone in a simulated nasal fluid. How can we troubleshoot this?
A2: This finding warrants a careful review of your experimental setup.
-
Simulated Fluid Composition: Verify that the composition of your simulated nasal fluid (pH, ionic strength, enzyme content) accurately reflects the physiological environment of the nasal cavity. The primary activation of this compound relies on intestinal enzymes, which should be largely absent in the nasal passages.[2]
-
Stability of this compound: Assess the chemical stability of the this compound active pharmaceutical ingredient (API) under your experimental conditions. Ensure that the conversion is enzymatic and not due to chemical degradation (e.g., hydrolysis) accelerated by your formulation or fluid.
-
Analytical Method Validation: Confirm that your analytical method for quantifying this compound and hydrocodone is validated, accurate, and specific, and that there is no interference from excipients or components of the simulated fluid.
Q3: We are designing a clinical study to assess intranasal abuse potential. What are the essential components of the experimental protocol?
A3: A robust protocol for a HAP study is crucial for regulatory evaluation.[2] Key components include a randomized, double-blind, crossover design comparing your test drug to both a placebo and a positive control (an opioid with known abuse potential).[1] See the detailed experimental protocol section below for a comprehensive outline.
Data Presentation
Table 1: Comparative Pharmacokinetics of Intranasal this compound API vs. Hydrocodone Bitartrate (HB) API
| Parameter | This compound API | Hydrocodone Bitartrate (HB) API | Percent Difference | p-value | Citation(s) |
| Cmax (ng/mL) | Value not specified | Value not specified | 36.0% Lower | < 0.0001 | [7] |
| AUCinf (h*ng/mL) | Value not specified | Value not specified | 19.5% Lower | < 0.0001 | [7] |
| Tmax (h) | Delayed by >1 hour | Reference | - | - | [7] |
| Partial AUC (0-1h) | Value not specified | Reference | ≥ 75% Reduction | < 0.0001 | [8] |
Note: Specific mean values for Cmax and AUC were not consistently available across all reviewed sources, but the relative differences are well-documented.
Table 2: Comparative Pharmacodynamics (Subjective Effects) of Intranasal this compound vs. Hydrocodone
| Parameter | This compound | Hydrocodone Bitartrate (HB) | Finding | p-value | Citation(s) |
| Drug Liking Emax (VAS) | Significantly Lower | Higher | Lower peak "liking" | 0.004 | [4][7] |
| Ease of Insufflation (VAS) | 78.7 (SD=20.0) | 65.6 (SD=26.3) | More difficult to insufflate | 0.0004 | [4][8] |
| Nasal Effects Assessment | Greater Adverse Effects | Fewer Adverse Effects | More nasal irritation | - | [5][9] |
Experimental Protocols
Protocol: Single-Center, Randomized, Double-Blind, Crossover Human Abuse Potential Study of Intranasal this compound
-
Objective: To assess the abuse potential, pharmacokinetics (PK), and safety of intranasally administered this compound compared to a positive control (hydrocodone bitartrate) and placebo.
-
Study Population: Healthy, non-dependent, recreational opioid users (typically aged 18-55).
-
Qualification Phase:
-
Screening: Assess for inclusion/exclusion criteria, including history of recreational drug use.
-
Naloxone Challenge: Administer naloxone to confirm the absence of physical opioid dependence.
-
Drug Discrimination Test: In a double-blind, randomized crossover period, subjects receive a single dose of an active opioid (e.g., 15 mg oxycodone) and placebo to ensure they can distinguish the subjective effects of an opioid from placebo. Only subjects who successfully discriminate proceed to the treatment phase.
-
-
Treatment Phase (Five-Way Crossover Design):
-
Subjects are randomized to a sequence of five single-dose treatment periods, separated by a washout period (e.g., 72 hours).
-
Treatments:
-
This compound (therapeutic dose, crushed)
-
This compound (supratherapeutic dose, crushed)
-
Hydrocodone Bitartrate (equimolar supratherapeutic dose, crushed) - Active Control
-
Placebo (crushed)
-
-
-
Assessments:
-
Pharmacodynamic (PD) Measures:
-
Primary Endpoint: Drug Liking "at this moment" on a 100-point bipolar Visual Analog Scale (VAS), measured at pre-dose and multiple post-dose time points. The peak effect (Emax) is the primary outcome.[1]
-
Secondary Endpoints: VAS for "Overall Drug Liking," "High," and "Good Drug Effects." Questionnaires such as the Addiction Research Center Inventory (ARCI) Morphine-Benzedrine Group (MBG) scale and the Drug Effects Questionnaire (DEQ).[1] Assessment of willingness to "Take Drug Again."[1]
-
-
Pharmacokinetic (PK) Measures: Serial blood samples are collected at pre-dose and multiple post-dose time points to determine plasma concentrations of hydrocodone and calculate Cmax, Tmax, and AUC.
-
Safety Measures: Continuous monitoring of vital signs, pulse oximetry, and adverse events. Specific assessments for nasal irritation.[2]
-
-
Data Analysis:
-
The primary analysis will compare the mean Emax for "Drug Liking" between this compound and both placebo and the active control using an appropriate statistical model (e.g., ANCOVA).
-
PK parameters will be compared between active treatment arms.
-
Mandatory Visualizations
Caption: this compound Metabolic Pathway by Route of Administration.
Caption: Mu-Opioid Receptor (MOR) Downstream Signaling Pathways.[4]
Caption: Generalized Workflow for a Human Abuse Potential (HAP) Study.[1]
References
- 1. Core outcome measures for opioid abuse liability laboratory assessment studies in humans: IMMPACT recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altasciences.com [altasciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How does Narcan work? [dornsife.usc.edu]
- 6. Evaluating the abuse potential of opioids and abuse-deterrent opioid formulations: A review of clinical study methodology | Journal of Opioid Management [wmpllc.org]
- 7. fda.gov [fda.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Development of Abuse-Deterrent Opioid Prodrugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on abuse-deterrent opioid prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale behind developing opioid prodrugs for abuse deterrence?
A1: Opioid prodrugs are chemically modified, often inactive or less active, versions of an opioid agonist. They are designed to become therapeutically active only after undergoing a specific metabolic conversion, typically in the gastrointestinal tract following oral administration.[1] This approach aims to deter abuse via alternative routes like injection or insufflation, as the rapid euphoria sought by abusers is diminished or eliminated without the required enzymatic activation.[1]
Q2: What are the key in vitro and in vivo studies required by regulatory agencies like the FDA for abuse-deterrent formulations?
A2: The FDA outlines several categories of studies to evaluate the effectiveness of abuse-deterrent formulations (ADFs).[2][3] These include:
-
Category 1: Laboratory-based in vitro manipulation and extraction studies. These assess the physical and chemical properties of the formulation and its resistance to common methods of tampering.[2][4]
-
Category 2: Pharmacokinetic (PK) studies. These compare the PK profiles of the intact drug, the manipulated drug, and a non-ADF comparator to see if tampering alters the drug release rate.[1][2]
-
Category 3: Clinical abuse potential studies. These are conducted in experienced drug users to assess the "drug liking" and other subjective effects of the manipulated product compared to a positive control and placebo.[2]
-
Category 4: Post-market studies. These epidemiological studies evaluate the real-world impact of the ADF on abuse, misuse, and adverse events.[2]
Q3: How can genetic variability in metabolic enzymes affect the efficacy and safety of an opioid prodrug?
A3: Many opioid prodrugs rely on cytochrome P450 (CYP) enzymes, such as CYP2D6, for their activation.[5] Genetic polymorphisms in these enzymes can lead to significant variability in drug metabolism. For example, individuals who are "poor metabolizers" may not efficiently convert the prodrug to its active form, leading to reduced analgesic effect. Conversely, "ultra-rapid metabolizers" may convert the prodrug too quickly, potentially leading to toxic levels of the active opioid and an increased risk of adverse effects.[6]
Q4: What are some common formulation challenges when developing a physical abuse-deterrent prodrug dosage form?
A4: A major challenge is to create a formulation that is difficult to manipulate physically (e.g., crush, chew, or dissolve) without compromising the bioavailability of the active pharmaceutical ingredient (API) when taken as prescribed.[7] For instance, incorporating high-molecular-weight polymers to create a hard, crush-resistant tablet can sometimes affect the dissolution profile and drug release of the prodrug.[7]
Troubleshooting Guides
In Vitro Manipulation and Extraction Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in the amount of active opioid extracted. | 1. Inconsistent manipulation technique (e.g., grinding time, force). 2. Variability in particle size distribution after manipulation. 3. Incomplete extraction due to solvent choice or extraction time. | 1. Standardize the manipulation protocol using calibrated equipment. 2. Analyze particle size distribution of the manipulated product to ensure consistency. 3. Optimize solvent type, volume, and extraction duration. Test a range of polar and non-polar solvents. |
| Low recovery of the active opioid from the prodrug formulation. | 1. The prodrug is highly stable and resistant to the extraction method. 2. The active opioid is degrading during the extraction process. 3. Inefficient separation of the opioid from the formulation matrix. | 1. Employ more aggressive extraction methods (e.g., heating, sonication), but be mindful of potential degradation. 2. Analyze for degradation products using a stability-indicating analytical method. 3. Experiment with different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) conditions. |
| Difficulty in creating a syringeable solution for injection abuse potential testing. | 1. The formulation forms a viscous gel upon contact with a solvent. 2. The manipulated particles are too large to be drawn into a syringe. | 1. Test a variety of solvents and volumes to assess gelling properties. 2. Characterize the particle size of the manipulated product. 3. Document the difficulty of syringing as part of the abuse-deterrent properties. |
Enzymatic Conversion Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent rate of prodrug to active drug conversion. | 1. Variability in enzyme activity or concentration. 2. Presence of inhibitors or activators in the reaction mixture. 3. Sub-optimal reaction conditions (pH, temperature). | 1. Use a fresh, quality-controlled batch of enzyme and accurately determine its concentration. 2. Screen for potential inhibitors/activators in the formulation excipients. 3. Optimize and strictly control the pH and temperature of the assay. |
| No or very low conversion of the prodrug. | 1. The chosen enzyme is not appropriate for the prodrug's linker chemistry. 2. The enzyme is inactive. 3. Incorrect assay conditions. | 1. Verify the enzymatic cleavage site and select an appropriate enzyme based on the prodrug design. 2. Test the enzyme activity with a known positive control substrate. 3. Re-evaluate and optimize all assay parameters (buffer, pH, temperature, incubation time). |
Pharmacokinetic (PK) Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpectedly high Cmax and short Tmax after oral administration of the manipulated prodrug. | 1. The abuse-deterrent properties of the formulation were successfully defeated. 2. The prodrug is being rapidly converted to the active drug. | 1. Re-evaluate the in vitro manipulation and extraction data to identify the method of defeat. 2. Investigate the possibility of pre-systemic (e.g., in the gut) or rapid first-pass metabolism. |
| High inter-subject variability in PK parameters. | 1. Genetic polymorphisms in the activating enzyme (e.g., CYP2D6). 2. Differences in gastrointestinal physiology (e.g., gastric emptying time, pH). 3. Food effects. | 1. Genotype study subjects for relevant metabolic enzymes. 2. Standardize study conditions, such as fasting/fed states. 3. Conduct the study in a well-defined and homogenous population. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Intact and Crushed Extended-Release (ER) Oxycodone Formulations.
| Formulation | Cmax (ng/mL) | Tmax (hr) |
| Oxycodone DETERx® (Intact) | 18.3 | 3.5 |
| Oxycodone DETERx® (Crushed) | 16.9 | 4.0 |
| Reformulated OxyContin® (Intact) | 17.8 | 5.0 |
| Reformulated OxyContin® (Crushed) | 33.7 | 1.75 |
| Immediate-Release Oxycodone (Crushed) | 35.1 | 1.75 |
Data summarized from a study comparing the oral pharmacokinetic profiles of two extended-release oxycodone formulations with abuse-deterrent properties.[8][9]
Experimental Protocols
In Vitro Tampering and Extraction Protocol
Objective: To assess the ease of physical manipulation and subsequent extraction of the active opioid from the prodrug formulation.
Methodology:
-
Mechanical Manipulation:
-
Place a single dosage unit in a ceramic mortar.
-
Apply a consistent force using a pestle for a standardized period (e.g., 2 minutes).
-
Alternatively, use a calibrated tablet crusher to apply a defined force.
-
Record the physical state of the material (e.g., powder, chunks, gummy mass).
-
Characterize the particle size distribution of the resulting material.
-
-
Solvent Extraction:
-
Transfer the manipulated material to a glass vial.
-
Add a defined volume (e.g., 5 mL) of various solvents, including water, ethanol, and acetone.
-
Agitate the mixture at room temperature for a set time (e.g., 30 minutes).
-
Repeat the extraction at elevated temperatures (e.g., 60°C).
-
Filter the resulting solution to remove solid particles.
-
-
Analysis:
-
Analyze the filtrate for the concentration of the prodrug and the active opioid using a validated HPLC-UV or GC-MS method.
-
Calculate the percent of active opioid extracted relative to the total amount in the dosage form.
-
Enzymatic Hydrolysis Protocol for Sample Preparation
Objective: To enzymatically convert the opioid prodrug to its active form for quantification in biological matrices.
Methodology:
-
Sample Preparation:
-
To 1 mL of urine or plasma sample, add an appropriate internal standard.
-
Add 1 mL of a suitable buffer solution (e.g., phosphate (B84403) buffer, pH 6.0).
-
-
Enzymatic Reaction:
-
Add a specified activity of β-glucuronidase solution (e.g., 5000 units).
-
Vortex the mixture gently.
-
Incubate the sample at an optimal temperature (e.g., 60°C) for a sufficient duration (e.g., 3 hours) to ensure complete hydrolysis.[10]
-
-
Extraction:
-
After cooling, proceed with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the active opioid.
-
-
Analysis:
HPLC-UV Method for Quantification of Opioid Prodrug and Active Metabolite
Objective: To quantify the concentration of the opioid prodrug and its active metabolite in a given sample.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate buffer, pH 7.1).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at a wavelength appropriate for the analytes (e.g., 226 nm for morphine).[14]
-
-
Sample Preparation:
-
Perform LLE or SPE to extract the analytes from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject a known volume (e.g., 20 µL) of the prepared sample into the HPLC system.
-
Quantify the prodrug and active metabolite by comparing their peak areas to those of a standard curve.
-
Visualizations
Caption: Enzymatic activation of an opioid prodrug.
Caption: G-protein dependent opioid receptor signaling pathway.
Caption: Experimental workflow for abuse-deterrent formulation evaluation.
References
- 1. Abuse-Deterrent Opioid Formulations: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. How does Narcan work? [dornsife.usc.edu]
- 4. Mitigation of IV Abuse Through the Use of Abuse‐Deterrent Opioid Formulations: An Overview of Current Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Codeine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparing the Effect of Tampering on the Oral Pharmacokinetic Profiles of Two Extended-Release Oxycodone Formulations with Abuse-Deterrent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. portal.ct.gov [portal.ct.gov]
- 11. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ptfarm.pl [ptfarm.pl]
Impact of food on the absorption and bioavailability of benzhydrocodone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the impact of food on the absorption and bioavailability of benzhydrocodone.
Frequently Asked Questions (FAQs)
Q1: What is the overall effect of food on the bioavailability of this compound?
A1: Co-administration of this compound with food has no clinically significant effect on its overall bioavailability.[1][2][3] While a high-fat, high-calorie meal may slightly decrease the rate of hydrocodone absorption, the total extent of absorption remains unchanged.[4][5][6] Therefore, this compound can be administered without regard to meals.[6][7][8][9]
Q2: How does a high-fat meal specifically affect the pharmacokinetics of hydrocodone and acetaminophen (B1664979) when administered as this compound/acetaminophen?
A2: A study conducted in 38 healthy subjects demonstrated that a high-fat, high-calorie meal resulted in a slight decrease in the peak plasma concentration (Cmax) of hydrocodone, but did not alter the total drug exposure over time (AUC).[4][5][6] For the acetaminophen component, there was no discernible difference in either the rate or extent of absorption when administered with a high-fat meal.[4][5][6]
Q3: Are there any specific food types that should be avoided when taking this compound?
A3: While general food intake does not significantly impact this compound's effectiveness, it is crucial to avoid alcohol. Concomitant use of alcohol with this compound may potentiate central nervous system (CNS) depressant effects.[1] Furthermore, the presence of acetaminophen in combination products like Apadaz® increases the risk of liver damage (hepatotoxicity) when consumed with alcohol.[1][10]
Troubleshooting Guide for Experimental Discrepancies
Issue 1: Observed variability in hydrocodone Cmax in the fed state.
-
Possible Cause: Inconsistencies in the composition and timing of the high-fat meal provided to subjects. The fat content and overall caloric value of a meal can influence gastric emptying and drug absorption.
-
Troubleshooting Step: Ensure strict adherence to the standardized high-fat, high-calorie meal protocol as outlined in the experimental design. Verify that all subjects consume the entire meal within the specified timeframe before drug administration.
Issue 2: Unexpectedly low plasma concentrations of hydrocodone in both fed and fasted arms.
-
Possible Cause: this compound is a prodrug that is rapidly metabolized to hydrocodone by intestinal enzymes.[1][11] Issues with the formulation that prevent proper dissolution or enzymatic conversion could lead to lower than expected hydrocodone levels.
-
Troubleshooting Step: Verify the integrity and dissolution profile of the this compound formulation being used. Conduct in vitro dissolution testing to ensure it meets specifications.
Data Summary
The following table summarizes the pharmacokinetic parameters of hydrocodone and acetaminophen from a pivotal food effect study comparing the administration of this compound/acetaminophen in fed and fasted states.
| Analyte | Parameter | Fasted State (Mean ± SD) | Fed State (High-Fat Meal) (Mean ± SD) | Geometric Mean Ratio (Fed/Fasted) [90% CI] |
| Hydrocodone | Cmax (ng/mL) | 22.74 ± 4.87 | 20.98 ± 3.99 | 92.26% [86.78%, 98.08%] |
| AUC0-t (ng·h/mL) | 311.94 ± 65.43 | 316.14 ± 70.21 | 101.35% [97.54%, 105.31%] | |
| Tmax (h) | 1.25 (median) | 2.00 (median) | N/A | |
| Acetaminophen | Cmax (µg/mL) | 4.78 ± 1.34 | 4.65 ± 1.22 | 97.28% [91.56%, 103.38%] |
| AUC0-t (µg·h/mL) | 18.56 ± 3.98 | 18.99 ± 4.12 | 102.32% [99.15%, 105.58%] | |
| Tmax (h) | 0.75 (median) | 1.00 (median) | N/A |
Data adapted from the FDA prescribing information for Apadaz®.
Experimental Protocols
Protocol: Single-Dose, Open-Label, Randomized, Crossover Food Effect Study
-
Objective: To evaluate the effect of a high-fat, high-calorie meal on the rate and extent of absorption of hydrocodone and acetaminophen from this compound/acetaminophen tablets.
-
Study Design: A single-center, open-label, randomized, two-period, two-sequence crossover study in healthy adult subjects.
-
Population: 38 healthy male and female subjects.
-
Treatments:
-
Treatment A (Fasted): Single oral dose of this compound/acetaminophen administered after an overnight fast of at least 10 hours.
-
Treatment B (Fed): Single oral dose of this compound/acetaminophen administered 30 minutes after the start of a standardized high-fat, high-calorie breakfast.
-
-
Standardized Meal: The high-fat, high-calorie breakfast consisted of approximately 800 to 1000 calories, with about 50% of calories from fat.
-
Washout Period: A washout period of at least 7 days separated the two treatment periods.
-
Pharmacokinetic Sampling: Serial blood samples were collected pre-dose and at specified time points post-dose for the determination of hydrocodone and acetaminophen plasma concentrations.
-
Bioanalytical Method: Plasma concentrations of hydrocodone and acetaminophen were determined using a validated LC-MS/MS method.
-
Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, Tmax) were calculated using non-compartmental methods. The 90% confidence intervals for the geometric mean ratios of Cmax and AUC were used to assess the food effect.
Visualizations
Caption: Workflow of the this compound Food Effect Study.
Caption: Metabolic activation of this compound to hydrocodone.
References
- 1. This compound | C25H25NO4 | CID 49836084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound and Acetaminophen: Package Insert / Prescribing Info / MOA [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. Apadaz (this compound / acetaminophen): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Benzhydrocodone Co-administration and Serotonin Syndrome Risk Mitigation
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the risks of serotonin (B10506) syndrome when co-administering benzhydrocodone with other serotonergic agents.
Frequently Asked Questions (FAQs)
Q1: What is the inherent risk of serotonin syndrome with this compound alone?
A1: this compound is a prodrug that is metabolized to hydrocodone, a mu-opioid receptor agonist. Preclinical studies are crucial to understanding the direct serotonergic activity of hydrocodone. In vitro studies using human serotonin transporter (SERT) transfected cells have shown that hydrocodone does not significantly inhibit SERT or the norepinephrine (B1679862) transporter (NET).[1] This suggests that hydrocodone itself has low intrinsic serotonergic activity.
Q2: What is the primary mechanism of concern for serotonin syndrome with this compound co-administration?
A2: The principal risk arises from pharmacodynamic and pharmacokinetic interactions when this compound is co-administered with other serotonergic drugs. The U.S. Food and Drug Administration (FDA) has issued a safety warning for all opioid pain medications regarding the potential for interactions with antidepressants and migraine medicines, which can lead to serotonin syndrome.[2][3] This condition results from an excess of serotonin in the central nervous system.[4]
Q3: Which classes of drugs pose a significant risk of serotonin syndrome when co-administered with this compound?
A3: Co-administration of this compound with the following classes of drugs can increase the risk of serotonin syndrome:
-
Selective Serotonin Reuptake Inhibitors (SSRIs)
-
Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)
-
Tricyclic Antidepressants (TCAs)
-
Monoamine Oxidase Inhibitors (MAOIs) [5]
-
Other Opioids with serotonergic activity (e.g., tramadol, fentanyl)[6][7]
-
Certain Antiemetics (e.g., metoclopramide)[8]
-
Triptans
-
Herbal supplements like St. John's Wort[4]
Q4: Are there differences in risk among various SSRIs when co-administered with hydrocodone?
A4: Yes, a large cohort study suggests variability in the risk of opioid overdose (a potential consequence of severe drug interaction) among different SSRIs when co-administered with hydrocodone. The study found that initiating citalopram, escitalopram, fluoxetine (B1211875), or paroxetine (B1678475) while on hydrocodone was associated with a higher risk of opioid overdose compared to initiating sertraline (B1200038).[9][10] This suggests that sertraline may be a relatively safer option when an SSRI is required for a patient taking hydrocodone.[10]
Troubleshooting Guide
Issue: An experimental animal exhibits symptoms of serotonin syndrome after co-administration of this compound and an SSRI.
Troubleshooting Steps:
-
Confirm the Diagnosis: Utilize a standardized scoring system to assess the presence and severity of serotonin syndrome symptoms. Common signs in animal models include tremor, rigidity, hyperthermia, and specific behaviors like head weaving and hind limb abduction.[11][12]
-
Cease Administration: Immediately discontinue the administration of both this compound and the serotonergic agent.
-
Supportive Care: Provide supportive care to the animal, including temperature regulation and hydration.
-
Review Dosing: Re-evaluate the doses of both compounds used in the experiment. Consider if the doses are within a clinically relevant range.
-
Consider Pharmacokinetic Interactions: Investigate potential pharmacokinetic interactions. For example, some SSRIs (like fluoxetine and paroxetine) are potent inhibitors of the CYP2D6 enzyme, which is involved in the metabolism of hydrocodone.[9] Inhibition of this enzyme could lead to higher than expected plasma concentrations of hydrocodone, potentially exacerbating adverse effects.
Data Summary
Table 1: In Vitro Activity of Hydrocodone at Serotonin and Norepinephrine Transporters
| Opioid | hSERT Inhibition (Ki, nM) | hNET Inhibition (Ki, nM) | Reference |
| Hydrocodone | >100,000 | >100,000 | [1] |
hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter; Ki: Inhibitory constant. A higher Ki value indicates lower binding affinity and inhibitory activity.
Table 2: Comparative Risk of Opioid Overdose with Co-administration of Hydrocodone and various SSRIs
| SSRI | Hazard Ratio (95% CI) vs. Sertraline | Reference |
| Citalopram | 1.21 (1.02–1.42) | [9] |
| Escitalopram | 1.19 (1.00–1.41) | [9] |
| Fluoxetine | 1.29 (1.09–1.54) | [9] |
| Paroxetine | 1.17 (0.95–1.43) | [9] |
This data is from a large-scale observational study and suggests a correlation, not direct causation.[9]
Experimental Protocols
Protocol 1: In Vitro Serotonin Transporter (SERT) Inhibition Assay
This protocol is adapted from studies evaluating the interaction of opioids with monoamine transporters.[1][13][14]
Objective: To determine the in vitro potency of a test compound (e.g., hydrocodone) to inhibit the human serotonin transporter (SERT).
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably transfected with the human SERT. Culture the cells in appropriate media and conditions.
-
Assay Preparation:
-
Harvest the cells and resuspend them in a Krebs-Ringer-HEPES (KRH) buffer.
-
Prepare a 96-well plate with the test compound at various concentrations. Include a vehicle control and a known SERT inhibitor (e.g., fluoxetine) as a positive control.
-
-
Incubation:
-
Add the cell suspension to the wells containing the test compounds.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
-
Uptake Initiation:
-
Initiate serotonin uptake by adding a solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT).
-
-
Uptake Termination:
-
After a defined incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold KRH buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a high concentration of a potent SERT inhibitor) from the total uptake.
-
Plot the percentage of inhibition against the concentration of the test compound and determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific uptake).
-
Protocol 2: Animal Model of Serotonin Syndrome Assessment
This protocol is a generalized approach based on systematic reviews of animal models of serotonin syndrome.[11][12]
Objective: To assess the potential of a test compound, alone or in combination with a known serotonergic agent, to induce serotonin syndrome-like behaviors in rodents.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or Swiss Webster mice.
-
Drug Administration:
-
Administer the test compound (e.g., this compound) via an appropriate route (e.g., oral gavage, subcutaneous injection).
-
Administer a known serotonergic agent (e.g., an SSRI like fluoxetine) at a dose known to be sub-threshold for inducing serotonin syndrome on its own.
-
Include control groups receiving vehicle, the test compound alone, and the serotonergic agent alone.
-
-
Behavioral Assessment:
-
At predefined time points after drug administration, observe the animals for a set of behavioral and autonomic signs characteristic of serotonin syndrome.
-
A standardized scoring system should be used. Key signs to score include:
-
Neuromuscular: Tremor, myoclonus, rigidity, hyperreflexia.
-
Autonomic: Hyperthermia (measured via a rectal probe), salivation, piloerection.
-
Behavioral: Head weaving, Straub tail, hind limb abduction, agitation.
-
-
-
Data Analysis:
-
Sum the scores for each animal at each time point to obtain a composite serotonin syndrome score.
-
Compare the scores between the different treatment groups using appropriate statistical methods (e.g., ANOVA). An increase in the composite score in the co-administration group compared to the single-agent groups would suggest a potentiation of serotonergic effects.
-
Visualizations
References
- 1. Opioid-induced inhibition of the human 5-HT and noradrenaline transporters in vitro: link to clinical reports of serotonin syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 5. Opioids and serotonergic medicines: some combinations may increase the risk of serotonin syndrome [medsafe.govt.nz]
- 6. Selective Serotonin Reuptake Inhibitors and Risk of Serotonin Syndrome as Consequence of Drug-Drug Interactions: Analysis of the FDA Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. Serotonin syndrome - EMCrit Project [emcrit.org]
- 9. Opioid overdose associated with concomitant use of hydrocodone and selective serotonin reuptake inhibitors | springermedizin.de [springermedizin.de]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. d-nb.info [d-nb.info]
- 12. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opioid‐induced inhibition of the human 5‐HT and noradrenaline transporters in vitro: link to clinical reports of serotonin syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacokinetic Analysis of Benzhydrocodone and Hydrocodone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of benzhydrocodone and hydrocodone, offering valuable insights for researchers, scientists, and professionals involved in drug development. This compound is a prodrug of hydrocodone, designed to be pharmacologically inactive until it is metabolized in the body to hydrocodone.[1] This comparative analysis is supported by experimental data to delineate the key pharmacokinetic differences and similarities between these two compounds.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of hydrocodone following the administration of this compound and hydrocodone bitartrate (B1229483). The data presented is from a clinical study involving intranasal administration, which provides a direct comparison of the two compounds.[2] It is important to note that for its intended oral route of administration, this compound/acetaminophen has been shown to be bioequivalent to immediate-release hydrocodone/acetaminophen products like Norco®.[1][3]
| Pharmacokinetic Parameter | This compound (as Hydrocodone) | Hydrocodone Bitartrate |
| Maximum Plasma Concentration (Cmax) | 36.0% lower than Hydrocodone Bitartrate[2] | - |
| Time to Maximum Plasma Concentration (Tmax) | Median: 1.75 hours (Range: 0.75–4.0 hours)[2] | Median: 0.5 hours (Range: 0.25–2.0 hours)[2] |
| Area Under the Curve (AUC) | 20.3% (AUClast) and 19.5% (AUCinf) lower than Hydrocodone Bitartrate[2] | - |
| Elimination Half-life (t1/2) | 5.29 hours (Standard Deviation: 0.78 hours)[2] | 5.23 hours (Standard Deviation: 0.74 hours)[2] |
Experimental Protocols
The pharmacokinetic data cited in this guide were obtained through rigorous clinical trials. A summary of the typical experimental methodologies is provided below.
Clinical Study Design
A common study design for comparing the pharmacokinetics of this compound and hydrocodone is a single-center, randomized, double-blind, crossover study.[4]
-
Subjects: Healthy adult, non-dependent, recreational opioid users are often recruited for these studies.[4]
-
Dosing: Subjects receive molar-equivalent doses of the compounds being studied. For instance, 13.34 mg of this compound and 15.0 mg of hydrocodone bitartrate deliver equivalent amounts of hydrocodone.[4]
-
Sample Collection: Blood samples are collected at various time points post-administration to determine the plasma concentrations of hydrocodone and its metabolites.[5]
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific LC-MS/MS method is typically employed for the quantitative analysis of hydrocodone and its metabolites (e.g., hydromorphone, norhydrocodone) in human plasma.[6][7]
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Plasma samples (approximately 0.5 mL) are treated with a suitable organic solvent to extract the analytes of interest.[8]
-
Solid-Phase Extraction (SPE): Alternatively, a 96-well mixed-mode solid-phase cartridge plate can be used for a more automated and high-throughput extraction process.[7] The plasma sample is loaded onto the SPE plate, washed to remove interfering substances, and then the analytes are eluted with an appropriate solvent.[6]
-
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. A C18 or silica (B1680970) column is commonly used to separate hydrocodone and its metabolites from other plasma components.[7][8] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or trifluoroacetic acid).[7][8]
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. Detection is performed using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification of the target analytes by monitoring their unique precursor-to-product ion transitions.[7][8]
Metabolic Pathway
This compound is a prodrug that is metabolically converted to the active opioid, hydrocodone. Hydrocodone itself is further metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1]
Caption: Metabolic conversion of this compound to hydrocodone and its subsequent metabolism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zevra.com [zevra.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Simultaneous determination of hydrocodone and hydromorphone in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Head-to-Head Clinical Trial of Benzhydrocodone versus Oxycodone for Acute Pain: An Indirect Comparative Analysis
A direct head-to-head clinical trial comparing the efficacy and safety of benzhydrocodone and oxycodone for the management of acute pain has not been conducted to date. this compound is a prodrug of hydrocodone, meaning it is converted into hydrocodone in the body to exert its therapeutic effect.[1][2] Therefore, this guide provides an indirect comparison by evaluating the available clinical data for hydrocodone versus oxycodone in the context of acute pain management.
This comparison guide is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of the available evidence, including experimental protocols and quantitative data from relevant clinical studies.
Efficacy and Safety: An Indirect Comparison
Clinical studies comparing hydrocodone and oxycodone, typically in combination with acetaminophen (B1664979), have demonstrated largely similar analgesic efficacy for acute pain. However, some differences in side effect profiles have been noted.
A randomized, double-blind, controlled trial involving patients with acute extremity pain in the emergency department found no statistically significant or clinically important differences in pain reduction at 2 hours between single-dose treatments of ibuprofen (B1674241) and acetaminophen, oxycodone and acetaminophen, hydrocodone and acetaminophen, or codeine and acetaminophen.[3]
Another prospective, randomized, double-blind clinical trial of adult emergency department patients with acute musculoskeletal extremity pain found no clinically or statistically significant difference in analgesic efficacy between oxycodone/acetaminophen (5 mg/325 mg) and hydrocodone/acetaminophen (5 mg/325 mg) for pain management following discharge. Both opioid combinations reduced pain scores by approximately 50%.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials comparing hydrocodone and oxycodone for acute pain.
Table 1: Efficacy of Hydrocodone vs. Oxycodone for Acute Extremity Pain
| Outcome Measure | Hydrocodone/Acetaminophen (5 mg/300 mg) | Oxycodone/Acetaminophen (5 mg/325 mg) | p-value |
| Baseline Mean NRS Pain Score | 8.7 (SD, 1.3) | 8.7 (SD, 1.3) | - |
| Mean Decrease in NRS Pain Score at 2 hours | 3.5 (95% CI, 2.9 to 4.2) | 4.4 (95% CI, 3.7 to 5.0) | 0.053 |
| Difference in Mean Decrease (Oxycodone - Hydrocodone) | - | 0.9 (99.2% CI, -0.1 to 1.8) | - |
Data from a randomized clinical trial of 411 emergency department patients with acute extremity pain. Pain was assessed on an 11-point numerical rating scale (NRS).[3]
Table 2: Adverse Events in a Comparative Trial of Hydrocodone and Oxycodone
| Adverse Event | Hydrocodone/Acetaminophen | Oxycodone/Acetaminophen |
| Nausea | Reported | Reported |
| Vomiting | Reported | Reported |
| Drowsiness | Reported | Reported |
| Dizziness | Reported | Reported |
Specific percentages for each adverse event were not provided in the summarized study.[3]
Pharmacokinetic Properties
This compound is a prodrug that is enzymatically converted to hydrocodone in the gastrointestinal tract.[4] This conversion is rapid, and this compound itself is not present in the plasma at detectable concentrations.[2]
Table 3: Pharmacokinetic Parameters of Hydrocodone (from this compound) and Oxycodone
| Parameter | Hydrocodone (from this compound) | Oxycodone |
| Time to Peak Plasma Concentration (Tmax) | ~1.25 hours | 1-2 hours (immediate-release) |
| Oral Bioavailability | Bioequivalent to other immediate-release hydrocodone products | 60-87% |
| Plasma Protein Binding | Not specified | ~45% |
| Metabolism | Converted to hydrocodone by intestinal enzymes. Hydrocodone is metabolized by CYP2D6 and CYP3A4.[1] | Primarily metabolized by CYP3A4 and CYP2D6.[5] |
| Elimination Half-life | ~3.8 hours (hydrocodone) | 3-5 hours (immediate-release) |
Experimental Protocols
The methodologies of the key clinical trials cited in this guide provide a framework for understanding the evidence comparing hydrocodone and oxycodone for acute pain.
Randomized Clinical Trial of Oral Analgesics for Acute Extremity Pain
This was a randomized, double-blind, four-arm clinical trial conducted in an emergency department setting.
-
Participants: 416 patients aged 21 to 64 years with moderate to severe acute extremity pain (Numerical Rating Scale [NRS] score ≥ 4).
-
Interventions: Patients were randomized to receive a single dose of one of four oral analgesic combinations:
-
Ibuprofen 400 mg and acetaminophen 1000 mg
-
Oxycodone 5 mg and acetaminophen 325 mg
-
Hydrocodone 5 mg and acetaminophen 300 mg
-
Codeine 30 mg and acetaminophen 300 mg
-
-
Primary Outcome: The primary outcome was the change in the 11-point NRS pain score at 2 hours after administration of the study medication.
-
Data Analysis: Analysis of variance was used to test the overall between-group difference.
Signaling Pathways and Mechanism of Action
Both hydrocodone (the active metabolite of this compound) and oxycodone are opioid agonists that exert their analgesic effects primarily through the mu-opioid receptor.
This compound is a prodrug that is metabolized to hydrocodone by intestinal enzymes.[1] Hydrocodone, like other opioids, binds to mu-opioid receptors in the central nervous system.[6] This binding inhibits adenylyl cyclase, leading to hyperpolarization of neurons and reduced neuronal excitability, which in turn results in analgesia.[7]
Oxycodone is a semi-synthetic opioid that also acts as a full agonist at the mu-opioid receptor.[5] Its mechanism of action is similar to that of hydrocodone, involving the inhibition of neurotransmitter release through the modulation of G protein-coupled receptors.[5]
Caption: Opioid signaling pathway for this compound (as hydrocodone) and oxycodone.
Experimental Workflow: Acute Pain Clinical Trial
The following diagram illustrates a typical experimental workflow for a randomized, double-blind, placebo-controlled clinical trial for an acute pain medication.
Caption: Generalized workflow for an acute pain clinical trial.
Conclusion
Based on the available evidence, which relies on indirect comparisons, both hydrocodone (the active form of this compound) and oxycodone demonstrate comparable efficacy in managing acute pain. The choice between these agents may be guided by factors such as individual patient response, potential for adverse events, and risk of misuse. The development of this compound as a prodrug of hydrocodone was intended to deter parenteral abuse.[2] However, it is important to note that this compound/acetaminophen has not been classified as an abuse-deterrent opioid.[1] Future direct head-to-head clinical trials are warranted to provide a more definitive comparison of the efficacy and safety profiles of this compound and oxycodone for acute pain management.
References
- 1. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C25H25NO4 | CID 49836084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of a Single Dose of Oral Opioid and Nonopioid Analgesics on Acute Extremity Pain in the Emergency Department: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. Oxycodone - Wikipedia [en.wikipedia.org]
- 6. Articles [globalrx.com]
- 7. Oxycodone: a pharmacological and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Analytical Methods for Benzhydrocodone and its Active Metabolite, Hydrocodone
For Researchers, Scientists, and Drug Development Professionals
The development and validation of robust analytical methods are cornerstones of pharmaceutical research, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. This guide provides a comparative overview of the reproducibility of analytical methods for the quantification of benzhydrocodone and its active metabolite, hydrocodone. While specific comparative studies on this compound in biological matrices are limited in publicly available literature, this guide presents data from a validated method for its active metabolite, hydrocodone, in human plasma, offering a critical point of reference for researchers. Furthermore, it outlines the internationally accepted criteria for method reproducibility as defined by regulatory bodies.
Principles of Analytical Method Reproducibility
The reproducibility of an analytical method is determined by its precision and accuracy over different time periods and by different analysts.[1] Key metrics for evaluating reproducibility include:
-
Intra-day Precision and Accuracy: Assesses the variability of results within the same day of analysis.
-
Inter-day Precision and Accuracy: Measures the variability of results across different days.
Precision is typically expressed as the relative standard deviation (%RSD), while accuracy is reported as the percentage of the nominal concentration (% bias or % recovery). According to the International Council for Harmonisation (ICH) M10 guideline and the U.S. Food and Drug Administration (FDA), for a bioanalytical method to be considered reproducible, the precision should not exceed 15% RSD, and the accuracy should be within ±15% of the nominal value.[2][3][4][5] For the lower limit of quantification (LLOQ), a precision of ≤20% and an accuracy of ±20% are acceptable.[4][5]
Comparative Analysis of Hydrocodone Quantification Methods in Human Plasma
As this compound is a prodrug that is rapidly converted to hydrocodone, the quantification of hydrocodone in biological fluids is a primary focus in clinical and preclinical studies. Below is a summary of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of hydrocodone and its metabolite, hydromorphone, in human plasma.
Table 1: Reproducibility Data for Hydrocodone Quantification by LC-MS/MS in Human Plasma
| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Hydrocodone | 0.300 | 2.6 | 3.0 | 3.5 | 2.1 |
| 2.50 | 1.8 | 1.2 | 2.4 | 0.8 | |
| 75.0 | 1.5 | 0.5 | 2.1 | 0.3 | |
| Hydromorphone | 0.300 | 4.7 | 2.4 | 4.7 | 1.8 |
| 2.50 | 3.2 | 1.6 | 3.8 | 1.2 | |
| 75.0 | 2.1 | 0.7 | 3.1 | 0.4 |
Data sourced from a study on the simultaneous determination of hydrocodone and hydromorphone in human plasma by LC-MS/MS.[6]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and comparing analytical results.
LC-MS/MS Method for Hydrocodone and Hydromorphone in Human Plasma[6]
-
Sample Preparation: Solid-phase extraction (SPE) was utilized to isolate hydrocodone and hydromorphone from 0.3 mL of human plasma. Deuterated internal standards (hydrocodone-d3 and hydromorphone-d3) were added prior to extraction.
-
Chromatography:
-
Column: Silica column (50 x 3 mm, 5-µm)
-
Mobile Phase: Acetonitrile, water, and trifluoroacetic acid (92:8:0.01, v/v)
-
Run Time: 2.5 minutes
-
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry (MS/MS)
-
Ionization Mode: Not specified, but typically positive electrospray ionization (ESI) for these compounds.
-
Monitored Transitions (m/z):
-
Hydrocodone: 300 → 199
-
Hydromorphone: 286 → 185
-
Hydrocodone-d3: 303 → 199
-
Hydromorphone-d3: 289 → 185
-
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the development and validation of a bioanalytical method for drug quantification, culminating in the analysis of study samples.
References
- 1. Determination and pharmacokinetic study of hydrocodone in human plasma by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. worldwide.com [worldwide.com]
- 4. anivet.au.dk [anivet.au.dk]
- 5. nalam.ca [nalam.ca]
- 6. Simultaneous determination of hydrocodone and hydromorphone in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Models for Benzhydrocodone Abuse Liability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro and in vivo models for assessing the abuse liability of benzhydrocodone, a prodrug of hydrocodone. By objectively presenting experimental data and methodologies, this document aims to facilitate a deeper understanding of the correlation between laboratory-based abuse-deterrent studies and clinical human abuse potential studies.
This compound was developed to be an opioid analgesic with a lower potential for recreational use.[1] It is a new molecular entity created by covalently bonding hydrocodone to benzoic acid.[2] This modification renders the molecule inactive until it is metabolized to hydrocodone by enzymes in the intestinal tract.[2] This prodrug design is intended to deter abuse via non-oral routes of administration.[2]
In Vitro Abuse-Deterrent Models
In vitro studies are crucial for the initial assessment of the abuse-deterrent properties of opioid formulations. These laboratory-based assays evaluate the difficulty of extracting the active opioid from the dosage form and converting it into a form suitable for abuse. For this compound, in vitro studies have focused on its resistance to extraction and hydrolysis compared to traditional hydrocodone formulations.
Experimental Protocols
Large and Small Volume Extraction Studies:
-
Objective: To determine the solubility and extractability of this compound from the tablet matrix using a variety of solvents.
-
Methodology: Intact and crushed this compound tablets are subjected to extraction with a range of solvents, including water, ethanol, and other organic solvents, under varying conditions of pH, temperature, and agitation. The amount of this compound and the active metabolite, hydrocodone, in the resulting solution is quantified using high-performance liquid chromatography (HPLC). These results are compared to the extraction of hydrocodone from a conventional hydrocodone/acetaminophen tablet (e.g., Norco®).
Hydrolysis Studies:
-
Objective: To assess the potential for converting this compound to hydrocodone through chemical hydrolysis.
-
Methodology: this compound is exposed to various hydrolyzing conditions, including acidic and basic solutions at different temperatures and for extended periods. The rate and extent of conversion to hydrocodone are measured to determine the feasibility of this method for abuse. In vitro data indicates that the conversion of this compound to hydrocodone in intestinal fluid is nearly complete (95%) within five minutes, while near-complete conversion in whole blood requires approximately 240 minutes.[2]
Syringeability and Injectability Studies:
-
Objective: To evaluate the feasibility of preparing this compound for intravenous abuse.
-
Methodology: Attempts are made to dissolve the crushed tablet material in small volumes of solvent and draw the resulting solution into a syringe. The viscosity and particulate matter of the solution are assessed to determine its suitability for injection. Studies have shown that the this compound formulation does not offer resistance to syringing, with no significant differences observed compared to the comparator drug.[3]
Smoking Studies:
-
Objective: To determine if this compound can be effectively vaporized for inhalation.
-
Methodology: The thermal stability of this compound is evaluated, and attempts are made to heat the substance to a point of vaporization without significant degradation. The resulting vapor is then analyzed for the presence of psychoactive compounds. Research indicates that neither this compound nor its comparator product is suitable for smoking.[3]
Data Presentation
| In Vitro Assay | This compound Performance | Comparator (Hydrocodone Bitartrate) Performance | Key Findings |
| Extraction in Aqueous Solvents | Generally lower solubility under various conditions.[3] | Higher solubility and extraction efficiency. | This compound is more difficult to extract using simple aqueous methods. |
| Hydrolysis to Hydrocodone | Requires harsh conditions (strong acids/bases, heat) for conversion.[3] | Not applicable (already in active form). | Conversion to the active opioid is a difficult and time-consuming process.[3] |
| Syringeability | Does not offer significant resistance to being drawn into a syringe.[3] | Similar syringeability. | The formulation itself does not physically prevent preparation for injection. |
| Smokability | Not suitable for smoking.[3] | Not suitable for smoking. | Unlikely to be abused via inhalation. |
In Vivo Abuse Liability Models
In vivo studies are essential for understanding the psychoactive effects and reinforcing properties of a drug in a living organism. For abuse liability assessment, these studies range from preclinical animal models to clinical trials in human subjects.
Preclinical Animal Models
Experimental Protocols:
-
Intravenous Self-Administration: This "gold standard" model assesses the reinforcing effects of a drug.[4] Animals are trained to perform a task (e.g., press a lever) to receive an intravenous infusion of the drug. A higher rate of self-administration compared to a placebo indicates a greater abuse potential.
-
Conditioned Place Preference (CPP): This model evaluates the rewarding or aversive properties of a drug.[5] An animal's preference for an environment previously paired with the drug is measured. A significant increase in time spent in the drug-paired environment suggests the drug has rewarding effects.[5]
Human Abuse Potential Studies
A clinical study in non-dependent, recreational opioid users directly compared the abuse potential of intranasally administered this compound with intranasal hydrocodone bitartrate (B1229483) (HB).[1][6]
Experimental Protocol:
-
Objective: To assess the pharmacokinetics and abuse potential of intranasal this compound compared to intranasal hydrocodone.
-
Methodology: A randomized, double-blind, crossover study was conducted in healthy adult, non-dependent, recreational opioid users.[6] Participants received equimolar doses of intranasal this compound and intranasal hydrocodone bitartrate, separated by a washout period.[6] Blood samples were collected to determine pharmacokinetic parameters, and subjective measures of "Drug Liking" were assessed using a 100-point bipolar Visual Analog Scale (VAS).[6]
Data Presentation
| In Vivo Measure | This compound (Intranasal) | Hydrocodone Bitartrate (Intranasal) | p-value |
| Peak Plasma Concentration (Cmax) of Hydrocodone | 36.0% lower[6] | Higher | < 0.0001[6] |
| Time to Peak Concentration (Tmax) of Hydrocodone | Median delayed by >1 hour[6] | Faster | < 0.0001 |
| Total Hydrocodone Exposure (AUC) | 19.5% - 20.3% lower[6] | Higher | < 0.0001[6] |
| Maximal "Drug Liking" (Emax) on VAS | Significantly lower[6] | Higher | 0.004[6] |
Cross-Validation and Correlation
A direct quantitative cross-validation that mathematically correlates the in vitro extraction and hydrolysis data with the in vivo "drug liking" scores for this compound has not been established in the public domain. However, a strong qualitative correlation is evident.
The in vitro findings that this compound is more difficult to extract and convert to its active form, hydrocodone, are consistent with the in vivo human data.[3][6] The slower and lower release of hydrocodone following intranasal administration of this compound, as demonstrated by the pharmacokinetic data (lower Cmax, delayed Tmax, lower AUC), directly correlates with the lower subjective ratings of "Drug Liking."[6] This suggests that the in vitro abuse-deterrent properties of the prodrug translate to a reduced abuse potential in a human model of intranasal abuse.
Signaling Pathways and Experimental Workflows
To understand the biological basis of opioid abuse liability, it is essential to visualize the underlying signaling pathways and the experimental workflows used to assess them.
Opioid Reinforcement Signaling Pathway
Hydrocodone, the active metabolite of this compound, exerts its reinforcing effects primarily through the mu-opioid receptor in the brain's reward circuitry.
Caption: Hydrocodone inhibits GABAergic neurons, disinhibiting dopamine neurons and increasing dopamine release.
Experimental Workflow for Abuse Liability Assessment
The assessment of abuse liability for a novel opioid like this compound follows a structured workflow, from initial in vitro testing to clinical in vivo studies.
Caption: A stepwise approach to evaluating the abuse liability of a new opioid formulation.
Conclusion
References
- 1. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zevra.com [zevra.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of "Drug Liking" Between Benzhydrocodone and Hydrocodone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the "drug liking" and abuse potential of benzhydrocodone, a prodrug of hydrocodone, and hydrocodone itself. The information is compiled from clinical trial data and pharmacological studies to assist researchers and drug development professionals in understanding the abuse-deterrent properties of this compound.
Executive Summary
This compound is a chemical entity that links hydrocodone to benzoic acid, rendering it pharmacologically inactive until it is metabolized in the gastrointestinal tract.[1][2] This prodrug mechanism is designed to reduce the potential for abuse via non-oral routes, such as intranasal insufflation.[1] Clinical studies demonstrate that when administered intranasally, this compound leads to a slower onset of action, lower peak plasma concentrations of hydrocodone, and consequently, lower "drug liking" scores compared to equimolar doses of hydrocodone bitartrate (B1229483).[3][4][5] These findings suggest that the molecular structure of this compound may inherently deter abuse by routes that bypass first-pass metabolism.[2][3]
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic data from a single-center, randomized, double-blind, crossover study comparing intranasal administration of this compound active pharmaceutical ingredient (API) to hydrocodone bitartrate (HB) API in healthy, non-dependent, recreational opioid users.[3][4]
Table 1: Pharmacokinetic Parameters of Hydrocodone After Intranasal Administration [3][6]
| Parameter | This compound API (13.34 mg) | Hydrocodone Bitartrate API (15.0 mg) | % Difference | p-value |
| Cmax (ng/mL) | Lower | Higher | 36.0% lower for this compound | < 0.0001 |
| Tmax (median, hours) | 1.75 | 0.5 | Delayed by >1 hour for this compound | N/A |
| AUClast (ng·h/mL) | Lower | Higher | 20.3% lower for this compound | < 0.0001 |
| AUCinf (ng·h/mL) | Lower | Higher | 19.5% lower for this compound | < 0.0001 |
| Abuse Quotient (Cmax/Tmax) | 17.0 | 31.9 | 47% lower for this compound | N/A |
Table 2: "Drug Liking" and Other Abuse Potential Measures [3][6][7]
| Parameter | This compound API | Hydrocodone Bitartrate API | % Difference | p-value |
| Maximal "Drug Liking" (Emax) on 100-point VAS | 67.4 | 73.2 | Significantly lower for this compound | 0.004 |
| "Drug Liking" VAS at early time points (up to 2 hours) | Lower | Higher | Significantly lower for this compound | ≤ 0.0079 |
| Subjects with ≥30% reduction in "Drug Liking" Emax | 45% | N/A | N/A | N/A |
| Ease of Insufflation VAS (higher score = more difficult) | 78.7 | 65.6 | More difficult for this compound | 0.0004 |
Experimental Protocols
Human Abuse Potential Study Methodology
The primary data cited in this guide is from a single-center, randomized, double-blind, two-way crossover study designed to evaluate the intranasal pharmacokinetics and abuse potential of this compound compared to hydrocodone bitartrate.[3][4][5]
Study Population: The study enrolled healthy, adult (18-55 years), non-dependent, recreational opioid users with a history of intranasal drug abuse.[4][8] A naloxone (B1662785) challenge was performed to confirm the absence of physical opioid dependence.[6]
Study Design: Participants were randomized to receive single intranasal doses of 13.34 mg of this compound API and 15.0 mg of hydrocodone bitartrate API, which are molar-equivalent doses of hydrocodone.[3][4] A washout period of at least 72 hours separated the two treatment periods.[6]
Data Collection:
-
Pharmacokinetic Sampling: Blood samples were collected at regular intervals to determine the plasma concentrations of hydrocodone.[3][4]
-
"Drug Liking" Assessment: "Drug Liking" was assessed using a 100-point bipolar Visual Analog Scale (VAS) at specified time points throughout the dosing interval.[3][4] The scale ranged from 0 ("strong disliking") to 100 ("strong liking"), with 50 representing a neutral effect.[3]
-
Other Subjective Measures: Other subjective effects, such as "Overall Drug Liking" and "Take Drug Again," were also assessed using VAS.[8] Nasal irritation was also evaluated.[4][8]
Statistical Analysis: Pharmacokinetic parameters and "Drug Liking" scores were compared between the two treatment groups using appropriate statistical methods, such as linear mixed-effects models.[8]
Visualizations
This compound Metabolism and Opioid Receptor Signaling
Caption: Metabolic activation of this compound and subsequent opioid receptor signaling.
Experimental Workflow for Human Abuse Potential Study
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H25NO4 | CID 49836084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zevra.com [zevra.com]
- 7. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Benzhydrocodone/Acetaminophen and Vicodin for Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of benzhydrocodone/acetaminophen (B1664979) (marketed as Apadaz®) and Vicodin® (a brand of hydrocodone bitartrate (B1229483) and acetaminophen) for the management of acute pain. This analysis is based on available pharmacokinetic data, bioequivalence studies, and mechanism of action. Direct head-to-head clinical trials comparing the analgesic efficacy of the two products upon oral administration for pain relief are not extensively available in the public domain; therefore, efficacy is primarily inferred from bioequivalence data.
Executive Summary
This compound is a prodrug of hydrocodone, meaning it is pharmacologically inactive until it is metabolized in the gastrointestinal tract to hydrocodone, the same active opioid analgesic found in Vicodin. The U.S. Food and Drug Administration (FDA) approval of this compound/acetaminophen was based on pharmacokinetic studies demonstrating its bioequivalence to other immediate-release hydrocodone/acetaminophen combination products, such as Norco®. This bioequivalence in terms of hydrocodone and acetaminophen exposure is expected to result in similar therapeutic effects.
The primary distinction between this compound/acetaminophen and Vicodin lies in the pharmacokinetic profile of this compound, which has been designed to deter abuse, particularly via the intranasal route. When administered orally as intended, both medications are expected to provide comparable analgesic efficacy.
Data Presentation
Pharmacokinetic Comparison
The following tables summarize the key pharmacokinetic parameters of hydrocodone following the administration of this compound and hydrocodone bitartrate. The data is primarily derived from studies evaluating the abuse potential via intranasal administration, as direct oral comparative pharmacokinetic studies are less detailed in publicly available literature. However, oral bioequivalence has been established.
Table 1: Pharmacokinetic Parameters of Hydrocodone after Intranasal Administration
| Parameter | This compound/APAP (13.34 mg) | Hydrocodone Bitartrate/APAP (15 mg) | % Difference |
| Cmax (ng/mL) | 34.7 | 39.1 | -11% |
| Tmax (hours) | 1.75 (median) | 0.5 (median) | +250% |
| AUC0-2h (ng*h/mL) | Lower | Higher | -15% to -50% |
| Abuse Quotient (Cmax/Tmax) | Lower | Higher | -33% |
Note: Data from a study in recreational drug users. APAP refers to acetaminophen.
Table 2: Bioequivalence Summary for Oral Administration
| Product Comparison | Pharmacokinetic Equivalence | Supporting Evidence |
| This compound/APAP vs. Norco® (hydrocodone/acetaminophen) | Bioequivalent for hydrocodone and acetaminophen exposure (AUC and Cmax) when administered orally. | FDA approval of Apadaz was based on these bioequivalence studies. |
Experimental Protocols
Bioequivalence Study Protocol (General Overview)
The bioequivalence of this compound/acetaminophen to other hydrocodone/acetaminophen products was established through randomized, open-label, single-dose, crossover studies in healthy adult subjects. A typical protocol would involve the following:
-
Subject Enrollment: Healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Study Design: A two-period, two-sequence crossover design where subjects receive a single oral dose of the test product (this compound/acetaminophen) and the reference product (e.g., Norco®) in a randomized order, separated by a washout period.
-
Dosing: Subjects would receive equimolar doses of the hydrocodone component.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Bioanalytical Method: Plasma concentrations of hydrocodone and acetaminophen are measured using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, and AUC0-inf, are calculated for both the test and reference products.
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products are calculated. Bioequivalence is concluded if the 90% confidence intervals fall within the pre-specified range of 80-125%.
Mandatory Visualization
Signaling Pathways
The analgesic effects of both this compound/acetaminophen and Vicodin are mediated through the actions of hydrocodone and acetaminophen.
Experimental Workflow
Conclusion
Based on the principle of bioequivalence, this compound/acetaminophen is expected to provide a similar analgesic efficacy profile to Vicodin when administered orally for the short-term management of acute pain. The key difference lies in the prodrug nature of this compound, which alters its pharmacokinetic profile when subjected to non-oral routes of administration, suggesting a potential for reduced abuse via insufflation. For researchers and clinicians, the choice between these two medications for oral pain management may be guided by factors other than oral efficacy, such as abuse potential considerations and formulary availability. Further direct comparative efficacy and effectiveness studies in real-world clinical settings would be beneficial to fully elucidate any subtle differences in their clinical performance.
A Comparative Analysis of Benzhydrocodone and Traditional Hydrocodone Formulations: Bioequivalence and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical analysis of the bioequivalence between benzhydrocodone, a prodrug of hydrocodone, and other immediate-release hydrocodone products. The data presented is compiled from multiple clinical studies, offering a comprehensive comparison of their pharmacokinetic profiles following oral and intranasal administration. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.
Oral Bioequivalence Data
Bioequivalence studies have demonstrated that this compound in combination with acetaminophen (B1664979) (APAP) is bioequivalent to other immediate-release hydrocodone combination products, such as hydrocodone bitartrate (B1229483)/APAP (Norco®) and hydrocodone/ibuprofen (Vicoprofen®).[1][2] The FDA's approval of Apadaz® (this compound and acetaminophen) was based on these pharmacokinetic studies, which showed that it produces an exposure to hydrocodone and acetaminophen that is expected to result in similar therapeutic effects to currently approved immediate-release hydrocodone/acetaminophen combination products when taken orally.[3]
A pivotal study comparing a single oral dose of this compound/APAP to Norco® in healthy subjects under fasting conditions found that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUCinf for hydrocodone fell within the standard bioequivalence range of 80-125%.[1][4]
| Pharmacokinetic Parameter | This compound/APAP (Test) | Hydrocodone/APAP (Reference) | Geometric Mean Ratio (%) | 90% Confidence Interval |
| Hydrocodone | ||||
| Cmax (ng/mL) | 16.27 | 18.75 | 86.79 | 81.38 - 92.56 |
| AUC0-t (hng/mL) | 108.01 | 114.70 | 94.17 | 89.99 - 98.54 |
| AUCinf (hng/mL) | 111.76 | 118.83 | 94.05 | 90.32 - 97.94 |
Table 1: Bioequivalence of Hydrocodone from this compound/APAP and Hydrocodone/APAP in a Fasted State. Data sourced from FDA review documents.[4]
Intranasal Administration: A Divergence in Pharmacokinetics
While demonstrating bioequivalence via the oral route, studies on intranasal administration reveal significant pharmacokinetic differences between this compound and hydrocodone bitartrate (HB). These differences are a key aspect of this compound's design as a prodrug with potential abuse-deterrent properties.[5][6][7]
A randomized, double-blind, crossover study in recreational opioid users compared equimolar intranasal doses of this compound HCl (13.34 mg) and hydrocodone bitartrate (15.0 mg).[5][6][8] The results indicated a lower and slower absorption of hydrocodone from this compound.[5][6]
| Pharmacokinetic Parameter | This compound HCl (Intranasal) | Hydrocodone Bitartrate (Intranasal) | % Difference | p-value |
| Cmax (ng/mL) | Lower | Higher | 36.0% Lower | <0.0001 |
| AUClast (hng/mL) | Lower | Higher | 20.3% Lower | <0.0001 |
| AUCinf (hng/mL) | Lower | Higher | 19.5% Lower | <0.0001 |
| Median Tmax (hours) | 1.75 | 0.5 | >3-fold longer | N/A |
Table 2: Comparative Pharmacokinetics of Hydrocodone Following Intranasal Administration of this compound HCl and Hydrocodone Bitartrate.[6][7]
These findings suggest that the conversion of this compound to hydrocodone is less efficient via the intranasal route, leading to a blunted pharmacokinetic profile compared to intranasal administration of hydrocodone bitartrate itself.[6][7] This is further supported by significantly lower "Drug Liking" scores at early time points for intranasal this compound compared to intranasal hydrocodone bitartrate.[9][10][11]
Experimental Protocols
Oral Bioequivalence Study
-
Study Design : A single-dose, two-treatment, two-period crossover in vivo study.[4][12]
-
Subjects : Healthy male and non-pregnant, non-lactating female volunteers.[12]
-
Treatments :
-
Administration : Oral administration after an overnight fast.
-
Blood Sampling : Plasma samples were collected at predefined time points to characterize the pharmacokinetic profile.
-
Analytes Measured : Hydrocodone and acetaminophen concentrations in plasma.[12]
-
Statistical Analysis : Bioequivalence was assessed based on the 90% confidence intervals for the ratio of the geometric least-squares means of log-transformed Cmax, AUC0-last, and AUC0-inf for both hydrocodone and acetaminophen.[1]
Intranasal Abuse Potential Study
-
Study Design : A randomized, double-blind, single-dose, two-way crossover study.[5][8]
-
Subjects : Healthy, non-dependent, recreational opioid users with a history of intranasal drug abuse.[7][9]
-
Treatments :
-
Administration : Single, equimolar doses administered intranasally, with a washout period between treatments.[5]
-
Blood Sampling : Blood samples for pharmacokinetic analysis of hydrocodone were collected pre-dose and at multiple time points post-dose (e.g., at 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).[5][10]
-
Pharmacodynamic Assessments : Subjective measures such as "Drug Liking" were assessed using a visual analog scale (VAS) at various time points.[7] Nasal irritation and ease of insufflation were also evaluated.[1][5]
-
Statistical Analysis : Pharmacokinetic parameters (Cmax, AUC, Tmax) were compared between treatments using a linear mixed-effects model on log-transformed data.[10] Pharmacodynamic endpoints were also statistically compared.
Metabolic Pathway and Mechanism of Action
This compound is a prodrug, meaning it is inactive until it is metabolized in the body.[2][3] Upon oral ingestion, it is converted by intestinal enzymes into hydrocodone and benzoic acid.[1][2] Hydrocodone is a mu-opioid receptor agonist and is responsible for the analgesic effects.[2] The subsequent metabolism of hydrocodone involves O-demethylation by the cytochrome P450 enzyme CYP2D6 to form the potent opioid hydromorphone, and N-demethylation via CYP3A4.[1][2]
Caption: Metabolic pathway of this compound to hydrocodone and its subsequent metabolism.
Caption: Experimental workflow for the intranasal abuse potential study.
References
- 1. A Review of the Opioid Analgesic this compound-Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. hcplive.com [hcplive.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. zevra.com [zevra.com]
- 6. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Relative Bioavailability, Intranasal Abuse Potential, and Safety of this compound/Acetaminophen Compared with Hydrocodone Bitartrate/Acetaminophen in Recreational Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Independent Verification of Benzhydrocodone's Lower Abuse Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the abuse potential of benzhydrocodone, a prodrug of hydrocodone, with that of traditional hydrocodone formulations. The information presented is based on independently conducted clinical trials and data submitted to the U.S. Food and Drug Administration (FDA), offering a comprehensive overview for researchers, scientists, and professionals in drug development.
This compound is a new molecular entity designed to be pharmacologically inactive until it is metabolized in the gastrointestinal tract, a mechanism intended to deter abuse via non-oral routes.[1] This guide delves into the experimental data from human abuse potential (HAP) studies to verify these claims.
Quantitative Analysis of Abuse Potential
The following tables summarize the key pharmacokinetic (PK) and pharmacodynamic (PD) data from studies comparing this compound with hydrocodone bitartrate (B1229483). These studies were conducted in healthy, non-dependent, recreational opioid users.
Intranasal Abuse Potential: this compound API vs. Hydrocodone Bitartrate (HB) API
This study compared the effects of intranasally administered this compound active pharmaceutical ingredient (API) versus hydrocodone bitartrate (HB) API.
Table 1: Pharmacokinetic Comparison Following Intranasal Administration [2]
| Parameter | This compound API (13.34 mg) | Hydrocodone Bitartrate API (15.0 mg) | % Difference | p-value |
| Cmax (ng/mL) | Lower than HB | Higher than this compound | 36.0% lower | <0.0001 |
| AUCinf (ng·h/mL) | Lower than HB | Higher than this compound | 19.5% lower | <0.0001 |
| Median Tmax (hours) | 1.75 | 0.5 | Delayed by >1 hour | <0.0001 |
Table 2: Subjective Measures of Abuse Potential Following Intranasal Administration [2]
| Parameter (100-point VAS) | This compound API | Hydrocodone Bitartrate API | Difference | p-value |
| "Drug Liking" Emax (Mean) | 67.4 | 73.2 | -5.8 | 0.004 |
| "Ease of Insufflation" (Mean) | 78.7 (More Difficult) | 65.6 (Less Difficult) | 13.1 | 0.0004 |
Oral Abuse Potential: this compound/APAP vs. Hydrocodone/APAP (Norco®)
Study KP201.A01 was a randomized, double-blind, crossover study that evaluated the oral abuse potential of this compound/acetaminophen (APAP) compared to an immediate-release hydrocodone/APAP tablet (Norco®).[3] While specific quantitative data on "Drug Liking" Emax from this study are not publicly available, the FDA review concluded that there were no statistically significant differences between the two drugs across the tested doses for the primary endpoint of "Drug Liking," as well as for "Drug High" and "Willingness to Take Drug Again."[3][4]
Experimental Protocols
Human Abuse Potential (HAP) Study Methodology
The clinical trials assessing the abuse potential of this compound followed established protocols for HAP studies.
1. Study Population: The studies enrolled healthy, non-dependent, recreational opioid users.[2][3] Participants were screened to ensure they could tolerate opioids and, in some studies, could distinguish the effects of opioids from a placebo.[3]
2. Study Design: The studies employed a randomized, double-blind, crossover design.[2][3] This design allows each participant to serve as their own control, increasing the statistical power of the study.
3. Drug Administration:
-
Intranasal Studies: Molar-equivalent doses of either the API or the crushed combination product were administered intranasally.[2]
-
Oral Study: Equivalent oral doses of the combination products were administered.[3]
4. Key Assessments:
-
Pharmacokinetic Sampling: Blood samples were collected at predetermined intervals to measure the plasma concentrations of hydrocodone.[2]
-
Subjective Measures: Standardized Visual Analog Scales (VAS) were used to assess subjective effects such as "Drug Liking," "Overall Drug Liking," "Drug High," and "Willingness to Take Drug Again."[2][3] The "Drug Liking" VAS is a 100-point scale where 0 represents "strong disliking," 50 represents "neutral," and 100 represents "strong liking."
Signaling Pathways and Experimental Workflows
This compound Prodrug Activation Pathway
This compound is a prodrug, meaning it is an inactive compound that is converted into an active drug within the body. This conversion is designed to occur primarily in the gastrointestinal tract.
Caption: this compound is hydrolyzed by intestinal enzymes to release active hydrocodone.
Experimental Workflow for a Human Abuse Potential Study
The following diagram illustrates the typical workflow of a clinical trial designed to assess the abuse potential of a new drug formulation like this compound.
Caption: A typical crossover design for a human abuse potential study.
Conclusion
The available data from independent clinical trials indicate that this compound, when administered intranasally, results in a lower and delayed peak concentration of hydrocodone in the bloodstream compared to an equivalent dose of hydrocodone bitartrate.[2] This altered pharmacokinetic profile is associated with a statistically significant, albeit modest, reduction in subjective measures of "Drug Liking."[2] For the oral route of administration, which is the most common route of abuse for hydrocodone products, studies did not find a significant difference in abuse potential between this compound/APAP and an immediate-release hydrocodone/APAP formulation.[3][4][5] These findings suggest that the prodrug nature of this compound may offer a degree of abuse deterrence for the intranasal route, but this does not extend to the oral route of administration.
References
- 1. KemPharm Reports Positive Data Demonstrating Tamper-Resistant Properties Of KP201/APAP - BioSpace [biospace.com]
- 2. Pharmacokinetics and Abuse Potential of this compound, a Novel Prodrug of Hydrocodone, After Intranasal Administration in Recreational Drug Users - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. KemPharm Reports Positive Data From Oral Human Abuse Liability Clinical Trial Of KP201/APAP - BioSpace [biospace.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Comparative Analysis of Long-Term Safety and Tolerability: Benzhydrocodone Versus Traditional Opioids
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the available long-term safety and tolerability data for benzhydrocodone in contrast to traditional opioids, such as hydrocodone and oxycodone. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective understanding of the current evidence.
Executive Summary:
This compound is a prodrug of hydrocodone, designed to offer a different pharmacokinetic profile compared to traditional immediate-release hydrocodone formulations.[1] Its approval by the Food and Drug Administration (FDA) was primarily for the short-term management of acute pain, for no more than 14 days, and was based on bioequivalence studies with existing hydrocodone/acetaminophen products. Consequently, there is a significant lack of long-term safety and tolerability data from dedicated clinical trials for this compound in chronic pain populations.
Conversely, traditional opioids like hydrocodone and oxycodone have been in clinical use for a longer period, and there is a larger body of evidence regarding their long-term safety and tolerability from open-label extension studies and registries. This guide will present the available data for both this compound (short-term) and traditional opioids (long-term) in a structured format, while underscoring the critical gap in direct, long-term comparative studies. The data presented is not from head-to-head trials and is derived from studies with different designs, durations, and patient populations. Therefore, direct comparisons of adverse event frequencies should be interpreted with caution.
Data on Safety and Tolerability
This compound: Short-Term Safety Data
The safety profile of this compound/acetaminophen has been evaluated in Phase 1 studies involving healthy adult subjects. The available data is limited to short-term exposure.
Table 1: Common Adverse Events Reported in Short-Term this compound Studies
| Adverse Event | Incidence (%) in Healthy Adults[1][2] |
|---|---|
| Nausea | 21.5% |
| Somnolence | 18.5% |
| Vomiting | 13.0% |
| Constipation | 12.0% |
| Pruritus | 11.5% |
| Dizziness | 7.5% |
| Headache | 6.0% |
Data from six Phase 1 studies with at least one oral dose of this compound/acetaminophen in 200 healthy adults.[1][2]
Traditional Opioids: Long-Term Safety and Tolerability Data
Long-term safety data for traditional opioids are available from open-label extension studies and registries involving patients with chronic pain.
Table 2: Adverse Events in a 12-Month Open-Label Study of Extended-Release Hydrocodone
| Adverse Event | Incidence (%) in Patients with Chronic Pain[3][4] |
|---|---|
| Any Adverse Event | 86% |
| Constipation | Not specified |
| Nausea | Not specified |
| Somnolence | Not specified |
| Vomiting | Not specified |
| Serious Adverse Events | 8% |
| Discontinuation due to Adverse Events | 19% |
Data from a Phase 3, open-label study with 329 patients receiving at least one dose of hydrocodone ER for up to 12 months.[3][4]
Table 3: Common Adverse Events in a 48-Week Open-Label Study of Extended-Release Hydrocodone
| Adverse Event | Incidence (%) in Patients with Chronic Pain (Conversion/Titration Phase)[5] | Incidence (%) in Patients with Chronic Pain (Maintenance Phase)[5] |
|---|---|---|
| Constipation | 11.3% | 12.5% |
| Nausea | 10.7% | 9.9% |
| Vomiting | 4.1% | 9.7% |
| Somnolence | 7.7% | 4.2% |
Data from a multicenter, open-label study with 638 subjects in the conversion/titration phase and 424 in the 48-week maintenance phase.[5]
Table 4: Adverse Events in a 3-Year Registry Study of Controlled-Release Oxycodone
| Adverse Event | Incidence |
|---|---|
| Constipation | Most common, declined over time[6] |
| Nausea | Most common, declined over time[6] |
| Possible Drug Misuse | 2.6% |
Data from an open-label, uncontrolled registry study with 233 patients enrolled.[6]
Experimental Protocols
This compound: Intranasal Abuse Potential Study
-
Study Design: A single-center, randomized, double-blind, two-way crossover study.[7][8]
-
Participants: Healthy, adult, non-dependent, recreational opioid users.[7][8]
-
Intervention: Participants received a single intranasal dose of this compound active pharmaceutical ingredient (API) (13.34 mg) and hydrocodone bitartrate (B1229483) (HB) API (15.0 mg), which are molar-equivalent doses of hydrocodone. A 72-hour washout period separated the treatments.[7][8]
-
Assessments: Pharmacokinetic blood samples were collected at various time points. "Drug Liking" was assessed using a bipolar visual analog scale. Nasal irritation and overall safety were also monitored.[7][8]
Extended-Release Hydrocodone: 12-Month Open-Label Safety Study
-
Study Design: A Phase 3, open-label, multicenter study.[3][4]
-
Participants: Patients with chronic pain who were either newly enrolled or had completed a 12-week placebo-controlled study of the same extended-release hydrocodone formulation.[3][4]
-
Intervention: Patients underwent a titration period to establish an effective analgesic dose (15-90 mg every 12 hours). Following titration, they received up to 52 weeks of open-label treatment.[3][4]
-
Assessments: Safety was the primary outcome, which included monitoring adverse events (AEs), serious adverse events (SAEs), vital signs, laboratory values, electrocardiograms, and audiometry.[3][4]
Controlled-Release Oxycodone: 3-Year Registry Study
-
Study Design: An open-label, uncontrolled registry study.[6]
-
Participants: Adult patients with noncancer pain (osteoarthritis, diabetic neuropathy, or low back pain) who had previously participated in controlled trials of controlled-release oxycodone and continued to require opioid analgesia.[6]
-
Intervention: Patients received controlled-release oxycodone as prescribed by their physicians.[6]
-
Assessments: Data collected over the 3-year period included the daily dose of oxycodone, pain severity (numeric scale), treatment acceptability, adverse events, and any instances of problematic drug-related behavior.[6]
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Hydrocodone, the active metabolite of this compound, and other traditional opioids exert their effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an opioid agonist to the MOR initiates two main intracellular signaling cascades: the G-protein dependent pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects.[7]
Caption: Mu-opioid receptor signaling cascade.
Comparative Safety Study Workflow
The following diagram illustrates a logical workflow for a long-term comparative safety study, which is currently a gap in the literature for this compound versus traditional opioids.
Caption: Workflow for a long-term comparative safety study.
Conclusion
The available evidence on the safety and tolerability of this compound is limited to short-term studies in healthy volunteers. While these studies provide initial insights into its adverse event profile, they do not inform on the long-term effects in a chronic pain population. In contrast, long-term data from open-label studies and registries for traditional opioids like hydrocodone and oxycodone suggest a well-characterized profile of adverse events, including constipation, nausea, and somnolence, with a notable rate of discontinuation due to these side effects.
A significant gap exists in the literature regarding direct, long-term comparative safety and tolerability studies between this compound and traditional opioids. Such studies are crucial to fully understand the relative long-term risks and benefits of this compound in the management of chronic pain. The workflows and signaling pathways presented in this guide are intended to provide a framework for future research in this area. Researchers and drug development professionals should be mindful of the current limitations in the data when evaluating the long-term safety profile of this compound.
References
- 1. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxycodone-Mediated Activation of the Mu Opioid Receptor Reduces Whole Brain Functional Connectivity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Benzhydrocodone
Essential guidance for laboratory and clinical professionals on the secure and compliant disposal of benzhydrocodone, a Schedule II controlled substance.
The rise in opioid misuse necessitates stringent protocols for the disposal of controlled substances like this compound to prevent diversion and environmental contamination.[1][2] More than 70% of individuals who misuse opioids obtain them from family or friends, underscoring the critical importance of proper disposal of unused medication.[1] This document provides a comprehensive overview of the recommended procedures for the safe and legal disposal of this compound, in accordance with regulations set forth by the Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA).
Regulatory Framework for Controlled Substance Disposal
The DEA's final rule on the Disposal of Controlled Substances implements the Secure and Responsible Drug Disposal Act of 2010.[3][4] A key requirement is that controlled substances be rendered "non-retrievable," meaning they cannot be transformed back into a usable form.[3][4][5] The regulations provide several avenues for disposal to prevent the diversion of these potent medications.[3]
Disposal Methods for this compound
Researchers, scientists, and drug development professionals must adhere to the following hierarchical disposal options to ensure safety and compliance.
Authorized Take-Back Programs
The preferred and most secure method for disposing of unused this compound is through a DEA-registered collection site or take-back event.[6][7][8] These programs provide a safe and environmentally responsible way to dispose of controlled substances.
-
Availability: As of April 2019, 70% of the U.S. population lived within five miles of a permanent collection site.[7]
-
Locations: Collection sites are commonly located at retail pharmacies, hospital or clinic pharmacies, and law enforcement facilities.[1][8][9][10]
-
Procedure: Simply transport the medication in its original container or a sealed bag to the collection receptacle.
Mail-Back Programs
If a take-back location is not readily accessible, mail-back programs offer a convenient alternative.[6][8]
-
Process: Unused medications are placed in specially designed, pre-paid envelopes and mailed to a DEA-registered disposal facility.[6][8]
In-Home Disposal (When Take-Back Options are Unavailable)
In the absence of take-back or mail-back options, in-home disposal is the next recommended step. This compound is included on the FDA's "flush list," meaning it can be flushed down the toilet to prevent accidental ingestion or misuse if other options are not feasible.[7]
FDA Flush List Rationale: The FDA has determined that the risk of harm from accidental exposure to these potent medications outweighs the potential environmental impact.[7][11] The majority of pharmaceuticals found in water sources are a result of natural excretion, not flushing.[10]
Household Trash Disposal (for non-flush list medications):
If a medication is not on the flush list and no take-back options are available, it can be disposed of in the household trash with specific precautions:[8][12]
-
Mix, Don't Crush: Mix the pills with an unpalatable substance like dirt, cat litter, or used coffee grounds. Do not crush the tablets or capsules.[8][12]
-
Seal: Place the mixture in a sealed plastic bag or other container to prevent leakage.[12][13][14]
-
Discard: Throw the sealed container in the household trash.[12]
-
De-identify: Scratch out all personal information from the prescription bottle before recycling or discarding it.[1][12]
Quantitative Data on Opioid Disposal
| Metric | Value | Source |
| U.S. Population Living within 5 Miles of a Collection Site (2019) | 70% | Government Accountability Office (GAO)[7] |
| Percentage of Misused Opioids Obtained from Family/Friends | >70% | Centers for Disease Control and Prevention (CDC)[1] |
| Number of Drugs on FDA's "Flush List" that are Opioids (as of 2019) | 11 of 14 | Government Accountability Office (GAO)[7] |
Experimental Protocols
The procedural guidance provided by regulatory bodies such as the DEA and FDA does not include detailed experimental protocols for the chemical destruction of controlled substances. Instead, the focus is on establishing a performance standard—the "non-retrievable" state—rather than mandating a specific scientific method.[3][4] For DEA registrants, such as manufacturers and distributors, who may perform on-site destruction, the regulations require that the process be witnessed by at least two authorized employees and meticulously documented on a DEA Form 41.[9][15] The transfer of Schedule I and II controlled substances for destruction must be documented on a DEA Form 222.[15]
Visualizing Disposal Procedures
To clarify the decision-making and procedural workflows for this compound disposal, the following diagrams have been created.
Caption: Step-by-step workflow for the proper disposal of this compound.
Caption: Decision tree for selecting the appropriate this compound disposal method.
References
- 1. How to Dispose of Expired Opioid Medication [hss.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. fda.gov [fda.gov]
- 7. gao.gov [gao.gov]
- 8. fda.gov [fda.gov]
- 9. ashp.org [ashp.org]
- 10. How to safely dispose of pain medication | PBS News [pbs.org]
- 11. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 13. dea.gov [dea.gov]
- 14. choa.org [choa.org]
- 15. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
